Uranyl fluoride
Description
Properties
Molecular Formula |
F2O2U |
|---|---|
Molecular Weight |
308.025 g/mol |
IUPAC Name |
dioxouranium(2+);difluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2 |
InChI Key |
KCKICANVXIVOLK-UHFFFAOYSA-L |
Canonical SMILES |
O=[U+2]=O.[F-].[F-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrolysis of Uranium Hexafluoride to Produce Uranyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of uranium hexafluoride (UF6) to produce uranyl fluoride (B91410) (UO2F2). This reaction is of significant interest in the nuclear fuel cycle and for nuclear safeguards and forensics. This document details the reaction kinetics, thermodynamics, experimental protocols, and safety considerations associated with this process.
Introduction
Uranium hexafluoride (UF6) is a critical compound in the nuclear fuel cycle, primarily used in uranium enrichment processes due to its high volatility.[1] When released into the atmosphere, UF6 reacts rapidly with water vapor in a hydrolysis reaction to form solid uranyl fluoride (UO2F2) particulates and corrosive hydrogen fluoride (HF) gas.[2][3] The simplified overall reaction is as follows:
UF6(g) + 2H2O(g) → UO2F2(s) + 4HF(g) [2]
Understanding the kinetics and mechanism of this reaction is crucial for safety assessments in nuclear facilities and for the analysis of nuclear materials.[2] The physical and chemical properties of the resulting UO2F2 particles are influenced by the conditions of the hydrolysis reaction, such as the relative humidity and temperature.
Reaction Kinetics and Mechanism
The hydrolysis of UF6 is a complex process that has been the subject of numerous experimental and theoretical studies. The reaction is known to be rapid and spontaneous under ambient conditions.[4][5]
Reaction Rate and Order
Recent kinetic studies have provided valuable insights into the reaction rates. The hydrolysis reaction rate has been found to be half order with respect to UF6 and second order with respect to water.[1][2] The determined rate equation is:
Rate = k[UF6]^0.5[H2O]^2 [2]
The rate constant (k) has been experimentally determined, providing a quantitative measure of the reaction speed under specific conditions.[1][2]
Proposed Reaction Mechanism
The mechanism of UF6 hydrolysis is believed to involve multiple steps and the formation of intermediate species. While the exact mechanism is still a subject of research, computational and experimental studies suggest the following key steps:
-
Formation of an Adduct: The reaction is initiated by the formation of a complex between UF6 and water molecules. Theoretical studies suggest that the formation of a 1:1 UF6·H2O complex is a likely first step.[6][7] However, trimolecular reactions involving two UF6 molecules and one water molecule, or one UF6 molecule and two water molecules, have also been proposed to lower the activation energy barrier.[4][8]
-
Intermediate Formation: The initial adduct is thought to then react to form intermediate species such as uranium oxytetrafluoride (UOF4) and UF5OH.[6] The presence of UOF4 as an intermediate has been observed experimentally.
-
Formation of this compound: Subsequent reaction steps lead to the formation of the final product, UO2F2.[6]
Theoretical studies have explored the energy barriers associated with different reaction pathways, with some calculations suggesting that the involvement of multiple water molecules is crucial for the reaction to proceed at the observed rates.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from kinetic and thermodynamic studies of the UF6 hydrolysis reaction.
| Parameter | Value | Reference |
| Reaction Order with respect to UF6 | 0.5 | [1][2] |
| Reaction Order with respect to H2O | 2 | [1][2] |
| Rate Constant (k) | 1.19 ± 0.22 Torr⁻³/² s⁻¹ | [1][2] |
Table 1: Kinetic Parameters for the Hydrolysis of Uranium Hexafluoride.
| Reaction | Activation Energy (kcal/mol) | Enthalpy of Reaction (ΔH298) (kJ·mol⁻¹) | Reference |
| UF6 + H2O → UF5OH + HF | ~19 | - | [6] |
| UF5OH → UOF4 + HF (isolated) | 24 | - | [6] |
| 2·UF6 + H2O | 69.0 | +17.9 | [4][8] |
| UF6 + 2·H2O | 58.9 | -13.9 | [4][8] |
Table 2: Calculated Energy Barriers and Reaction Enthalpies for Proposed Reaction Steps.
Experimental Protocols
Several experimental techniques have been employed to study the hydrolysis of UF6. These methods allow for the direct observation of reaction kinetics and the identification of intermediate and final products.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the gas-phase concentrations of UF6 and HF, as well as for identifying solid and intermediate products.
Experimental Setup:
-
A long-path gas cell is typically used to allow for the detection of low concentrations of reactants and products.[1]
-
The gas cell is first passivated with fluorine gas to prevent reactions with the cell walls.[1]
-
A known partial pressure of UF6 is introduced into the evacuated cell.
-
Water vapor is then injected into the cell to initiate the hydrolysis reaction.[10]
-
FTIR spectra are recorded over time to monitor the disappearance of the UF6 absorption band (around 625 cm⁻¹) and the appearance of bands corresponding to HF and UO2F2.[1][10]
Cryogenic Layering FTIR: To observe reaction intermediates, a cryogenic layering technique can be used.
-
UF6 and water vapor are condensed in layers on a cryogenic substrate (e.g., a diamond window at 10 K).
-
At this low temperature, the reaction is halted.
-
The substrate is then slowly warmed, allowing the reaction to proceed in a controlled manner while being monitored by FTIR. This allows for the in-situ observation of intermediate species like UOF4.
Molecular Beam Mass Spectrometry (MBMS)
MBMS is used to identify gas-phase intermediates and products by measuring their mass-to-charge ratio.
Experimental Setup:
-
UF6 and water vapor are mixed in a flow tube reactor.[11]
-
A small sample of the gas mixture is extracted through an orifice into a high-vacuum chamber, forming a molecular beam.
-
The species in the molecular beam are then ionized and analyzed by a mass spectrometer.[11]
-
This technique allows for the identification of various intermediate clusters and reaction products.[11]
Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for studying the hydrolysis of UF6.
Caption: Proposed reaction pathway for the hydrolysis of UF6 to UO2F2.
Caption: Generalized experimental workflow for studying UF6 hydrolysis.
Safety Considerations
The handling of UF6 and the products of its hydrolysis requires strict safety protocols due to the chemical toxicity and radiological hazards.
-
Chemical Hazards: UF6 is highly reactive with water and moisture, producing hydrofluoric acid (HF), which is extremely corrosive and toxic.[3][12] Exposure to HF can cause severe burns to the skin, eyes, and respiratory tract.[13] this compound (UO2F2) is also a toxic compound.[3]
-
Radiological Hazards: UF6 contains uranium, which is a radioactive material. While the radioactivity of natural or depleted uranium is low, inhalation or ingestion of uranium compounds can pose long-term health risks, including kidney damage and an increased risk of cancer.[13]
-
Handling and Storage: UF6 must be handled in leak-tight containers and processing equipment to prevent its release and reaction with atmospheric moisture.[14] All work with UF6 should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.[12] Emergency procedures for spills and releases must be in place.[13]
Industrial Processes
In industrial settings, the hydrolysis of UF6 is a key step in the conversion of depleted UF6 into more stable uranium compounds for long-term storage or disposal.[15] The "dry" conversion process involves reacting vaporized UF6 with steam in a rotary kiln to produce UO2F2.[16] This is then followed by a reaction with hydrogen to produce uranium oxide (U3O8 or UO2).[15][16]
Conclusion
The hydrolysis of uranium hexafluoride to this compound is a rapid and complex reaction with significant implications for nuclear safety and the nuclear fuel cycle. Continued research, combining experimental observations with theoretical modeling, is essential for a complete understanding of the reaction mechanism and kinetics. This knowledge is crucial for developing safer handling procedures, improving industrial processes, and enhancing nuclear material analysis capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uranium hexafluoride - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Trimolecular reactions of uranium hexafluoride with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A theoretical investigation of the hydrolysis of uranium hexafluoride: the initiation mechanism and vibrational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05520D [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. nj.gov [nj.gov]
- 13. energy.gov [energy.gov]
- 14. nrc.gov [nrc.gov]
- 15. Conversion and Deconversion - World Nuclear Association [world-nuclear.org]
- 16. osti.gov [osti.gov]
Crystal Structure Analysis of Anhydrous Uranyl Fluoride (UO₂F₂) via X-ray Diffraction
An in-depth technical guide on the crystal structure analysis of anhydrous uranyl fluoride (B91410) (UO₂F₂) using X-ray Diffraction (XRD) is detailed below, intended for researchers, scientists, and drug development professionals.
Anhydrous uranyl fluoride (UO₂F₂) is a key intermediate compound in the nuclear fuel cycle. A thorough understanding of its crystal structure is crucial for predicting its behavior and ensuring safe handling. X-ray diffraction (XRD) is a primary analytical technique for elucidating the atomic and molecular structure of crystalline materials like UO₂F₂.
Synthesis of Anhydrous this compound
Several methods are available for the synthesis of anhydrous UO₂F₂. The choice of method can influence the crystallinity and potential for stacking disorders in the final product.
Experimental Protocol: Synthesis via Hydrofluorination of Uranium Trioxide
This method involves the reaction of uranium trioxide (UO₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.
-
Preparation of Uranium Trioxide (UO₃): Start with high-purity UO₃ powder. The material should be dried in an oven to remove any adsorbed moisture.
-
Reaction Setup: Place the UO₃ powder in a suitable reaction vessel, such as a nickel or platinum boat, within a tube furnace. The furnace should be equipped with a gas inlet and outlet for controlled atmosphere.
-
Hydrofluorination: Heat the furnace to a temperature between 350–500 °C.[1][2]
-
Gas Flow: Introduce a steady flow of anhydrous hydrogen fluoride (HF) gas over the UO₃ powder. The reaction is as follows: UO₃ + 2HF → UO₂F₂ + H₂O.[3]
-
Reaction Time: Continue the reaction for a sufficient duration to ensure complete conversion of the UO₃ to UO₂F₂.
-
Purging and Cooling: After the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted HF and water vapor.
-
Sample Collection: Allow the furnace to cool to room temperature under the inert atmosphere before carefully removing the anhydrous UO₂F₂ product.
Alternative Synthesis: Hydrolysis of Uranium Hexafluoride
Anhydrous UO₂F₂ can also be formed from the controlled hydrolysis of uranium hexafluoride (UF₆)[3][4]: UF₆ + 2H₂O → UO₂F₂ + 4HF.[3]
This reaction must be carefully controlled due to the high reactivity of UF₆.
X-ray Diffraction Analysis of Anhydrous UO₂F₂
Powder X-ray diffraction (PXRD) is the standard technique for analyzing the crystal structure of polycrystalline samples like anhydrous UO₂F₂.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind the synthesized anhydrous UO₂F₂ powder to ensure random orientation of the crystallites. The fine powder is then mounted onto a sample holder. To minimize preferred orientation, the sample can be back-loaded into the holder.
-
Instrument Setup:
-
X-ray Source: A copper X-ray tube (Cu Kα radiation, λ ≈ 1.54 Å) is commonly used.
-
Goniometer: A diffractometer equipped with a goniometer to precisely control the angle of the X-ray beam and the detector.
-
Detector: A scintillation counter or a position-sensitive detector to measure the intensity of the diffracted X-rays.
-
-
Data Collection:
-
Angular Range (2θ): Scan a 2θ range typically from 10° to 80°.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time at each step to obtain good counting statistics.
-
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of anhydrous UO₂F₂.
-
Rietveld Refinement: For detailed structural analysis, Rietveld refinement is performed on the diffraction pattern. This method involves fitting a calculated diffraction pattern (based on a structural model) to the experimental data. The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the observed and calculated patterns.
-
Crystal Structure Data
The crystal structure of anhydrous UO₂F₂ has been determined to be trigonal. However, it is important to note that all actual samples exhibit some degree of stacking disorder.[5] The order can be improved with heat treatment.[5]
Table 1: Crystallographic Data for Anhydrous UO₂F₂
| Parameter | Value | Reference |
| Crystal System | Trigonal | [6] |
| Space Group | R-3m (No. 166) | [5][6] |
| Lattice Parameters (a) | 4.192 ± 0.001 Å | [6] |
| Lattice Parameters (c/3) | 5.220 ± 0.003 Å | [6] |
| Formula Units per Cell (Z) | 1 | [5] |
Table 2: Atomic Coordinates for Anhydrous UO₂F₂
| Atom | Wyckoff Position | x | y | z | Reference |
| U | 1a | 0 | 0 | 0 | [5] |
| O | 2c | u | u | u (u = 0.122) | [5] |
| F | 2c | v | v | v (v = 0.294) | [5] |
Table 3: Selected Interatomic Distances and Bond Angles
| Bond | Distance (Å) | Reference |
| U-O | 1.74 ± 0.02 | [6] |
| U-O | 1.91 | [5] |
| U-F | 2.429 ± 0.002 | [6] |
| U-F | 2.50 | [5] |
| Angle | Value (°) | Reference |
| O-U-O | 180 |
The structure consists of layers of uranium atoms, with the uranyl group (UO₂²⁺) axis perpendicular to these planes.[5] Each uranium atom is coordinated to two oxygen atoms and six fluorine atoms.[5] The fluorine atoms are situated slightly above and below the plane of the uranium atoms.[5]
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the crystal structure analysis of anhydrous UO₂F₂ using XRD.
Caption: Workflow for the synthesis and XRD analysis of anhydrous UO₂F₂.
References
A Technical Guide to the UV-Vis Spectroscopic Properties of Uranyl Fluoride (UO₂F₂)
Introduction: Uranyl fluoride (B91410) (UO₂F₂), a key compound in the nuclear fuel cycle, is commonly formed from the hydrolysis of uranium hexafluoride (UF₆) upon exposure to moisture[1][2][3]. Its characterization and quantification are crucial for process monitoring, environmental analysis, and nuclear safeguards. UV-Visible (UV-Vis) spectroscopy provides a direct and accessible method for analyzing UO₂F₂, owing to the distinct spectral features of the linear uranyl (UO₂²⁺) cation. This guide offers an in-depth overview of the UV-Vis spectroscopic properties of UO₂F₂, details experimental protocols for its analysis, and illustrates the underlying electronic principles.
UV-Vis Absorption Profile of Uranyl Fluoride
The UV-Vis spectrum of the uranyl ion is characterized by a series of weak, structured absorption bands in the near-UV and visible regions (approximately 330-480 nm) and a much stronger, continuous absorption at shorter wavelengths[4]. This distinctive pattern in the visible region, often referred to as the "uranyl fingerprint," arises from electronic transitions within the UO₂²⁺ moiety and is sensitive to the coordination environment.
Data Presentation:
The quantitative spectroscopic parameters for the uranyl ion, the active species in UO₂F₂, are summarized below.
Table 1: Key Spectroscopic Data for UO₂F₂ in Solution
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Absorption Maximum (λₘₐₓ) | ~420 nm | This represents a prominent peak within the main structured absorption band of the aqueous uranyl ion[5]. |
| Molar Absorptivity (ε) | 8.2 L·mol⁻¹·cm⁻¹ | Measured at the 420 nm absorption maximum[5]. The low value is characteristic of the forbidden nature of these electronic transitions. |
Table 2: Major Absorption Peaks of the Uranyl Ion in Perchlorate (B79767) Media
The complex absorption envelope between 179 nm and 500 nm has been resolved into multiple bands, which can be grouped into several major peaks.
| Major Peak Center | Wavelength Range | Associated Bands |
| 414 nm | 330 - 480 nm | Bands 1-12 |
| 318 nm | - | Bands 13-19 |
| 282 nm | - | Band 20 |
| 271 nm | - | Band 21 |
| 204 nm | - | Band 22 |
| 181 nm | - | Band 23 |
| 164 nm | - | Band 24 |
| Data sourced from studies on uranyl ions in perchlorate media[6]. |
Electronic Transitions in the Uranyl Ion
The absorption of light by the UO₂²⁺ ion in the 330-480 nm range corresponds to the promotion of an electron from bonding orbitals (primarily involving O 2p and U 5f/6d orbitals) to non-bonding U 5f orbitals. These transitions are complex and are believed to arise from the overlapping of several electronic transitions to an excited triplet state[7]. The vibrational fine structure observed in the spectrum is due to the coupling of these electronic transitions with the symmetric stretching mode of the O=U=O bond. The precise energy of these transitions is influenced by spin-orbit interactions and the nature of the ligands (in this case, fluoride ions and water molecules) coordinated to the uranium center in the equatorial plane[8].
Caption: Conceptual electronic transitions in the UO₂²⁺ ion.
Experimental Protocols for UV-Vis Analysis
Direct UV-Vis spectrophotometry is a straightforward method for the quantitative analysis of UO₂F₂ in solution[9]. For higher sensitivity, indirect methods using chromogenic agents may be employed, but this guide focuses on the intrinsic spectroscopic properties of the compound.
3.1. Sample and Standard Preparation
-
Stock Solution: Prepare a concentrated stock solution of UO₂F₂ by accurately weighing the solid compound and dissolving it in a suitable solvent. Deionized water or dilute non-complexing acids (e.g., perchloric acid) are typically used to ensure stability and prevent hydrolysis or polymerization.
-
Solvent Blank: Use the same solvent used for the stock solution as the blank for instrument zeroing.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected concentration of the unknown sample.
3.2. Instrumentation
-
A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.
-
Standard 1 cm path length quartz cuvettes are suitable for this wavelength range.
3.3. Measurement Procedure
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 300 nm to 600 nm).
-
Blanking: Fill a cuvette with the solvent blank and place it in both the reference and sample holders to record a baseline spectrum. Alternatively, for a single-beam instrument, measure the blank and subtract it from subsequent sample spectra.
-
Measurement:
-
Rinse the sample cuvette with the first calibration standard, then fill it and place it in the sample holder.
-
Record the absorption spectrum.
-
Repeat this process for all calibration standards, from the least concentrated to the most concentrated.
-
Finally, measure the absorption spectrum of the unknown UO₂F₂ sample.
-
3.4. Data Analysis and Quantification
-
Calibration Curve: From the spectra of the standards, record the absorbance at the chosen analytical wavelength (e.g., 420 nm). Plot a graph of absorbance versus concentration.
-
Linear Regression: Perform a linear regression on the calibration data. The resulting equation (y = mx + c) represents the Beer-Lambert Law for the system, where 'm' is the product of the molar absorptivity and path length. The R² value should be close to 1.0 to indicate good linearity.
-
Concentration Determination: Use the absorbance of the unknown sample and the calibration equation to calculate its concentration.
Caption: Workflow for quantitative UV-Vis analysis of UO₂F₂.
The UV-Vis spectroscopic properties of this compound are defined by the electronic structure of the UO₂²⁺ cation. Its characteristic absorption spectrum in the 330-480 nm range, while having a low molar absorptivity, is highly useful for direct, non-destructive quantification. An understanding of the underlying electronic transitions and adherence to proper experimental protocols enables researchers and scientists to effectively utilize UV-Vis spectroscopy for the analysis of this important uranium compound.
References
Solubility of uranyl fluoride in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of Uranyl Fluoride (B91410) in Aqueous and Organic Solvents
Introduction
Uranyl fluoride (UO₂F₂) is a uranium compound of significant interest in the nuclear fuel cycle, primarily as an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides.[1][2] It is formed as a direct product of the reaction between UF₆ and atmospheric moisture.[1][3] Typically appearing as a brilliant orange to yellow crystalline solid, this compound is known for its hygroscopic nature and high reactivity with water.[1][4] Its solubility characteristics are critical for understanding its behavior in industrial processes, its environmental fate in case of accidental releases, and for applications in materials science and nuclear forensics.[2][5] This guide provides a comprehensive overview of the solubility of this compound in various solvents, details its complex aqueous chemistry, and outlines key experimental methodologies.
Solubility of this compound
The solubility of this compound is highly dependent on the solvent system, temperature, and the presence of other coordinating species.
Aqueous Solubility
This compound is exceptionally soluble in water.[4][6][7] Upon dissolution, it can form corrosive hydrogen fluoride and toxic this compound solutions.[6] The compound is hygroscopic, and its color changes from brilliant orange to yellow as it becomes hydrated.[1][4] While qualitatively described as "very soluble," specific quantitative data is available. The solubility shows a slight increase with temperature in the range of 25-100°C.[8]
Table 1: Quantitative Aqueous Solubility of this compound
| Parameter | Value | Conditions |
| Mass Solubility | 64.4 g / 100 g H₂O | 20°C[9] |
| Molar Solubility | > 5 M | Not specified[2] |
| Saturated Solution | 5.130 M | Density: 2.400 g/cm³[8] |
Hydrolysis and Hydration in Aqueous Systems
This compound is the primary hydrolysis product of uranium hexafluoride (UF₆), formed via the reaction: UF₆ + 2H₂O → UO₂F₂ + 4HF.[4][10]
In the presence of water or high humidity, UO₂F₂ readily forms hydrates.[2] One well-characterized hydrate (B1144303) has the formula [(UO₂F₂)(H₂O)]₇·4H₂O.[10] Under conditions of prolonged high humidity, this compound can further react and degrade, losing fluorine to form uranyl hydroxide (B78521) and, subsequently, uranyl peroxide species.[5][10][11]
Caption: this compound formation and subsequent reactions in the presence of water.
Solubility in Organic Solvents
This compound exhibits varied solubility in organic solvents. It is generally soluble in several non-aqueous solvents but can react vigorously with others.
Table 2: Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Solubility / Reactivity |
| Halocarbons | Fluorocarbons, Carbon tetrachloride, Chloroform, Tetrachloroethane | Soluble[6] |
| Halogens | Liquid chlorine, Liquid bromine | Soluble[6] |
| Nitro-compounds | Nitrobenzene | Soluble[6] |
| Alcohols | Ethanol | Soluble[12] |
| Isopropanol | Forms solid phase of UO₂F₂·i-PrOH[13] | |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Vigorous, reactive interaction[6] |
| Benzene | Insoluble[9] | |
| Others | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | Forms complex solid phases[13] |
Speciation and Complexation in Aqueous Solutions
In aqueous solutions containing fluoride ions, the uranyl ion (UO₂²⁺) undergoes stepwise complexation, forming a series of mononuclear complexes. Spectroscopic studies have identified up to five successive complexes: UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and UO₂F₅³⁻.[14][15] The formation of these complexes is an endothermic and entropy-driven process, and their stability increases with rising temperature.[15][16]
Caption: Stepwise formation of this compound complexes in aqueous solution.
Experimental Protocols
Synthesis of this compound from Uranium Trioxide
This protocol describes a common laboratory method for preparing UO₂F₂.[4][8]
-
Materials:
-
Uranium trioxide (UO₃) powder
-
Anhydrous hydrogen fluoride (HF) gas
-
High-temperature reaction vessel (e.g., copper or nickel alloy tube furnace)
-
Inert gas (e.g., Argon) for purging
-
-
Procedure:
-
Place a known quantity of UO₃ powder into the reaction vessel.
-
Purge the system with an inert gas to remove air and moisture.
-
Heat the UO₃ to a temperature between 350–500°C.[2]
-
Introduce a controlled flow of anhydrous HF gas over the heated UO₃. The reaction is: UO₃ + 2HF → UO₂F₂ + H₂O.[4]
-
Continue the reaction until the conversion is complete, which can be monitored by the cessation of water vapor evolution.
-
Cool the system to room temperature under an inert gas atmosphere.
-
The resulting UO₂F₂ product should be handled in a dry environment due to its hygroscopic nature.
-
Determination of Aqueous Solubility by Equilibration
This protocol outlines a standard method for determining the solubility of a solid in a liquid.[17]
-
Materials:
-
Pure this compound (UO₂F₂) solid
-
High-purity demineralized water
-
Polyethylene (B3416737) bottles
-
Constant-temperature shaker or agitator
-
Filtration apparatus (e.g., syringe filters with low protein binding)
-
Analytical equipment for uranium concentration measurement (e.g., ICP-MS, X-ray absorption)
-
-
Procedure:
-
Add an excess amount of solid UO₂F₂ to a known volume of demineralized water in a polyethylene bottle. The excess solid ensures that saturation is reached.
-
Seal the bottles and place them in a constant-temperature agitator set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 48-72 hours.[17]
-
After equilibration, allow the solid to settle. Carefully extract a sample of the supernatant liquid using a syringe.
-
Immediately filter the liquid through a fine filter (e.g., 0.22 µm) to remove any suspended solid particles.
-
Analyze the clear filtrate to determine the concentration of uranium.
-
The measured uranium concentration represents the solubility of UO₂F₂ at that temperature.
-
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Uranyl_fluoride [bionity.com]
- 2. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | F2O2U | CID 6432077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. This compound SDS | IBILABS.com [ibilabs.com]
- 7. CAS 13536-84-0: this compound | CymitQuimica [cymitquimica.com]
- 8. Properties of this compound - UNT Digital Library [digital.library.unt.edu]
- 9. guidechem.com [guidechem.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Solubility and complex formation in the systems this compound-water-organic base [inis.iaea.org]
- 14. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Thermal decomposition kinetics of uranyl fluoride
An In-depth Technical Guide on the Thermal Decomposition Kinetics of Uranyl Fluoride (B91410)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of uranyl fluoride (UO₂F₂), a crucial intermediate in the nuclear fuel cycle. The information presented herein is synthesized from foundational studies and is intended to serve as a valuable resource for professionals working with uranium compounds.
Executive Summary
The thermal decomposition of this compound is a critical process in nuclear material processing. Understanding its kinetics is essential for designing and optimizing high-temperature conversion processes. This document details the primary decomposition pathway, kinetic parameters, and the experimental methodologies used to determine these characteristics. The core reaction involves the conversion of solid this compound into solid uranium oxide (U₃O₈), gaseous uranium hexafluoride (UF₆), and oxygen. The reaction kinetics have been determined to be first-order with respect to this compound.
Decomposition Kinetics and Mechanism
The thermal decomposition of this compound has been primarily studied using thermogravimetric techniques. The key findings from these studies are summarized below.
Primary Decomposition Reaction
In an inert atmosphere, such as dry helium, and at temperatures below 900°C, the primary thermal decomposition of this compound proceeds as follows[1][2][3]:
3 UO₂F₂(s) → ⅔ U₃O₈(s) + UF₆(g) + ⅓ O₂(g)
This reaction highlights the transformation of the solid this compound into a stable uranium oxide, with the concurrent evolution of gaseous uranium hexafluoride and oxygen.
Kinetic Parameters
The rate of decomposition of this compound in a dry helium atmosphere follows first-order kinetics with respect to the mass of this compound.[1][2][3][4] The kinetic data is well-described by the Arrhenius equation.
| Parameter | Value | Units | Conditions |
| Reaction Order | 1 | - | With respect to UO₂F₂ |
| Activation Energy (Ea) | 71,800 | cal/mol | Dry helium atmosphere |
| Pre-exponential Factor (A) | 3.72 x 10¹¹ | min⁻¹ | Dry helium atmosphere |
| Rate Constant (k) | k = 3.72 x 10¹¹ exp(-71,800/RT) | min⁻¹ | R = 1.987 cal/mol·K |
Data sourced from studies conducted between 700°C and 950°C.[1][2][3]
Sublimation
In addition to decomposition, this compound also undergoes sublimation at elevated temperatures. This process occurs in parallel with the decomposition reaction and also follows first-order kinetics.[1][2][3] Sublimation becomes a significant factor at temperatures above 825°C.[1][2][3][4]
Experimental Protocols
The kinetic data for the thermal decomposition of this compound were primarily determined using thermogravimetric analysis (TGA).[1][2][3][4]
Thermogravimetric Analysis (TGA)
A detailed experimental protocol for the thermogravimetric analysis of this compound is as follows:
-
Sample Preparation: A known mass of high-purity, anhydrous this compound is placed in a sample holder, typically made of a material that is inert to the reactants and products at high temperatures (e.g., platinum or nickel).
-
Apparatus: A thermobalance capable of operating at temperatures up to at least 950°C is used. The balance should be sensitive enough to accurately measure the change in mass of the sample over time.
-
Atmosphere Control: A continuous flow of a dry, inert gas, such as helium, is passed over the sample. The gas flow rate is maintained at a constant value, for example, 270 cc (STP)/min, to ensure the efficient removal of gaseous products from the reaction zone.[2][3] The gas should be dried to prevent hydrolysis of the this compound.
-
Temperature Control: The sample is heated to a constant, predetermined temperature within the range of 700°C to 950°C. The temperature of the furnace is precisely controlled throughout the experiment.
-
Data Acquisition: The mass of the sample is recorded as a function of time. The experiment is continued until the sample mass becomes constant, indicating the completion of the reaction.
-
Data Analysis: The rate of mass loss is used to determine the rate of decomposition. For a first-order reaction, a plot of the natural logarithm of the fraction of remaining this compound versus time will yield a straight line, the slope of which is the negative of the rate constant (k).
Visualizations
The following diagrams illustrate the thermal decomposition pathway of this compound and the experimental workflow for its kinetic analysis.
Caption: Thermal decomposition and sublimation pathways of this compound.
References
- 1. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]
- 2. DECOMPOSITION OF this compound BETWEEN 700 AND 950 C (Journal Article) | OSTI.GOV [osti.gov]
- 3. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis of Uranyl Fluoride Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of uranyl fluoride (B91410) hydrates (UO₂F₂·nH₂O). Uranyl fluoride is a key intermediate in the nuclear fuel cycle, and understanding its thermal stability and hydration behavior is crucial for safe handling, storage, and processing. This document details the experimental protocols for TGA, presents quantitative data on the thermal decomposition of various this compound hydrates, and visualizes the decomposition pathways and experimental workflows.
Introduction to Thermogravimetric Analysis of this compound Hydrates
Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound hydrates, TGA provides valuable insights into their thermal stability, the number of water molecules associated with the this compound molecule, and the temperature ranges at which dehydration occurs. The thermal decomposition of these hydrates typically proceeds through a series of dehydration steps, culminating in the formation of anhydrous this compound (UO₂F₂). Further heating at higher temperatures can lead to the decomposition of anhydrous UO₂F₂, yielding uranium oxides and other fluorine-containing compounds.[1]
Data Presentation: Thermal Decomposition of this compound Hydrates
The thermal decomposition of this compound hydrates involves the sequential loss of water molecules. The precise temperatures and corresponding weight losses depend on the specific hydrate (B1144303) and the experimental conditions, such as heating rate and atmosphere.
Thermogravimetric Data for this compound Sesquihydrate ([(UO₂F₂)(H₂O)]₇·4H₂O or UO₂F₂·1.57H₂O)
The thermal decomposition of this compound sesquihydrate, with a formula of [(UO₂F₂)(H₂O)]₇·4H₂O (which corresponds to approximately UO₂F₂·1.57H₂O), has been studied using TGA.[2] The analysis reveals a multi-step dehydration process.
| Decomposition Step | Temperature Range (°C) | Description | Theoretical Weight Loss (%) | Observed Weight Loss (%) |
| 1 | < 65 | Loss of surface-adsorbed water | Variable | ~1-2% |
| 2 | 70 - 90 | Loss of hydrogen-bonded water molecules | ~4.5% (for 4 H₂O per 7 UO₂F₂) | ~4-5% |
| 3 | ~127 | Loss of coordinated water molecules to form anhydrous UO₂F₂ | ~9.5% (total for 11 H₂O per 7 UO₂F₂) | ~9-10% (cumulative) |
Note: Observed weight loss percentages are estimated from the thermogram presented in the cited literature and may vary with experimental conditions.
Thermal Decomposition of Other this compound Hydrates
| Hydrate | Formula | Dehydration Reaction | Theoretical Weight Loss (%) |
| Dihydrate | UO₂F₂·2H₂O | UO₂F₂·2H₂O → UO₂F₂ + 2H₂O | 10.47 |
| Sesquihydrate | UO₂F₂·1.5H₂O | UO₂F₂·1.5H₂O → UO₂F₂ + 1.5H₂O | 8.16 |
Experimental Protocols
Performing TGA on this compound hydrates requires adherence to strict safety protocols due to the radioactive and toxic nature of uranium compounds. The following is a detailed methodology for conducting such experiments.
Safety Precautions
-
Handling: All manipulations of this compound hydrates should be performed in a designated radiological fume hood or glove box to prevent inhalation of airborne particles.[4]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and double nitrile gloves are mandatory.[5]
-
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. All disposable materials that come into contact with the sample are considered radioactive waste and must be disposed of accordingly.[4]
-
Monitoring: Use a survey meter to monitor for contamination of the work area and PPE during and after handling the material.
Sample Preparation
-
Sample Acquisition: Obtain a small, representative sample of the this compound hydrate (typically 5-10 mg).
-
Weighing:
-
Tare a clean TGA crucible (alumina or platinum is recommended) on a microbalance.
-
Inside a fume hood or glovebox, carefully transfer the sample into the tared crucible.
-
Record the initial mass of the sample accurately.
-
TGA Instrumentation and Setup
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Crucible Placement: Carefully place the crucible containing the sample onto the TGA balance mechanism.
-
Atmosphere: Select the desired purge gas (e.g., dry nitrogen, argon, or air). A typical flow rate is 20-50 mL/min to ensure an inert or controlled oxidative environment and to sweep away evolved gases.
-
Temperature Program:
-
Initial Temperature: Start at a temperature below which any thermal events are expected (e.g., 25-30°C).
-
Heating Rate: A controlled linear heating rate is typically used. A common rate is 5-10°C/min. Slower heating rates can provide better resolution of thermal events.
-
Final Temperature: The final temperature should be high enough to ensure complete dehydration. For this compound hydrates, a final temperature of 300-400°C is generally sufficient to observe all dehydration steps.
-
Isothermal Steps: Isothermal holds can be programmed to ensure complete mass loss at specific temperatures.
-
Data Acquisition and Analysis
-
Initiate the Experiment: Start the TGA run according to the defined temperature program. The instrument will record the sample mass as a function of temperature and time.
-
Data Analysis:
-
The resulting data is a TGA curve, which plots the percentage of weight loss versus temperature.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is at a maximum, corresponding to the inflection points on the TGA curve.
-
Determine the onset and end temperatures of each weight loss step.
-
Calculate the percentage of weight loss for each step.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key processes involved in the thermogravimetric analysis of this compound hydrates.
Decomposition Pathway of this compound Hydrates
Caption: Generalized thermal decomposition pathway of this compound hydrates.
Experimental Workflow for TGA
Caption: Experimental workflow for the thermogravimetric analysis of this compound hydrates.
Logical Relationship of TGA Data Interpretation
Caption: Logical relationship for the interpretation of TGA and DTG data.
References
- 1. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. osti.gov [osti.gov]
- 4. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]
- 5. mt.com [mt.com]
An In-depth Technical Guide to the Differential Scanning Calorimetry of Uranyl Fluoride Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transitions of uranyl fluoride (B91410) (UO₂F₂) and its hydrated forms as characterized by Differential Scanning Calorimetry (DSC) and other thermal analysis techniques. This document synthesizes available thermodynamic data, details experimental protocols, and visualizes key transformation pathways to serve as a core reference for professionals working with this material.
Introduction to Uranyl Fluoride and its Phases
This compound is a key intermediate compound in the nuclear fuel cycle, often formed from the hydrolysis of uranium hexafluoride (UF₆). Its thermal stability and phase behavior are critical for safe handling, storage, and processing. This compound can exist in an anhydrous state (UO₂F₂) and as various hydrates, with the most well-characterized being [(UO₂F₂)(H₂O)]₇·4H₂O. The transition between the hydrated and anhydrous forms is a primary focus of thermal analysis.
Quantitative Data on Phase Transitions
Table 1: Phase Transition Data for this compound Hydrate
| Transition | Compound | Temperature (°C) | Enthalpy of Transition (ΔH) | Technique |
| Dehydration | [(UO₂F₂)(H₂O)]₇·4H₂O to UO₂F₂ | ~125 | Not reported in literature | TGA/Raman Spectroscopy |
Note: The dehydration transition has been confirmed by thermogravimetric analysis and in-situ Raman spectroscopy.[2]
Table 2: Thermal Stability of Anhydrous this compound
| Temperature Range | Observation | Technique | Reference |
| -260.15°C to 144.85°C (13°K to 418°K) | No evidence of a phase transition | Vacuum Calorimetry | NIST (1947)[3] |
Table 3: High-Temperature Decomposition of Anhydrous this compound
| Temperature Range (°C) | Decomposition Reaction | Technique |
| 700 - 950 | 3 UO₂F₂ → ⅔ U₃O₈ + UF₆ + ⅓ O₂ | Thermogravimetric Analysis |
| > 825 | Sublimation of UO₂F₂ | Thermogravimetric Analysis |
Note: The high-temperature decomposition data is derived from thermogravimetric studies, which focus on mass loss as a function of temperature.[4][5]
Experimental Protocols
While specific DSC protocols for this compound are not extensively detailed in the literature, a standard methodology can be constructed based on best practices for air-sensitive and radioactive materials, as well as general DSC operating procedures.
Sample Preparation
-
Environment: Due to the hygroscopic nature of anhydrous this compound and the potential for dehydration of its hydrates, sample preparation should be conducted in a controlled atmosphere, such as a glovebox with an inert gas (e.g., argon or nitrogen) purge.
-
Sample Mass: Accurately weigh 2-6 mg of the this compound sample. Smaller sample sizes generally provide better resolution, while larger samples offer greater sensitivity.
-
Crucible Selection: Use hermetically sealed aluminum or gold-plated stainless steel crucibles to prevent any interaction with the atmosphere and to contain any potential off-gassing. The reference crucible should be of the same type and empty.
DSC Instrument Parameters
-
Atmosphere: Purge the DSC cell with a high-purity inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment and to facilitate heat transfer.
-
Temperature Program:
-
Initial Temperature: Start the experiment at a temperature at least 20-30°C below the expected transition temperature to establish a stable baseline. For studying the dehydration of hydrated this compound, a starting temperature of 25-30°C is appropriate.
-
Heating Rate: A typical heating rate is 10°C/min. Slower rates (e.g., 5°C/min) can improve resolution, while faster rates may be used for initial screening.
-
Final Temperature: The final temperature should be set to at least 20-30°C above the completion of the transition to ensure the entire event is captured. For the dehydration of this compound hydrate, a final temperature of 150-200°C would be suitable.
-
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) before running the experiment.
Data Analysis
-
Baseline Correction: A baseline is subtracted from the measured heat flow data to account for any instrumental drift.
-
Peak Integration: The onset temperature of the transition is determined from the intersection of the tangent to the peak's leading edge and the extrapolated baseline. The area under the peak corresponds to the enthalpy of the transition (ΔH).
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key phase transitions and a typical experimental workflow for their characterization.
Caption: Reversible dehydration and rehydration of this compound.
References
Unraveling the Electronic Landscape of Uranyl Fluoride: A Quantum Chemical Perspective
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of Uranyl Fluoride's Electronic Structure.
This whitepaper provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the complex electronic structure of uranyl fluoride (B91410) (UO₂F₂). By integrating high-level quantum chemical calculations with experimental data, we offer a detailed understanding of the bonding, spectroscopic properties, and reactivity of this important actinide compound. This guide is intended to serve as a valuable resource for researchers in computational chemistry, nuclear sciences, and materials science.
Introduction
This compound, a key intermediate in the nuclear fuel cycle, presents a fascinating and challenging case for electronic structure theory. The presence of the heavy uranium atom necessitates the inclusion of relativistic effects in theoretical calculations, while the interplay of covalent and ionic bonding within the linear O=U=O moiety and its coordination to fluoride ligands governs its chemical behavior. Understanding these electronic intricacies is crucial for predicting its reactivity, designing novel extraction and separation processes, and ensuring its safe handling and storage. This guide outlines the predominant computational and experimental techniques employed to probe the electronic structure of this compound, presenting key data in a structured format and visualizing complex relationships to facilitate comprehension.
Computational Methodology: A Workflow for Accuracy
The theoretical investigation of this compound's electronic structure demands a robust computational approach that accurately accounts for electron correlation and relativistic effects. Density Functional Theory (DFT) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the workhorses for such studies.
A typical computational workflow is depicted below:
Caption: A generalized workflow for quantum chemical calculations of this compound's electronic structure.
Key considerations in these calculations include:
-
Relativistic Effects: Due to the high nuclear charge of uranium, relativistic effects significantly influence the electronic structure.[1] These are commonly incorporated through methods like the Zeroth-Order Regular Approximation (ZORA) or by using Relativistic Effective Core Potentials (RECPs) which replace the core electrons of uranium with a potential, simplifying the calculation while retaining accuracy.[2]
-
Basis Sets: The choice of basis set, which describes the atomic orbitals, is critical. For uranium, specialized basis sets that account for relativistic effects, such as the ANO-RCC family, are often employed.[3] For lighter atoms like oxygen and fluorine, Pople-style or Dunning's correlation-consistent basis sets are common.
-
Electron Correlation: DFT functionals, such as B3LYP, are widely used to approximate electron correlation. For more accurate results, wavefunction-based methods like MP2 or Coupled Cluster are necessary, though they are computationally more demanding.[4]
Data Presentation: A Comparative Overview
The synergy between computational and experimental data is essential for validating theoretical models and interpreting experimental observations. The following tables summarize key quantitative data for this compound.
Table 1: Structural Parameters of this compound
| Parameter | Experimental Value | Calculated Value | Method/Reference |
| Bond Lengths (Å) | |||
| U=O | ~1.76 | 1.79 | X-ray Crystallography[5], B3LYP/ECP60MWB[6] |
| U-F | 2.37 - 2.50 | - | X-ray Crystallography[5] |
| Bond Angles (°) | |||
| O=U=O | ~180 | 180 | X-ray Crystallography[7] |
Table 2: Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode | Experimental Value (IR) | Experimental Value (Raman) | Calculated Value | Method/Reference |
| Symmetric U=O Stretch | 860 | 870 | - | IR/Raman Spectroscopy[5] |
| Asymmetric U=O Stretch | 920 | - | - | IR Spectroscopy[5] |
| U-F Stretches | 450-500 | - | - | IR Spectroscopy[5] |
Table 3: Electronic Properties of this compound
| Property | Value | Method/Reference |
| Electronic Transitions (nm) | ||
| Charge-Transfer Band 1 | 320 | UV-Vis Spectroscopy[5] |
| Charge-Transfer Band 2 | 420 | UV-Vis Spectroscopy[5] |
| Atomic Charges (a.u.) | ||
| U (Mulliken) | Varies with basis set | DFT/MP2 |
| O (Mulliken) | Varies with basis set | DFT/MP2 |
| F (Mulliken) | Varies with basis set | DFT/MP2 |
The Electronic Structure of this compound: A Molecular Orbital Perspective
The bonding in the linear O=U=O²⁺ moiety is dominated by the interaction of uranium's 5f and 6d orbitals with the 2p orbitals of the two oxygen atoms. This results in the formation of strong σ and π bonds, leading to the characteristic short U=O bond length.[5] The fluoride ions act as equatorial ligands, primarily interacting with the uranium center through ionic bonds.[5]
The simplified molecular orbital diagram below illustrates the key interactions in the uranyl ion.
Caption: A simplified molecular orbital diagram for the uranyl ion (UO₂²⁺).
Experimental Protocols: A Guide to Characterization
Synthesis of this compound
This compound can be synthesized through several routes, with the gas-phase reaction of uranium oxides with a fluorinating agent being a common laboratory-scale method.[2][8]
Protocol for Fluorination of UO₃ Microspheres: [2]
-
Precursor Preparation: Hydrothermally produced UO₃ microspheres are used as the starting material.
-
Reaction Setup: The UO₃ microspheres are placed in an autoclave reactor with a fluorinating agent, such as silver bifluoride (AgHF₂), which produces HF gas in situ upon thermal decomposition.
-
Reaction Conditions: The autoclave is heated to a temperature of approximately 200°C for 24 to 48 hours. A molar ratio of AgHF₂ to UO₃ greater than 4:1 is maintained.
-
Product Recovery: After the reaction, the autoclave is cooled, and the resulting UO₂F₂ microspheres are collected.
-
Characterization: The product is characterized by Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm the crystal structure and morphology.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound, providing insights into the U=O and U-F bonding environments.[9]
Protocol for Raman Spectroscopy of Solid this compound:
-
Sample Preparation: A small amount of the solid UO₂F₂ sample is placed on a standard microscope slide. For powdered samples, a cover slip can be gently placed on top to create a flatter surface for analysis.[10]
-
Instrument Setup: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm diode laser) is used. The instrument is calibrated using a standard reference material (e.g., silicon).[1][11]
-
Data Acquisition: The laser is focused on the sample. The laser power and exposure time are adjusted to maximize the signal-to-noise ratio without causing sample damage or fluorescence saturation.[12] Spectra are typically collected in the range of 100-1200 cm⁻¹ to observe the key vibrational modes of this compound.[11]
-
Data Analysis: The resulting Raman spectrum is analyzed to identify the characteristic peaks corresponding to the symmetric U=O stretch (around 870 cm⁻¹) and other vibrational modes.[5] The peak positions, intensities, and widths provide information about the local chemical environment.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in this compound.
Protocol for XPS of this compound:
-
Sample Preparation: The solid UO₂F₂ sample is mounted on a sample holder using conductive tape. The sample should be handled in an inert environment if surface contamination is a concern.
-
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) system (typically <10⁻⁹ Torr). A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.[13] An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution scans are then acquired for the U 4f, O 1s, and F 1s regions to obtain detailed chemical state information.[4]
-
Data Analysis: The binding energies of the core-level peaks are determined and compared to reference data to identify the elemental composition and oxidation states. Small shifts in the binding energies (chemical shifts) can provide insights into the bonding environment. The U 4f spectrum is particularly useful for confirming the U(VI) oxidation state.
Conclusion
The electronic structure of this compound is a complex interplay of relativistic effects and intricate bonding interactions. This guide has provided a comprehensive overview of the state-of-the-art computational and experimental techniques used to unravel these complexities. By combining robust theoretical calculations with precise experimental measurements, a detailed and accurate picture of the electronic landscape of this compound can be achieved. The methodologies and data presented herein serve as a foundational resource for researchers seeking to further explore the rich chemistry of actinide compounds.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A step-by-step guide to perform x-ray photoelectron spectroscopy [ouci.dntb.gov.ua]
- 5. webqc.org [webqc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.1. Population Analysis — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]
- 8. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
An In-depth Technical Guide to the Molecular Modeling of Uranyl Fluoride and its Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The uranyl ion (UO₂²⁺), the most common aqueous species of uranium, exhibits complex coordination chemistry that is of paramount importance in the nuclear fuel cycle, environmental remediation, and the design of therapeutic agents. Uranyl fluoride (B91410) (UO₂F₂), a key intermediate in uranium processing, and its subsequent complexes are of significant interest due to their prevalence and reactivity.[1][2][3][4] Computational molecular modeling provides an indispensable toolkit for elucidating the geometric structures, electronic properties, and vibrational signatures of these actinide compounds, offering insights that can be challenging to obtain through experimental means alone.[5]
This guide provides a comprehensive overview of the current methodologies used in the molecular modeling of uranyl fluoride and its complexes. It details the theoretical frameworks, experimental validation techniques, and presents key structural and spectroscopic data. The aim is to furnish researchers with a foundational understanding and practical workflows for the computational investigation of these complex systems.
Theoretical and Computational Methodologies
The accurate modeling of actinide complexes like this compound requires methods that can adequately describe relativistic effects, electron correlation, and the intricate bonding involving 5f and 6d orbitals.[5][6]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse for modeling actinide molecular compounds, balancing computational cost with accuracy.[6][7]
-
Functionals: Hybrid functionals such as B3LYP and PBE0, as well as generalized gradient approximation (GGA) functionals like BLYP, are commonly employed.[6][8] For open-shell 5f systems, the DFT+U approach can be used to better capture electron correlation by adding an on-site Coulomb interaction parameter (U).[7][9]
-
Relativistic Effects: Due to the high atomic number of uranium, relativistic effects are critical. These are typically included through Relativistic Effective Core Potentials (RECPs), which replace the core electrons with a potential, or through approximations like the Zeroth-Order Regular Approximation (ZORA).[7] The ECP60MWB RECP is a common choice for uranium.[6]
-
Basis Sets: For the valence electrons of uranium and for lighter atoms like oxygen, fluorine, and hydrogen, Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are frequently used.[6]
-
Solvation Models: To simulate complexes in aqueous solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are often applied.[8][10][11] For higher accuracy, particularly when hydrogen bonding is crucial, explicit solvent molecules can be included in the first or second coordination spheres.[10][11]
Wavefunction-Based Methods
While more computationally demanding, high-level ab initio methods provide benchmark data for calibrating DFT results.
-
Møller–Plesset Perturbation Theory (MP2): This method offers a good compromise for including electron correlation and has been shown to provide accurate geometrical parameters for this compound complexes.[10][11]
-
Coupled Cluster (CC) and CASPT2: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Complete Active Space Second-order Perturbation Theory (CASPT2) are used for highly accurate calculations of electronic structure and spectra, especially for smaller systems.[8]
Molecular Dynamics (MD)
To study the dynamic behavior of these complexes in solution, ab initio molecular dynamics, such as Car-Parrinello Molecular Dynamics (CPMD), can be employed.[5][8] These simulations explicitly account for temperature and solvation effects, providing valuable insights into reaction free energies and ligand exchange processes.[8]
Experimental Validation Techniques
Computational models are validated by comparing calculated properties with experimental data. Key experimental techniques include:
X-ray and Neutron Diffraction
X-ray crystallography and powder X-ray diffraction (PXRD) are the primary methods for determining the solid-state structures of this compound and its complexes.[1][2][12] These techniques provide precise atomic coordinates, bond lengths, and angles. Neutron diffraction is complementary, offering superior sensitivity for locating light atoms like hydrogen in hydrated structures.[13][14]
X-ray Absorption Fine Structure (XAFS) Spectroscopy
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local coordination environment (coordination numbers, bond distances) of uranium in both crystalline and aqueous states.[15][16][17][18] It is particularly valuable for studying solution-phase complexes where single crystals cannot be grown.[15]
Vibrational Spectroscopy
Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of molecules. The symmetric stretching frequency of the O=U=O unit is particularly sensitive to the equatorial coordination environment and serves as an excellent benchmark for theoretical calculations.[2][9]
Visualizations: Workflows and Conceptual Models
// Connections Start -> Build; Build -> Method [lhead=cluster_calc]; Method -> Opt; Opt -> Freq; Opt -> Geom; Freq -> Vib; Freq -> Thermo; Geom -> ExpData [dir=back, style=dashed, label="Compare"]; Vib -> ExpData [dir=back, style=dashed, label="Compare"];
} caption: "Computational modeling workflow for uranyl complexes."
Molecular Structure and Properties
Anhydrous and Hydrated this compound
In the solid state, anhydrous UO₂F₂ features uranyl (UO₂²⁺) centers coordinated by six fluoride ligands in a distorted octahedral geometry.[1] The linear O=U=O moiety is characteristic, with typical U=O bond lengths around 1.76 Å and U-F distances ranging from 2.37 to 2.50 Å.[1]
This compound is highly hygroscopic and readily forms hydrates.[1][2][3] A well-characterized hydrate (B1144303) has the formula [(UO₂F₂)(H₂O)]₇·4H₂O, where the uranium center adopts a pentagonal bipyramidal coordination.[2] In this structure, the equatorial plane consists of four fluoride ligands and one water molecule.[2] The transition between anhydrous and hydrated forms is reversible and temperature-dependent, occurring around 125 °C.[2][9]
Aqueous this compound Complexes
In aqueous solution, fluoride ions progressively displace water molecules from the equatorial plane of the hydrated uranyl ion, [UO₂(H₂O)₅]²⁺, to form a series of complexes: [UO₂(H₂O)₅₋ₙFₙ]²⁻ⁿ (where n = 1-5).[8][10] Raman spectroscopy has been instrumental in identifying five successive complexes, from UO₂F⁺ to UO₂F₅³⁻.[10][19] Computational studies using DFT and MD simulations have successfully reproduced the binding energies and stability of these aqueous species.[8]
Data Presentation: Structural and Spectroscopic Parameters
The following tables summarize key quantitative data from experimental and computational studies, providing a basis for comparison and validation.
Table 1: Structural Parameters of this compound Species
| Compound/Complex | Method | U=Oyl (Å) | U-Feq (Å) | U-Oeq (H₂O) (Å) | Coordination Geometry |
| Anhydrous UO₂F₂ | X-ray Diffraction | ~1.76 | 2.37 - 2.50 | - | Distorted Octahedral[1] |
| [(UO₂F₂)(H₂O)]₇·4H₂O | X-ray Diffraction | - | - | - | Pentagonal Bipyramidal[2] |
| [UO₂(H₂O)₄F]⁺ | DFT (BLYP, PCM) | 1.77 | 2.22 | 2.49 - 2.51 | Pentagonal Bipyramidal[8] |
| [UO₂F₄(H₂O)]²⁻ | DFT (BLYP, PCM) | 1.82 | 2.33 - 2.36 | 2.59 | Pentagonal Bipyramidal[8] |
Table 2: Vibrational Frequencies (ν₁) of the Uranyl Symmetric Stretch (cm⁻¹)
| Species | Experimental (Raman) | Calculated (Method) |
| Anhydrous UO₂F₂ | 915[2] | 917 (DFPT+U)[9] |
| Hydrated UO₂F₂ | 868[2][9] | - |
| [UO₂(H₂O)₅]²⁺ | 870[11] | 878 (MP2/COSMO)[11] |
| UO₂F⁺ | ~860 | - |
| UO₂F₂(aq) | ~850 | - |
| UO₂F₃⁻ | ~839 | - |
| UO₂F₄²⁻ | ~828 | - |
| UO₂F₅³⁻ | ~818[19] | 799 (MP2/COSMO)[11] |
Note: The experimental Raman frequencies for aqueous complexes show a stepwise decrease of about 10.5 cm⁻¹ for each added fluoride ligand.[19]
Detailed Methodologies
Protocol for DFT Geometry Optimization and Frequency Calculation
-
Structure Preparation: An initial guess for the molecular geometry of the this compound complex (e.g., UO₂F₂ with three equatorial water molecules) is generated using a molecular builder or from a crystallographic database.
-
Input File Generation: An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created. Key specifications include:
-
Method: B3LYP for the DFT functional.
-
Basis Set: SDD or a similar RECP for Uranium; 6-311+G(d,p) for O, F, H.
-
Charge and Multiplicity: Specify the total charge of the complex and a singlet multiplicity for U(VI).
-
Solvation: SCRF=(PCM, Solvent=Water) to apply the Polarizable Continuum Model for aqueous simulation.
-
Calculation Type: Opt Freq to perform a geometry optimization followed by a vibrational frequency calculation.
-
-
Execution: The calculation is submitted to a high-performance computing resource.
-
Analysis:
-
Optimization Convergence: Verify that the optimization has converged by checking for the absence of imaginary frequencies (for a minimum energy structure) and that residual forces are negligible.
-
Geometric Parameters: Extract bond lengths and angles from the optimized output structure.
-
Vibrational Frequencies: Analyze the calculated frequencies. Compare the symmetric UO₂²⁺ stretching mode (identifiable by its high intensity in calculated Raman spectra and the atomic displacements) with experimental Raman data.[2][9] A scaling factor may be applied to the calculated frequencies to improve agreement with experiment.
-
Protocol for EXAFS Data Analysis
-
Data Collection: U L₃-edge EXAFS spectra are collected at a synchrotron facility for the sample of interest (e.g., this compound dissolved in an aqueous solution).[20]
-
Data Reduction: The raw data is processed to isolate the EXAFS oscillations (χ(k)). This involves background subtraction and normalization.
-
Fourier Transform: The k-weighted χ(k) data is Fourier transformed to generate a pseudo-radial distribution function (RDF), which shows peaks corresponding to different coordination shells around the central uranium atom.
-
Shell Fitting:
-
Theoretical Standards: Theoretical scattering paths are calculated using software like FEFF, based on a structural model of the expected complex (e.g., a U atom surrounded by axial oxygens, equatorial fluorines, and water oxygens).[20]
-
Least-Squares Fitting: The experimental data is fit by adjusting structural parameters in the theoretical model, such as coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.[18]
-
Validation: The quality of the fit is assessed to determine the most probable local coordination environment of the uranyl ion in the sample.
-
Conclusion
The molecular modeling of this compound and its complexes is a mature field that leverages a synergistic relationship between computational theory and experimental validation. DFT calculations, when appropriately benchmarked, provide reliable predictions of geometries, stabilities, and vibrational spectra. The combination of these computational protocols with experimental techniques like X-ray diffraction, EXAFS, and Raman spectroscopy allows for a detailed and robust characterization of these important actinide systems. The workflows and data presented in this guide offer a solid foundation for researchers engaging in the study of uranyl coordination chemistry.
References
- 1. webqc.org [webqc.org]
- 2. osti.gov [osti.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simulating Dynamic Actinide Systems: Perspective on Methodologies | LANL [lanl.gov]
- 6. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. CHEMICAL AND X-RAY CRYSTALLOGRAPHIC STUDIES ON this compound (Technical Report) | OSTI.GOV [osti.gov]
- 13. The structures of fluoride II - the structure of this compound [apo.ansto.gov.au]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of uranyl surface complexes on ferrihydrite: Advanced EXAFS data analysis and CD-MUSIC modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. minsocam.org [minsocam.org]
- 19. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]
- 20. hzdr.de [hzdr.de]
An In-depth Technical Guide to the Characterization of Uranyl Fluoride Nanoparticles
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uranyl fluoride (B91410) (UO₂F₂), a key intermediate compound in the nuclear fuel cycle, is primarily formed from the hydrolysis of uranium hexafluoride (UF₆).[1][2][3] The characterization of UO₂F₂ at the nanoscale is of paramount importance for applications ranging from nuclear safeguards and forensics to environmental transport modeling.[1][2][4] Understanding the physicochemical properties of these nanoparticles, including their size, morphology, crystal structure, and chemical stability, is critical for predicting their behavior and potential impact. This guide provides a comprehensive overview of the synthesis and detailed characterization of uranyl fluoride nanoparticles, presenting quantitative data, in-depth experimental protocols, and visual workflows to aid researchers in this field.
Synthesis of this compound Nanoparticles
The morphology and size of this compound nanoparticles are heavily influenced by the synthesis method. The two primary routes for producing UO₂F₂ particulates are gas-phase hydrolysis of UF₆ and solid-gas fluorination of uranium oxides.
2.1 Gas-Phase Hydrolysis of Uranium Hexafluoride (UF₆)
This is the most common formation pathway, occurring when UF₆ gas reacts with atmospheric moisture.[1][2] The overall reaction is:
UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)[2][5]
The properties of the resulting nanoparticles are highly dependent on reaction conditions such as the molar ratio of water to UF₆, temperature, and residence time in the reactor.[5][6] For instance, an increase in water concentration leads to the production of a higher amount and larger size of UO₂F₂ aerosol particles.[6] Under low-humidity conditions, primary particle sizes can be as small as 3 to 5 nm.[1][2]
2.2 Solid-Gas Fluorination of Uranium Oxides
This method offers greater control over the morphology of the final product by using uranium oxide microstructures as templates.[7][8] Uranium oxides like UO₃ or U₃O₈ are fluorinated using agents such as silver bifluoride (SBF) or ammonium (B1175870) bifluoride (ABF), which produce HF gas in situ upon thermal decomposition.[4][7][9] This technique has been successfully used to create UO₂F₂ microspheres, microrods, and microplates that retain the shape of the oxide precursor.[7][8]
Data Presentation: Synthesis and Properties
Quantitative data from various characterization studies are summarized below to facilitate comparison.
Table 1: Summary of this compound Particle Synthesis and Characteristics
| Synthesis Method | Precursor(s) | Fluorinating Agent | Temperature (°C) | Resulting Particle Type | Average Size | Reference(s) |
| Gas-Phase Hydrolysis | UF₆, H₂O | - | Ambient | Primary Nanoparticles | 3.6 ± 0.4 nm | [6] |
| Gas-Phase Hydrolysis | UF₆, H₂O (low humidity) | - | Ambient | Nanoparticles | < 4 nm | [1][2] |
| Gas-Phase Hydrolysis | UF₆, H₂O (high humidity) | - | Ambient | Nanoparticles | 5 - 10 nm (up to 20 nm) | [1][2] |
| Solid-Gas Fluorination | UO₃ microspheres (<4 µm) | AgHF₂ (SBF) | 200 | Microspheres | 1 - 2 µm | [4][9] |
| Solid-Gas Fluorination | U₃O₈ microspheres | AgHF₂ (SBF) | 250 | Microspheres | 2.7 µm | [7][8] |
| Solid-Gas Fluorination | U₃O₈ microrods | AgHF₂ (SBF) | 250 | Microrods | 3 - 20 µm (length) | [7] |
| Solid-Gas Fluorination | U₃O₈ microplates | AgHF₂ (SBF) | 250 | Microplates | 1 - 7.5 µm (width) | [7] |
| Solid-Gas Fluorination | U₃O₈ microspheres | NH₄HF₂ (ABF) | 300 | Agglomerated Microspheres | 2 - 3.5 µm | [7] |
Table 2: Key Spectroscopic and Diffraction Data for this compound
| Analytical Technique | Feature | Wavenumber / 2θ Angle | Assignment / Interpretation | Reference(s) |
| FTIR Spectroscopy | Strong absorption band | 940 cm⁻¹ | U-O stretching of UO₂F₂ | [10] |
| FTIR Spectroscopy | Intermediate bands | 868 cm⁻¹, 857 cm⁻¹ | UOF₄ intermediate species | [10] |
| Raman Spectroscopy | Uranyl symmetric stretch | 915 cm⁻¹ | Anhydrous UO₂F₂ | [3] |
| Raman Spectroscopy | Uranyl symmetric stretch | 868 cm⁻¹ | Hydrated UO₂F₂ | [3] |
| Powder X-ray Diffraction | - | - | Used to confirm crystalline phases of UO₂F₂ and precursors like α-U₃O₈ and UO₂. | [7][11] |
Visualization of Workflows and Pathways
Diagrams generated using Graphviz DOT language provide a clear visual representation of experimental processes and chemical reactions.
Caption: General experimental workflow for the characterization of UO₂F₂ nanoparticles.
Caption: Simplified reaction pathway for the hydrolysis of UF₆ to form UO₂F₂.
Experimental Protocols
Detailed methodologies for key synthesis and characterization techniques are provided below.
5.1 Protocol 1: Synthesis of UO₂F₂ Microspheres via Solid-Gas Fluorination [4][9]
-
Objective: To synthesize UO₂F₂ microspheres from UO₃ microspheres using a solid-gas reaction with in situ generated hydrogen fluoride.
-
Materials:
-
Uranium trioxide (UO₃) microspheres (hydrothermally prepared, <4 µm diameter)
-
Silver bifluoride (AgHF₂)
-
Parr model 4749 general-purpose acid digestion vessel (autoclave) with a Teflon liner
-
Smaller Teflon vial that fits inside the autoclave liner
-
-
Procedure:
-
Place the UO₃ microspheres inside the smaller Teflon vial.
-
Place the silver bifluoride in the bottom of the larger Teflon liner of the autoclave.
-
Place the smaller Teflon vial containing the UO₃ microspheres inside the larger Teflon liner, ensuring no direct contact between the UO₃ and AgHF₂.
-
Seal the autoclave.
-
Place the autoclave in a furnace and heat to 200 °C for 24 hours.
-
Allow the autoclave to cool to room temperature before opening in a fume hood.
-
Collect the resulting UO₂F₂ microspheres from the smaller Teflon vial.
-
Characterize the product using Scanning Electron Microscopy (SEM) for morphology and Powder X-ray Diffraction (PXRD) for phase identification.
-
-
Expected Outcome: Crystalline, anhydrous UO₂F₂ microspheres with a well-preserved spherical morphology.[4]
5.2 Protocol 2: Morphological Characterization via Atomic Force Microscopy (AFM) [1][2]
-
Objective: To determine the particle size distribution (PSD) and morphological characteristics of UO₂F₂ nanoparticles deposited on a surface.
-
Equipment:
-
Atomic Force Microscope
-
Inert atmosphere glove box
-
Substrates (e.g., silicon wafers)
-
-
Procedure:
-
Synthesize UO₂F₂ nanoparticles via UF₆ hydrolysis under controlled humidity conditions.
-
Deposit the nanoparticles from the aerosol phase onto clean silicon wafer substrates.
-
Immediately transfer the samples to an inert glove box for storage to prevent further reaction with ambient moisture. This compound is known to be chemically unstable in air, undergoing further hydrolysis.[2]
-
Mount the sample on the AFM stage.
-
Perform AFM imaging in tapping mode to acquire high-resolution topographical images of the deposited nanoparticles.
-
Use image analysis software to measure the height and diameter of a statistically significant number of individual particles.
-
Generate a particle size distribution histogram from the collected measurements.
-
-
Expected Outcome: Direct measurement of individual UO₂F₂ nanoparticles, revealing PSDs peaked below 10 nm, which are often missed by SEM.[1][2]
5.3 Protocol 3: Phase and Compositional Analysis via Raman and EDX [3][12]
-
Objective: To identify the chemical phase (anhydrous vs. hydrated) and elemental composition of UO₂F₂ particles.
-
Equipment:
-
Micro-Raman Spectrometer
-
Scanning Electron Microscope with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
-
-
Procedure:
-
Sample Preparation: Prepare a sample of UO₂F₂ particles on a suitable substrate (e.g., carbon tape).
-
SEM-EDX Analysis:
-
Introduce the sample into the SEM chamber.
-
Obtain secondary or backscattered electron images to identify particles and observe their morphology.
-
Perform EDX point scans or mapping on selected particles to obtain elemental spectra. Identify the characteristic X-ray peaks for Uranium (M-peaks at ~3.17 and 3.34 keV), Fluorine (K-peak at ~0.67 keV), and Oxygen (K-peak at ~0.53 keV).[3]
-
-
Micro-Raman Analysis:
-
Transfer the same sample to the micro-Raman spectrometer.
-
Focus the laser on an individual particle or an agglomerate.
-
Acquire the Raman spectrum. The symmetric stretching mode of the uranyl ion is highly sensitive to its chemical environment.
-
Identify the peak position: a peak around 915 cm⁻¹ indicates anhydrous UO₂F₂, while a peak around 868 cm⁻¹ corresponds to a hydrated form of this compound.[3]
-
-
-
Expected Outcome: A comprehensive characterization of individual particles, confirming their elemental makeup as U-O-F and identifying their hydration state, which is crucial for understanding their chemical stability.
5.4 Protocol 4: Thermal Stability Analysis via Thermogravimetric Analysis (TGA) [13][14][15]
-
Objective: To study the thermal decomposition of this compound.
-
Equipment:
-
Thermogravimetric Analyzer (TGA), preferably coupled with a mass spectrometer (MS) or differential scanning calorimeter (DSC).
-
-
Procedure:
-
Place a small, accurately weighed amount of the UO₂F₂ sample into a platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 1-10 K per minute) under a controlled atmosphere (e.g., dry helium or argon).[13][14][15]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to identify the onset and completion temperatures of decomposition.
-
-
Expected Outcome: Determination of the decomposition pathway and kinetics. For example, at temperatures between 750 and 880 °C, UO₂F₂ decomposes according to the reaction: 3UO₂F₂ → ⅔U₃O₈ + UF₆ + ⅓O₂.[13][15]
Conclusion
The characterization of this compound nanoparticles is a complex but critical task for nuclear science and technology. A multi-technique approach is essential for a thorough understanding of their properties. Techniques such as AFM are invaluable for resolving nanoparticles at the sub-10 nm scale, a range where traditional SEM analysis may be limited.[2] Spectroscopic methods like Raman and FTIR are powerful tools for elucidating the chemical state, including hydration and the presence of reaction intermediates.[3][10] The synthesis method, particularly the choice between gas-phase hydrolysis and solid-gas fluorination, offers a route to control the size and morphology of the resulting particles, from nanometer-sized spheres to tailored microstructures.[2][7] The protocols and data presented in this guide provide a robust framework for researchers engaged in the synthesis and analysis of these important nanomaterials.
References
- 1. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. osti.gov [osti.gov]
- 4. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tailoring Triuranium Octoxide into Multidimensional this compound Micromaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]
- 11. resources.inmm.org [resources.inmm.org]
- 12. CHARACTERIZATION OF URANIUM OXYFLUORIDE PARTICLES FOR NUCLEAR SAFEGUARD | INMM Resources [resources.inmm.org]
- 13. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]
- 14. osti.gov [osti.gov]
- 15. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Uranyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uranyl fluoride (B91410) (UO₂F₂) is a uranium compound of significant interest within the nuclear fuel cycle and as a precursor for the synthesis of other uranium-containing materials. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity, particularly with water. All quantitative data are summarized in structured tables for ease of reference, and key reaction pathways are visualized using diagrams.
Physical Properties
Uranyl fluoride is typically a brilliant orange to yellow crystalline solid.[1][2] Its color can change depending on its hydration state, shifting from orange when anhydrous to yellow upon reacting with water.[2][3] The compound is hygroscopic and very soluble in water.[1][4]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | UO₂F₂ | [1] |
| Molar Mass | 308.024 g/mol | [4] |
| Appearance | Brilliant orange to yellow crystalline solid | [1][5] |
| Density | 6.37 g/cm³ | [4][5] |
| Melting Point | Decomposes at 300 °C | [2][3] |
| Boiling Point | Sublimes | [2][3] |
| Solubility in Water | Very soluble | [1][2][4] |
| Crystal Structure | Polymeric with distorted octahedral geometry around the uranium center | [5] |
Chemical Properties
This compound is an important intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides.[2] It is a direct product of the reaction of UF₆ with moisture in the air.[2] The compound is stable in air up to 300°C, above which it slowly decomposes to U₃O₈.[2][3] When heated to decomposition, it emits toxic fluoride fumes.[2][3]
Reactivity with Water
This compound is highly reactive with water. It dissolves in water to form corrosive hydrogen fluoride and toxic this compound solutions.[3] Upon exposure to high humidity, this compound undergoes a chemical reaction with water vapor to form uranyl hydroxide (B78521) and subsequently uranyl peroxide species.[6]
Table 2: Chemical Reactivity of this compound
| Reactant | Products | Conditions | References |
| Water (liquid) | Corrosive hydrogen fluoride and toxic this compound solution | Ambient | [3] |
| Water (vapor) | Uranyl hydroxide, Uranyl peroxide | High humidity | [6] |
| Heat (>300 °C) | U₃O₈, Toxic fluoride fumes | In air | [2][3] |
| Most metals | Various corrosion products | - | [3] |
| Benzene, Toluene, Xylene | Vigorous reaction with separation of carbons | - | [3] |
Synthesis and Degradation Pathways
Synthesis of this compound
This compound can be synthesized through several routes, most notably from uranium trioxide (UO₃) or uranium hexafluoride (UF₆).
Synthesis pathways of this compound.
Degradation of this compound in Humid Environments
In the presence of moisture, this compound undergoes a series of transformations, leading to the formation of uranyl hydroxide and then uranyl peroxide.
Degradation pathway of this compound.
Experimental Protocols
Synthesis of this compound from Uranium Trioxide
This protocol describes the synthesis of this compound microspheres via an autoclave method using a bifluoride salt for in situ HF production.[7][8]
Materials:
-
Uranium trioxide (UO₃) microspheres (<4 μm)
-
Silver bifluoride (AgHF₂) or Ammonium bifluoride (NH₄HF₂)
-
Autoclave with a Teflon liner
-
Muffle furnace
Procedure:
-
Place the bifluoride salt in the Teflon liner of the autoclave.
-
Place the UO₃ microspheres in a separate Teflon vial above the bifluoride salt.
-
Seal the autoclave and place it in a muffle furnace.
-
Heat the autoclave to 200 °C and maintain this temperature for 24-48 hours.
-
Allow the autoclave to cool to room temperature before opening in a fume hood.
-
The resulting product is crystalline anhydrous UO₂F₂. If the reaction is carried out at 150 °C, a hydrated form (UO₂F₂·1.5H₂O) is produced, which can be dehydrated by heating in air at 250 °C for 5 days.[8]
Synthesis of this compound from Uranium Hexafluoride
This method involves the controlled hydrolysis of gaseous uranium hexafluoride.[9]
Materials:
-
Uranium hexafluoride (UF₆) gas
-
Source of water vapor
-
Reaction chamber or tubular aerosol reactor
-
Particle collection system
Procedure:
-
Introduce a controlled flow of UF₆ gas into the reaction chamber.
-
Simultaneously introduce a controlled flow of water vapor into the chamber. The molar ratio of water to UF₆ is a key parameter affecting the product's properties.
-
The hydrolysis reaction (UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)) occurs rapidly.
-
Collect the resulting solid UO₂F₂ particles using an appropriate in-situ particle sampling technique.
Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is used to determine the crystal structure of the synthesized this compound.[10][11]
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα X-ray source.
Sample Preparation:
-
Grind a small amount of the this compound powder to a fine, homogenous consistency.
-
Mount the powder on a sample holder.
Data Acquisition:
-
Set the diffractometer to scan over a 2θ range of 10 to 70 degrees.
-
Use a step size of 0.02° 2θ with a step time of 1 second per step.
-
Rotate the sample stage during the scan to ensure random orientation of the crystallites.
Data Analysis:
-
Analyze the resulting diffraction pattern to identify the characteristic peaks of UO₂F₂ and compare them with reference patterns.
Characterization by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Instrumentation:
-
Field emission scanning electron microscope equipped with an EDX detector.
Sample Preparation:
-
Dust a small amount of the this compound powder onto conductive carbon tape on an aluminum stub.
-
Lightly tap the stub to remove any loose particles. For high-resolution imaging, a thin conductive coating (e.g., gold/palladium) may be applied, but uncoated samples are used for elemental analysis to avoid interference.
SEM Imaging:
-
Acquire micrographs using both secondary electron (for topography) and backscatter electron (for compositional contrast) detectors.
EDX Analysis:
-
Acquire EDX spectra from specific points or map the elemental distribution over a larger area of the sample.
-
Use an accelerating voltage of 8-10 kV for the analysis.
-
Quantify the elemental composition using the appropriate software.
Safety and Handling
This compound is a highly toxic and radioactive compound.[3] It is corrosive and can be fatal if inhaled or ingested.[3] It causes severe skin burns and eye damage.[3] All handling of this compound must be conducted in a well-ventilated fume hood or glovebox with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3] Due to its radioactivity, exposure levels should be kept As Low As Reasonably Achievable (ALARA).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this important uranium compound. The provided tables and diagrams offer a quick reference for its key characteristics and reaction pathways. Due to its hazardous nature, all work with this compound must be performed with strict adherence to safety protocols.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 4. bostonchemicaldata.com [bostonchemicaldata.com]
- 5. osti.gov [osti.gov]
- 6. handmanalytical.com [handmanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ect-journal.kz [ect-journal.kz]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 11. resources.inmm.org [resources.inmm.org]
- 12. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
Uranyl Fluoride: A Comprehensive Technical Guide to its CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information regarding the Chemical Abstracts Service (CAS) number and comprehensive safety data for uranyl fluoride (B91410) (UO₂F₂). The following sections detail its hazardous properties, safe handling protocols, and emergency procedures, presented in a format tailored for laboratory and research environments.
Chemical Identification
Uranyl fluoride is a compound of uranium that is an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides.[1][2] It is a hygroscopic, crystalline solid that can range in color from brilliant orange to yellow.[1][2]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Uranyl(VI) fluoride, Dioxouranium difluoride, Uranium oxyfluoride[1][3][4] |
| CAS Number | 13536-84-0 [1][3][5] |
| Chemical Formula | UO₂F₂[3] |
| Molecular Weight | 308.02 g/mol |
Hazard Identification and GHS Classification
This compound is a highly toxic and radioactive substance that poses severe health risks upon exposure. Its hazard classification under the Globally Harmonized System (GHS) is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 1 | H300: Fatal if swallowed[5] |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled[5] |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage[5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (kidneys, liver, lungs, brain) through prolonged or repeated exposure[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[5] |
GHS Pictograms:
-
Skull and Crossbones: Acute Toxicity (fatal)
-
Corrosion: Skin Corrosion, Serious Eye Damage
-
Health Hazard: Specific Target Organ Toxicity
-
Environment: Hazardous to the Aquatic Environment
Signal Word: Danger[5]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [3] |
| Odor | Pungent | [5] |
| Melting Point | Decomposes at >300 °C (572 °F) | [1][5] |
| Solubility in Water | Very soluble | [1][5] |
| Density | 6.37 g/cm³ | [5] |
Exposure Limits
| Organization | Limit | Notes |
| OSHA (PEL) | 0.05 mg/m³ (as U) | 8-hour TWA for soluble uranium compounds[5] |
| ACGIH (TLV) | 0.2 mg/m³ (as U) | 8-hour TWA for soluble uranium compounds[5] |
| ACGIH (STEL) | 0.6 mg/m³ (as U) | Short-term exposure limit for soluble uranium compounds[5] |
| NIOSH (REL) | 0.05 mg/m³ (as U) | 10-hour TWA for soluble uranium compounds[5] |
Safe Handling and Storage
Due to its high toxicity and radioactivity, this compound must be handled with extreme caution in designated areas by trained personnel.
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood or glovebox to minimize inhalation exposure.
-
Ventilation systems should be designed to handle radioactive materials and acidic gases (hydrogen fluoride) that may be generated.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-facepiece respirator with appropriate cartridges for radioactive particulates and acid gases is required when handling powders or solutions.
-
Hand Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water and moisture.[1]
-
Containers should be tightly sealed and clearly labeled with the chemical identity and all appropriate hazard warnings.
-
Store in a designated radioactive materials area with controlled access.
Emergency Procedures
First-Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Hydrofluoric acid burns require specialized treatment with calcium gluconate gel.[5][6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate the area immediately.
-
Do not attempt to clean up a spill unless you are trained and equipped to do so.
-
Notify the appropriate emergency response team and radiation safety officer.
-
For small spills, cover with a non-combustible absorbent material (e.g., sand, earth) and place in a sealed container for disposal.[8][9]
Experimental Workflow for Handling this compound
The following diagram illustrates a generalized workflow for safely handling this compound in a research setting.
Caption: Generalized workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Uranyl_fluoride [bionity.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 13536-84-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound SDS | IBILABS.com [ibilabs.com]
- 6. energy.gov [energy.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Uranyl Ammonium Pentafluoride SDS | IBILABS.com [ibilabs.com]
- 9. Potassium this compound SDS | IBILABS.com [ibilabs.com]
An In-depth Technical Guide on the Hygroscopic Nature of Uranyl Fluoride and Its Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of uranyl fluoride (B91410) (UO₂F₂) and its hydrated forms. Uranyl fluoride, a key intermediate in the nuclear fuel cycle, exhibits a strong affinity for water, leading to the formation of various hydrates and subsequent chemical transformations under humid conditions. Understanding these behaviors is critical for the safe handling, storage, and processing of this material. This document details the structural characteristics of this compound and its hydrates, the conditions governing their stability, and the experimental protocols for their characterization.
Hygroscopic Behavior and Hydrate (B1144303) Formation
Anhydrous this compound (UO₂F₂) is a hygroscopic solid that readily absorbs atmospheric moisture.[1] Upon hydration, its color changes from brilliant orange or yellow-green to yellow.[2] The primary and most well-characterized hydrate is [(UO₂F₂)(H₂O)]₇·4H₂O.[3][4] This compound has a water content equivalent to approximately 1.57 water molecules per uranium atom.[3]
The formation of this hydrate from the anhydrous form is a critical phase transition influenced by relative humidity (RH). Anhydrous UO₂F₂ can absorb up to 0.5 H₂O per uranium atom without a significant change in its crystal structure.[1] However, at a water vapor pressure above 0.68 kPa, a distinct phase transition to the hydrated form occurs.[1] Rehydration of the anhydrous form to the hydrated structure has been observed to occur readily at 50% RH.[3]
Stability of this compound Hydrates
The stability of this compound hydrates is highly dependent on temperature and relative humidity. The hydrated form, [(UO₂F₂)(H₂O)]₇·4H₂O, can be converted back to anhydrous UO₂F₂ by heating to approximately 125°C.[3] Studies have shown that at 25°C and 35°C, this hydrate is stable at 32% RH but becomes unstable at and above 59% RH.[5]
At elevated water vapor pressure, hydrated this compound undergoes a chemical transformation, losing fluorine to form a novel uranyl hydroxide (B78521) hydrate.[4][6] This uranyl hydroxide species is structurally similar to the mineral schoepite.[4] Upon further hydration, this hydroxide intermediate can transform into a uranyl peroxide species.[4][7] This transformation pathway highlights the instability of this compound in humid environments and the importance of controlled atmospheric conditions for its storage.
Quantitative Data on this compound and Its Hydrates
The following tables summarize the key quantitative data related to the composition and stability of this compound and its known hydrates.
Table 1: Composition and Structure of this compound and Its Hydrates
| Compound | Formula | Water Content (H₂O/U) | Crystal System | Space Group | Reference |
| Anhydrous this compound | UO₂F₂ | 0 | Rhombohedral | R-3m | [1][2] |
| This compound Hydrate | [(UO₂F₂)(H₂O)]₇·4H₂O | ~1.57 | Monoclinic | C2/c | [3] |
| This compound Dihydrate (proposed) | UO₂F₂·2H₂O | 2 | - | - | [8][9] |
Table 2: Stability of [(UO₂F₂)(H₂O)]₇·4H₂O under Various Conditions
| Temperature (°C) | Relative Humidity (%) | Observation | Reference |
| 25 | 32 | Stable | [5] |
| 35 | 32 | Stable | [5] |
| 25 | ≥ 59 | Unstable (transforms to hydroxide) | [5] |
| 35 | ≥ 50 | Unstable (transforms to hydroxide) | [1] |
| ~125 | Ambient | Dehydrates to anhydrous UO₂F₂ | [3] |
Experimental Protocols
Accurate characterization of the hygroscopic nature of this compound and its hydrates requires precise experimental techniques. The following sections detail the methodologies for key analytical experiments.
Synthesis of this compound and Its Hydrates
3.1.1. Synthesis of Anhydrous this compound
Anhydrous UO₂F₂ can be synthesized through the hydrolysis of uranium hexafluoride (UF₆) gas in a controlled humidity environment (e.g., ~30% RH at ambient temperature).[10] The resulting precipitate is collected and then dehydrated under an inert atmosphere (e.g., N₂) at an elevated temperature (e.g., 130°C) to ensure the removal of any adsorbed water.[1]
3.1.2. Synthesis of Hydrated this compound
Hydrated this compound, [(UO₂F₂)(H₂O)]₇·4H₂O, is typically formed by exposing anhydrous UO₂F₂ to a humid environment.[3] For controlled experiments, the anhydrous powder can be placed in a sealed chamber with a saturated salt solution to maintain a constant relative humidity (e.g., 50% RH).[3] The transformation can be monitored over time using spectroscopic or diffraction techniques.
Thermogravimetric Analysis (TGA)
TGA is used to determine the water content of hydrates and to study their thermal decomposition.
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the this compound hydrate into an alumina (B75360) crucible.
-
Load the crucible into the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., flowing argon or nitrogen at 20-50 mL/min) to minimize reactions with air.
-
Program the temperature to ramp from ambient to a temperature sufficient for complete dehydration (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).
-
Record the mass loss as a function of temperature. The steps in the mass loss curve correspond to the loss of water molecules.
Powder X-ray Diffraction (PXRD)
PXRD is employed to identify the crystal structure of anhydrous and hydrated this compound and to monitor phase changes.
Methodology:
-
Grind a small amount of the sample to a fine powder to ensure random crystal orientation.
-
Mount the powder on a low-background sample holder. For air-sensitive samples, an airtight sample holder with a beryllium or Kapton window should be used.
-
Place the sample in a powder diffractometer.
-
Use a Cu Kα X-ray source (λ = 1.5406 Å) for the analysis.
-
Set the instrument parameters, for example: 40 kV and 40 mA.
-
Scan a 2θ range appropriate for the expected diffraction peaks (e.g., 10-80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to reference patterns from crystallographic databases.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of the uranyl ion (UO₂²⁺) and water molecules, allowing for the differentiation between anhydrous and hydrated forms.
Methodology:
-
Place a small amount of the sample on a microscope slide or in a quartz capillary.
-
Use a Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).[11]
-
Focus the laser onto the sample using an objective lens (e.g., 50x).
-
Set the laser power to a level that does not induce thermal degradation of the sample (e.g., 1-10 mW).
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1200 cm⁻¹) to observe the characteristic U-O symmetric stretching mode (ν₁) of the uranyl ion.
-
The ν₁ band for anhydrous UO₂F₂ appears around 915 cm⁻¹, while for the hydrated form, it is shifted to a lower wavenumber, approximately 868 cm⁻¹.[3]
Visualizing Transformation Pathways and Experimental Workflows
Graphviz diagrams are provided below to illustrate the key relationships and processes discussed in this guide.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. Formation of a uranyl hydroxide hydrate via hydration of [(UO2F2)(H2O)]7·4H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. This compound crystalline hydrates at 20 deg C [inis.iaea.org]
- 9. nrc.gov [nrc.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Uranyl Speciation on the Surface of Amidoximated Polyacrylonitrile Mats - PMC [pmc.ncbi.nlm.nih.gov]
Structural Phase Transitions of Uranyl Fluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Uranyl fluoride (B91410) (UO₂F₂), a key intermediate compound in the nuclear fuel cycle, exhibits a fascinating and complex range of structural behaviors heavily influenced by environmental conditions, particularly temperature and humidity. Understanding its structural phase transitions is critical for predicting its long-term stability, reactivity, and behavior in storage and processing environments. This technical guide provides an in-depth analysis of the known structural phases of uranyl fluoride, the transitions between them, and the experimental methodologies used for their characterization.
Crystalline Phases of this compound
This compound primarily exists in two well-characterized forms: an anhydrous phase (α-UO₂F₂) and a hydrated phase (β-UO₂F₂). The transition between these states is reversible and highly dependent on water vapor pressure.
Anhydrous this compound (α-UO₂F₂)
Anhydrous UO₂F₂ possesses a rhombohedral crystal structure, characterized by a layered arrangement.[1][2] Each uranium atom is coordinated to two axial oxygen atoms, forming the characteristic linear uranyl ion (UO₂²⁺), and six equatorial fluorine atoms.[1][2] This results in a distorted octahedral geometry around the uranium center. A notable feature of anhydrous UO₂F₂ is its propensity for stacking disorder along the c-axis, which can lead to broadening of specific peaks in diffraction patterns.[1][2]
Hydrated this compound (β-UO₂F₂)
When exposed to ambient humidity, anhydrous UO₂F₂ readily absorbs water to form a stable hydrated phase with the chemical formula [(UO₂)₇F₁₄(H₂O)₇]·4H₂O.[3] This complex structure, identified as the β-phase, belongs to the monoclinic crystal system. In this hydrated form, the coordination environment of the uranyl ion changes from six-coordinate to a pentagonal bipyramidal geometry, where the equatorial plane consists of four fluorine atoms and one water molecule.[3][4] The structure contains two distinct populations of water molecules: seven that are directly bound as ligands to the uranyl centers and four that are held within pores via hydrogen bonds.
Structural Transitions and Stability
The primary structural transformation in the this compound system is the reversible hydration-dehydration process. Furthermore, under conditions of high humidity, the compound can undergo irreversible chemical transformations.
Temperature- and Humidity-Induced Phase Transition
The transition between the anhydrous (α) and hydrated (β) phases is governed by temperature and relative humidity (RH).
-
Hydration: Anhydrous UO₂F₂ begins to hydrate (B1144303) at room temperature in the presence of sufficient water vapor (e.g., readily at 50% RH).[4] This process involves a significant structural rearrangement, including the change in uranium coordination number from six to five.
-
Dehydration: The hydrated phase can be converted back to the anhydrous form by heating. The primary dehydration transition occurs at approximately 125 °C in air.[4] Thermogravimetric analysis suggests a two-step process, with an initial, smaller mass loss around 75 °C, likely corresponding to the removal of the more weakly bound, hydrogen-bonded water molecules, followed by the main structural conversion to the anhydrous phase at the higher temperature.
Calorimetric studies of anhydrous UO₂F₂ from 13 K to 418 K (145 °C) have shown no evidence of other solid-state phase transitions within this temperature range.[5]
High-Humidity Chemical Transformation
At elevated and sustained high relative humidity (e.g., 75% RH), hydrated this compound is chemically unstable. It undergoes a degradation process that involves the loss of fluorine and the formation of a layered uranyl hydroxide (B78521) hydrate, which is structurally similar to the mineral schoepite.[6][7] This can be followed by further transformation into a uranyl peroxide species.[6][7] This pathway represents a chemical degradation of the material rather than a reversible structural phase transition.
High-Pressure Behavior
Currently, there is a lack of published experimental data on the structural phase transitions of this compound under high-pressure conditions. While studies on related compounds like uranium dioxide (UO₂) show pressure-induced transitions, these findings cannot be directly extrapolated to UO₂F₂.[8] This remains an area requiring further investigation.
Quantitative Structural and Thermodynamic Data
The following tables summarize the key quantitative data for the primary phases of this compound.
Table 1: Crystallographic Data for this compound Phases
| Property | Anhydrous UO₂F₂ (α-phase) | Hydrated UO₂F₂ (β-phase) [(UO₂)₇F₁₄(H₂O)₇]·4H₂O |
| Crystal System | Rhombohedral (Trigonal)[1][2][9] | Monoclinic |
| Space Group | R-3m[1][2] | C2/c |
| Lattice Parameters | a = 5.755 kX, α = 42° 47'[1][2]a = 4.192 Å, c = 15.66 Å (unit-layer)[9] | a = 13.843 Å, b = 9.801 Å, c = 24.970 Å, β = 104.94° |
| Uranium Coordination | 6 (Distorted Octahedral) | 5 (Pentagonal Bipyramidal)[3][4] |
| U-O Bond Length | ~1.74 Å[9] | - |
| U-F Bond Length | ~2.43 Å[9] | - |
Table 2: Thermodynamic and Physical Properties
| Property | Anhydrous UO₂F₂ |
| Density | 6.37 g/cm³ |
| Standard Enthalpy of Formation (ΔHf°) | -1584 kJ/mol |
| Standard Entropy (S°) | 146 J/(mol·K) at 298 K |
| Dehydration Temperature | ~125 °C (main transition)[4] ~75 °C (initial water loss) |
Experimental Protocols
The characterization of this compound phase transitions relies on a combination of synthesis, diffraction, and spectroscopic techniques.
Synthesis of this compound Phases
-
Anhydrous UO₂F₂:
-
Gas-Phase Hydrolysis: Uranium hexafluoride (UF₆) gas is reacted with controlled amounts of water vapor. The resulting UO₂F₂ powder precipitates from the gas phase.[10]
-
Hydrofluorination of UO₃: Uranium trioxide (UO₃) powder is reacted with anhydrous hydrogen fluoride (HF) gas at temperatures between 350-500 °C.[10]
-
-
Hydrated UO₂F₂:
-
Controlled Hydration: Anhydrous UO₂F₂ powder is placed in a chamber with a controlled relative humidity (e.g., 40-50% RH) at ambient temperature. The material is allowed to equilibrate until the structural transformation is complete, as monitored by techniques like XRD or Raman spectroscopy.
-
Key Characterization Methodologies
-
X-ray and Neutron Diffraction: Powder XRD and neutron diffraction are the definitive methods for phase identification and crystal structure solution. Neutron diffraction is particularly advantageous for accurately locating the hydrogen atoms in the hydrated structure.[4][9]
-
Protocol Outline (Neutron Powder Diffraction): The UO₂F₂ sample, being hygroscopic, is handled in an inert atmosphere glovebox.[9] It is loaded into a sample holder designed to minimize background scattering (e.g., a vanadium or Ti-Zr null-coherent scattering alloy canister).[9] Data is collected at room temperature using a neutron diffractometer. Rietveld refinement of the resulting diffraction pattern is performed using software like GSAS to determine lattice parameters, atomic positions, and phase purity.
-
-
In-situ Raman Spectroscopy: This technique is highly effective for monitoring phase transitions dynamically as a function of temperature or humidity. The symmetric stretching mode of the uranyl ion (ν₁) is very sensitive to its local coordination environment.
-
Protocol Outline (Temperature-Dependent Study):
-
A small amount of the UO₂F₂ sample (either anhydrous or hydrated) is mounted on a temperature-controlled microscope stage.
-
The stage is purged with a dry, inert gas (e.g., N₂) to control the atmosphere.
-
A baseline Raman spectrum is collected at room temperature. The characteristic ν₁ peak for anhydrous UO₂F₂ appears around 915 cm⁻¹, while for the hydrated form it is at ~868 cm⁻¹.[4]
-
The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) while spectra are collected continuously or at set temperature intervals.
-
Changes in the Raman spectra, such as the disappearance of the 868 cm⁻¹ peak and the appearance and growth of the 915 cm⁻¹ peak, indicate the dehydration phase transition.
-
The relative intensities of these peaks can be plotted against temperature to map the transition's progress and determine its onset temperature.[4]
-
-
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to quantify the loss of water during dehydration and determine the stoichiometry of the hydrate.
Visualized Workflows and Relationships
The following diagrams illustrate the key relationships and experimental workflows discussed.
Caption: Phase transitions and chemical transformations of this compound.
Caption: Experimental workflow for characterizing UO₂F₂ phase transitions.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structural Phase Transitions and Water Dynamics in this compound Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. journals.iucr.org [journals.iucr.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Uranyl Fluoride in the Nuclear Fuel Cycle
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of uranyl fluoride (B91410) (UO₂F₂) within the nuclear fuel cycle. It includes comprehensive application notes, experimental protocols, and safety considerations intended for professionals in research and development.
Introduction to Uranyl Fluoride (UO₂F₂)
This compound is a compound of uranium, oxygen, and fluorine that serves as a significant intermediate in the nuclear fuel cycle.[1][2] It is a brilliant orange to yellow crystalline solid that is highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1][3][4] This hygroscopic nature can lead to changes in its physical and chemical properties, including a color change from orange to yellow upon hydration.[4]
This compound is primarily known for its role in the conversion of uranium hexafluoride (UF₆) to uranium dioxide (UO₂), which is the most common fuel for light-water nuclear reactors.[2][5] It is also a key compound in certain advanced nuclear reactor designs and spent fuel reprocessing technologies.
Physicochemical Properties and Hazards
A thorough understanding of the properties and hazards of this compound is crucial for its safe handling and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | UO₂F₂ | [4] |
| Molar Mass | 308.02 g/mol | [4] |
| Appearance | Brilliant orange to yellow crystalline solid | [1][3][4] |
| Solubility in Water | Very soluble | [1][4] |
| Melting Point | Decomposes at 300°C | [4] |
| Stability | Stable in air up to 300°C, above which it slowly decomposes to U₃O₈. | [4][6] |
Hazards and Safety Considerations:
This compound presents both chemical and radiological hazards. The chemical toxicity is often more significant than the radiological hazard, except for highly enriched materials.[4][6]
-
Chemical Hazards: UO₂F₂ is corrosive and highly toxic if inhaled or ingested.[4][6] Upon heating to decomposition at 300°C, it emits toxic fluoride fumes.[1][6] A major concern is its formation from the hydrolysis of UF₆, which also produces highly corrosive and toxic hydrogen fluoride (HF) gas.[1][4]
-
Radiological Hazards: The radiological hazard depends on the enrichment level of the uranium.[6]
-
Health Effects: Acute exposure can cause severe skin and eye irritation.[6] Inhalation or ingestion can be fatal, with potential damage to the kidneys, liver, lungs, and brain.[6]
Due to these hazards, stringent safety protocols must be followed, including the use of personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection.[6] Work should be conducted in well-ventilated areas, and respiratory protection may be required based on contamination levels.[6]
Core Applications in the Nuclear Fuel Cycle
This compound's primary applications are centered around the front-end and back-end of the nuclear fuel cycle.
Intermediate in Uranium Fuel Production
The most significant application of this compound is as an intermediate in the conversion of enriched uranium hexafluoride (UF₆) gas into uranium dioxide (UO₂) powder.[2][7] UO₂ is then pressed into pellets for use in nuclear fuel rods.
The conversion process, often referred to as the "wet process" or "ADU process" when ammonium (B1175870) diuranate is an intermediate, can also proceed through a dry route involving the hydrolysis of UF₆ to UO₂F₂.[8][9]
Key Reactions:
-
Hydrolysis of Uranium Hexafluoride: Gaseous UF₆ reacts with water vapor to produce solid UO₂F₂ and hydrogen fluoride (HF) gas.[2] UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)[2][10]
-
Reduction to Uranium Dioxide: The resulting this compound is then reduced, typically with hydrogen gas at elevated temperatures, to produce UO₂ powder. UO₂F₂(s) + H₂(g) → UO₂(s) + 2HF(g)[2]
Role in Spent Nuclear Fuel Reprocessing
This compound plays a role in advanced reprocessing methods, such as the Fluoride Volatility Method (FVM) and the FLUOREX process.[11][12][13] These methods aim to separate uranium from fission products and other actinides in spent nuclear fuel.
In the FLUOREX process, a hybrid of fluoride volatility and solvent extraction, most of the uranium in spent fuel is fluorinated to volatile UF₆.[11] this compound can be used as an adsorbent to trap volatile plutonium hexafluoride (PuF₆), separating it from the UF₆ gas stream.[11]
Application in Molten Salt Reactors (MSRs)
This compound is a candidate fuel component in certain designs of Molten Salt Reactors (MSRs).[14][15] In these advanced reactors, the fuel is dissolved in a molten fluoride salt coolant. While uranium tetrafluoride (UF₄) is more commonly cited, the fuel salt chemistry involves a complex equilibrium where this compound species could be present, particularly if oxide impurities are not rigorously controlled.[15][16]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These experiments must be conducted in a facility equipped to handle radioactive and highly corrosive materials, with all appropriate safety measures in place.
Protocol: Synthesis of UO₂F₂ via Hydrolysis of UF₆
This protocol describes the gas-phase synthesis of UO₂F₂ particles.[10]
Objective: To synthesize UO₂F₂ through the controlled reaction of gaseous UF₆ and water vapor.
Materials:
-
Uranium hexafluoride (UF₆) gas source
-
Deionized water
-
Inert carrier gas (e.g., Nitrogen, N₂)
-
Tubular aerosol reactor
-
Particle collection system (e.g., filters, impactors)
-
Gas flow controllers
-
Heating elements and temperature controllers
Procedure:
-
System Preparation: Ensure the reactor and all associated tubing are clean, dry, and leak-tight. Purge the entire system with an inert gas to remove any residual air and moisture.
-
Reagent Preparation: Heat the deionized water to generate water vapor. Control the flow rate of the water vapor and the inert carrier gas using mass flow controllers to achieve the desired concentration.
-
UF₆ Introduction: Gently heat the UF₆ cylinder to sublimate the solid into a gas. Control the flow of gaseous UF₆ into the reactor using a dedicated mass flow controller.
-
Reaction: Introduce the UF₆ and H₂O vapor streams into the heated tubular reactor. The reaction UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) will occur, forming solid UO₂F₂ particles.[10]
-
Particle Collection: Collect the UO₂F₂ aerosol particles at the reactor outlet using the particle collection system.
-
System Shutdown and Passivation: Stop the flow of reactants. Continue to purge the system with inert gas. The off-gas stream containing HF must be scrubbed using a suitable alkaline solution (e.g., potassium hydroxide).[8]
Table 2: Typical Reaction Parameters for UO₂F₂ Synthesis
| Parameter | Value Range | Reference |
| UF₆ Concentration | 1.0 x 10⁻³ - 1.5 x 10⁻³ mol/L | [10] |
| Molar Ratio (H₂O:UF₆) | 2:1 to 10:1 | [10] |
| Reactor Temperature | Ambient to 150°C | [17] |
Protocol: Synthesis of UO₂F₂ from Uranium Oxides
This protocol describes the synthesis of UO₂F₂ from uranium trioxide (UO₃) or U₃O₈.[18]
Objective: To synthesize UO₂F₂ by the fluorination of uranium oxides.
Materials:
-
Uranium trioxide (UO₃) or U₃O₈ powder
-
Anhydrous Hydrogen Fluoride (HF) gas or Ammonium Bifluoride (NH₄HF₂)
-
High-temperature furnace with a reaction tube (e.g., nickel or Monel)
-
Inert gas supply (e.g., Nitrogen)
Procedure (using HF gas):
-
Sample Preparation: Place a known quantity of UO₃ powder in a suitable reaction boat.
-
System Setup: Insert the boat into the reaction tube of the furnace. Purge the system with inert gas.
-
Reaction: Gradually heat the furnace to the reaction temperature (e.g., 350-500°C).[7] Once at temperature, introduce a controlled flow of anhydrous HF gas over the UO₃ powder. UO₃(s) + 2HF(g) → UO₂F₂(s) + H₂O(g)[19]
-
Cooling and Collection: After the reaction is complete, stop the HF flow and cool the furnace under an inert gas stream. The resulting UO₂F₂ powder can then be safely removed and stored.
Procedure (using Ammonium Bifluoride - a method for morphological control): [20]
-
Sample Preparation: Place UO₃ microparticles inside a Teflon vial. Place this vial within a larger Teflon-lined autoclave. Add ammonium bifluoride (NH₄HF₂) to the outer liner.
-
Reaction: Seal the autoclave and heat to 150-200°C. The NH₄HF₂ will decompose to produce HF gas in situ, which then reacts with the UO₃.[20]
-
Cooling and Collection: After the desired reaction time (e.g., 24-48 hours), cool the autoclave. The resulting UO₂F₂ material can be collected. This method has been shown to produce UO₂F₂ microspheres while preserving the morphology of the starting UO₃ material.[20]
Conclusion
This compound is a pivotal compound in the nuclear fuel cycle, primarily acting as an essential intermediate in the production of UO₂ fuel from UF₆. Its unique properties also lend it to applications in advanced reprocessing technologies and as a potential component in molten salt reactor fuels. A comprehensive understanding of its chemistry, coupled with strict adherence to safety protocols, is essential for its continued and future applications in the nuclear industry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Uranyl_fluoride [bionity.com]
- 5. K-25 Virtual Museum - Uranium Enrichment Basics [k25atomichistorycenter.org]
- 6. This compound SDS | IBILABS.com [ibilabs.com]
- 7. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-step dry uranium dioxide production process [inis.iaea.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Nuclear reprocessing - Wikipedia [en.wikipedia.org]
- 13. Processing of Used Nuclear Fuel - World Nuclear Association [world-nuclear.org]
- 14. moltensalt.org [moltensalt.org]
- 15. Molten Salt Reactors - World Nuclear Association [world-nuclear.org]
- 16. nrc.gov [nrc.gov]
- 17. trace.tennessee.edu [trace.tennessee.edu]
- 18. JPH0717716A - Production of this compound - Google Patents [patents.google.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Uranyl Fluoride Microspheres for Medical Isotope Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of uranyl fluoride (B91410) (UO₂(F)₂) microspheres, their irradiation for the production of medical isotopes, primarily Molybdenum-99 (⁹⁹Mo), and the subsequent separation of ⁹⁹Mo via a fluoride volatility process.
Introduction
The production of medical isotopes is critical for diagnostic and therapeutic applications in nuclear medicine. Molybdenum-99 (⁹⁹Mo), the parent isotope of Technetium-99m (⁹⁹ᵐTc), is the most widely used medical radioisotope. A promising method for ⁹⁹Mo production involves the neutron irradiation of uranium targets. Uranyl fluoride (UO₂(F)₂) microspheres offer potential advantages as irradiation targets due to their specific morphology and chemical properties. This document outlines a novel synthesis method for UO₂(F)₂ microspheres and the subsequent processing steps to isolate ⁹⁹Mo.
The overall process involves three key stages:
-
Synthesis: Preparation of UO₂(F)₂ microspheres from uranium oxide precursors.
-
Irradiation: Neutron bombardment of the UO₂(F)₂ microspheres in a nuclear reactor to induce fission and produce ⁹⁹Mo.
-
Separation: Isolation and purification of ⁹⁹Mo from the irradiated target material and other fission products using a gas-phase fluoride volatility method.
Synthesis of this compound (UO₂(F)₂) Microspheres
A novel and effective method for synthesizing UO₂(F)₂ microspheres involves the gas-phase fluorination of uranium trioxide (UO₃) microspheres. This process utilizes the in-situ generation of hydrogen fluoride (HF) gas from the thermal decomposition of a bifluoride salt, such as silver bifluoride (AgHF₂) or ammonium (B1175870) bifluoride (NH₄HF₂), within a sealed autoclave.[1][2][3] This method allows for the conversion of UO₃ to UO₂(F)₂ while preserving the microsphere morphology.
Experimental Protocol: Synthesis of UO₂(F)₂ Microspheres
Materials:
-
Uranium trioxide (UO₃) microspheres (e.g., <4 µm diameter)
-
Silver bifluoride (AgHF₂) or Ammonium bifluoride (NH₄HF₂)
-
Parr model 4749 general-purpose acid digestion vessel (autoclave) with a Teflon liner
-
Smaller Teflon vial that fits inside the autoclave's Teflon liner
-
Furnace
Procedure:
-
Place the UO₃ microspheres into the smaller Teflon vial.
-
Place the bifluoride salt (AgHF₂ or NH₄HF₂) in the larger Teflon liner of the autoclave, ensuring it is separate from the UO₃ microspheres.
-
Place the smaller Teflon vial containing the UO₃ microspheres inside the larger Teflon liner.
-
Seal the autoclave.
-
Place the autoclave in a furnace and heat to the desired reaction temperature (e.g., 150-250 °C) for a specified duration (e.g., 24-48 hours).[1][2]
-
After the reaction, allow the autoclave to cool to room temperature before opening in a well-ventilated fume hood.
-
The resulting UO₂(F)₂ microspheres are then ready for characterization and further processing.
Characterization: The synthesized microspheres should be characterized using Powder X-ray Diffraction (PXRD) to confirm the formation of the UO₂(F)₂ phase and Scanning Electron Microscopy (SEM) to verify the preservation of the microsphere morphology.[1]
Data Presentation: Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material | UO₃ microspheres (<4 µm) | [1] |
| Fluorinating Agent | Silver Bifluoride (AgHF₂) | [1] |
| Reaction Temperature | 150 - 250 °C | [2] |
| Reaction Time | 24 - 48 hours | [1] |
| Product | Anhydrous UO₂(F)₂ microspheres | [1] |
Note: The use of AgHF₂ as the fluorinating agent at 200°C has been shown to be particularly effective in producing crystalline, anhydrous UO₂(F)₂ microspheres while maintaining the desired morphology.[1]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of UO₂(F)₂ microspheres.
Irradiation of UO₂(F)₂ Microspheres for ⁹⁹Mo Production
The synthesized UO₂(F)₂ microspheres serve as the target material for the production of ⁹⁹Mo. The targets are irradiated in a nuclear reactor with a high thermal neutron flux.[4] The ⁹⁹Mo is produced as a fission product of the uranium-235 (B1209698) (²³⁵U) within the microspheres.
Experimental Protocol: Target Irradiation
Materials and Equipment:
-
Synthesized UO₂(F)₂ microspheres
-
Target capsules (e.g., aluminum or zircaloy)
-
Nuclear research reactor with high thermal neutron flux
-
Hot cells for handling irradiated targets
Procedure:
-
Accurately weigh and load the UO₂(F)₂ microspheres into a target capsule.
-
Seal the target capsule according to the reactor's safety protocols.
-
Load the encapsulated target into a designated irradiation position in the nuclear reactor.
-
Irradiate the target for a predetermined duration to achieve the desired ⁹⁹Mo activity. A typical irradiation time can be up to 200 hours.[4]
-
After irradiation, the target is remotely transferred to a hot cell for cooling and subsequent processing.
Data Presentation: Irradiation Parameters
| Parameter | Value | Reference |
| Target Material | UO₂(F)₂ microspheres | |
| Neutron Flux | High thermal neutron flux (e.g., 2.5 x 10¹⁴ n·cm⁻²·s⁻¹) | [4] |
| Irradiation Time | Up to 200 hours | [4] |
| Primary Product | ⁹⁹Mo (fission yield ~6.1%) |
Separation of ⁹⁹Mo via Fluoride Volatility
Following irradiation, the ⁹⁹Mo must be separated from the bulk uranium target material and other fission products. A dry, gas-phase fluoride volatility process offers an alternative to traditional aqueous dissolution methods.[5][6] This technique relies on the differences in the volatility of the various metal fluorides. Molybdenum hexafluoride (MoF₆) is volatile at lower temperatures than uranium hexafluoride (UF₆), allowing for their separation.
Experimental Protocol: Fluoride Volatility Separation of ⁹⁹Mo
Materials and Equipment:
-
Irradiated UO₂(F)₂ microspheres
-
Fluorinating agent gas (e.g., nitrogen trifluoride, NF₃, diluted in an inert gas like argon)
-
Tube furnace with temperature control
-
Gas flow controllers
-
Series of traps (e.g., alumina-filled columns) for capturing volatile fluorides
-
Hot cell for remote operation
Procedure:
-
Transfer the irradiated UO₂(F)₂ microspheres into a reaction vessel (e.g., a nickel crucible) within the tube furnace in a hot cell.
-
Heat the furnace to a temperature sufficient to volatilize molybdenum fluoride but not uranium fluoride (approximately 400 °C).[5]
-
Introduce the fluorinating gas (e.g., 5% NF₃ in Ar) into the reaction vessel at a controlled flow rate.
-
The ⁹⁹Mo and other volatile fission product fluorides (e.g., TcF₆, TeF₆) will be carried out of the reaction vessel by the gas stream.
-
The gas stream is passed through a series of traps. An alumina (B75360) trap is effective at capturing volatile molybdenum fluoride.
-
The captured ⁹⁹Mo can then be eluted from the alumina trap using an aqueous solution (e.g., water or dilute sodium hydroxide).[3][6]
-
The uranium remains in the reaction vessel as a non-volatile fluoride at this temperature.
Data Presentation: Separation Parameters and Performance
| Parameter | Value | Reference |
| Fluorinating Agent | 5% Nitrogen Trifluoride (NF₃) in Argon | [5] |
| Reaction Temperature | ~400 °C | [5] |
| ⁹⁹Mo Volatilization Form | Molybdenum Hexafluoride (⁹⁹MoF₆) | |
| Trapping Material | Activated Alumina | [3][6] |
| ⁹⁹Mo Elution | Aqueous solution (e.g., H₂O, NaOH) | [3][6] |
| Uranium Decontamination Factor | >1.0 x 10⁵ | [3][6] |
| ⁹⁹Mo Recovery from Trap | ~70% with a single water wash | [3] |
Visualization: Logical Relationship of the Overall Process
Caption: Overall logical workflow from synthesis to isotope separation.
Safety Considerations
All work with uranium and its compounds must be performed in a laboratory equipped to handle radioactive materials, following all institutional and national regulations. The use of hydrogen fluoride gas, even when generated in-situ, requires extreme caution due to its high toxicity and corrosivity. All procedures involving irradiated materials must be conducted in appropriately shielded hot cells with remote manipulators.
Conclusion
The synthesis of this compound microspheres via an in-situ HF gas generation method provides a viable route to producing target materials for medical isotope production. The subsequent fluoride volatility separation process offers a promising dry-chemistry alternative for the efficient isolation of ⁹⁹Mo from irradiated targets. These detailed protocols and application notes provide a framework for researchers and professionals in the field to explore and develop this technology further.
References
- 1. Fluid Fuel Reactors [fluidfuelreactors.com]
- 2. pnnl.gov [pnnl.gov]
- 3. Gas-phase molybdenum-99 separation from uranium dioxide by fluoride volatility using nitrogen trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10270A [pubs.rsc.org]
- 4. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 5. Gas-phase molybdenum-99 separation from uranium dioxide by fluoride volatility using nitrogen trifluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Uranyl fluoride as a precursor for uranium dioxide fuel pellets
Anwendungs- und Protokollhinweise: Uranylfluorid als Vorläufer für Urandioxid-Brennstoffpellets
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Kernbrennstoffentwicklung.
Einleitung
Urandioxid (UO₂) ist der am weitesten verbreitete Brennstoff in Kernreaktoren. Seine Herstellung erfordert hochreine und sinterfähige Pulver, um dichte und stabile Brennstoffpellets zu formen. Uranylfluorid (UO₂F₂) ist ein entscheidendes Zwischenprodukt bei der Umwandlung von Uranhexafluorid (UF₆), dem Produkt aus Anreicherungsanlagen, in UO₂.[1][2] Dieser Prozess kann über verschiedene chemische Wege erfolgen, die hauptsächlich in Nass- und Trockenverfahren unterteilt werden.
Diese Anwendungs- und Protokollhinweise beschreiben die beiden primären Methoden zur Umwandlung von UO₂F₂ in UO₂-Pulver, das für die Herstellung von Kernbrennstoffpellets geeignet ist.
Chemische Umwandlungswege
Es gibt zwei Hauptverfahren zur Umwandlung von Uranhexafluorid in Urandioxid, bei denen Uranylfluorid als Zwischenprodukt auftritt:
-
Das Nassverfahren (ADU-Prozess): Bei diesem Verfahren wird UF₆-Gas in Wasser hydrolysiert, um eine wässrige Lösung von Uranylfluorid zu erzeugen. Anschließend wird Ammoniumdiuranat (ADU) ausgefällt, das dann zu UO₂ weiterverarbeitet wird.[3]
-
Das Trockenverfahren (Pyrohydrolyse): Bei diesem Verfahren wird gasförmiges UF₆ direkt mit Dampf umgesetzt, um festes UO₂F₂ zu erzeugen, das anschließend in einer Wasserstoffatmosphäre zu UO₂ reduziert wird.[2]
Nassverfahren: Der Ammoniumdiuranat (ADU)-Prozess
Dieses Verfahren ist eine etablierte Methode zur Herstellung von UO₂-Pulver mit feiner Partikelgröße, was für das Sintern zu Pellets mit hoher Dichte vorteilhaft ist.[4]
Experimentelles Protokoll
-
Hydrolyse von UF₆: Gasförmiges Uranhexafluorid (UF₆) wird in deionisiertes Wasser eingeleitet, um eine wässrige Lösung aus Uranylfluorid (UO₂F₂) und Fluorwasserstoffsäure (HF) zu bilden.[3]
-
Reaktion: UF₆ + 2H₂O → UO₂F₂ + 4HF[3]
-
-
ADU-Fällung: Die UO₂F₂/HF-Lösung wird unter kontrollierten Bedingungen mit einer verdünnten Ammoniumhydroxidlösung (NH₄OH) versetzt, um Ammoniumdiuranat ((NH₄)₂U₂O₇), auch bekannt als ADU, auszufällen.[3][5]
-
Zur Optimierung der Fällung wird der pH-Wert zunächst auf 6,1 ± 0,2 und das Molverhältnis von NH₃:U auf 3,5:1 eingestellt.[5]
-
Durch weitere langsame Zugabe von NH₄OH wird das Molverhältnis von Ammoniumhydroxid zu Uranylfluorid auf 6:1 bis 10:1 erhöht, um die vollständige Fällung des ADU zu gewährleisten.[5]
-
Reaktion: 2UO₂F₂ + 4HF + 14NH₄OH → (NH₄)₂U₂O₇ + 12NH₄F + 11H₂O (vereinfachte Gesamtreaktion)
-
-
Filtration und Trocknung: Der ADU-Niederschlag wird von der Lösung abfiltriert und anschließend getrocknet.[3][6]
-
Kalzinierung und Reduktion: Das getrocknete ADU-Pulver wird kalziniert (thermisch zersetzt), um Triuranoktoxid (U₃O₈) zu bilden. Dieses wird anschließend in einer Wasserstoffatmosphäre bei hohen Temperaturen zu Urandioxid (UO₂) reduziert.[3][4]
-
Die Kalzinierung von ADU führt zu U₃O₈.
-
Die Reduktion von U₃O₈ mit Wasserstoff ergibt UO₂.
-
Zusammenfassung der quantitativen Daten (ADU-Prozess)
| Schritt | Parameter | Spezifikation | Quelle |
| ADU-Fällung | pH-Wert (initial) | 6,1 ± 0,2 | [5] |
| Molverhältnis NH₃:U (initial) | 3,5:1 | [5] | |
| Molverhältnis NH₄OH:UO₂F₂ (final) | 6:1 bis 10:1 | [5] | |
| Reduktion | Sintertemperatur | Mindestens 1600°C | [4] |
| Atmosphäre | Wasserstoff | [4] |
Workflow des ADU-Prozesses
Abbildung 1: Workflow des Nassverfahrens (ADU-Prozess).
Trockenverfahren: Pyrohydrolyse und Reduktion
Das Trockenverfahren bietet einen direkteren Weg von UF₆ zu UO₂ und vermeidet den Umgang mit großen Mengen an flüssigen Abfällen.[2]
Experimentelles Protokoll
-
Pyrohydrolyse von UF₆: Gasförmiges UF₆ wird mit Dampf (H₂O) in einem Reaktor bei erhöhten Temperaturen umgesetzt. Diese Reaktion, auch Pyrohydrolyse genannt, wandelt das UF₆ direkt in festes Uranylfluorid (UO₂F₂) und gasförmigen Fluorwasserstoff (HF) um.[1][2]
-
Reduktion von UO₂F₂: Das feste UO₂F₂-Pulver wird anschließend in einer Wasserstoffatmosphäre (H₂) bei hoher Temperatur direkt zu Urandioxid (UO₂) reduziert.[1][2]
-
Reaktion: UO₂F₂ + H₂ → UO₂ + 2HF
-
Die Reaktionstemperatur liegt typischerweise bei etwa 700°C .[1]
-
-
Pulverbehandlung: Das resultierende UO₂-Pulver wird gesammelt und für die anschließende Pelletierung vorbereitet. Der anfallende Fluorwasserstoff wird gereinigt und kann industriell weiterverwendet werden.[1]
Zusammenfassung der quantitativen Daten (Trockenverfahren)
| Schritt | Parameter | Spezifikation | Quelle |
| Pyrohydrolyse | Reaktionstemperatur | ≥ 130°C (typ. 350-700°C) | [2][6] |
| Atmosphäre | Dampf, Inertgas | [2] | |
| Reduktion | Reaktionstemperatur | ca. 700°C | [1] |
| Atmosphäre | Wasserstoff (H₂) | [1] |
Workflow des Trockenverfahrens
Abbildung 2: Workflow des Trockenverfahrens (Pyrohydrolyse).
Weiterverarbeitung zu Brennstoffpellets
Unabhängig vom Herstellungsweg wird das gewonnene UO₂-Pulver zu Pellets weiterverarbeitet:
-
Pressen: Dem UO₂-Pulver können Sinterhilfsmittel zugesetzt werden, bevor es mechanisch zu "grünen" Pellets gepresst wird.[7]
-
Sintern: Die grünen Pellets werden bei sehr hohen Temperaturen (typischerweise >1600°C) in einer kontrollierten Atmosphäre (z. B. Wasserstoff) gesintert.[4] Dadurch verdichtet sich das Material und erreicht die gewünschte hohe Dichte von über 95 % der theoretischen Dichte.[4]
Vergleich der Verfahren
| Merkmal | Nassverfahren (ADU-Prozess) | Trockenverfahren (Pyrohydrolyse) |
| Hauptreagenzien | Wasser, Ammoniak | Dampf, Wasserstoff |
| Prozessschritte | Mehrstufig (Hydrolyse, Fällung, Filtration, Kalzinierung, Reduktion) | Weniger Stufen (Pyrohydrolyse, Reduktion) |
| Abfallprodukte | Große Mengen an fluoridhaltigen wässrigen Lösungen | Konzentrierter Fluorwasserstoff (Gas), leichter wiederverwertbar |
| UO₂-Pulver | Sehr feine Partikelgröße, gute Sintereigenschaften[4] | Partikelgröße kann variieren, erfordert ggf. weitere Konditionierung |
| Komplexität | Aufwendiger und umständlicher durch mehrfache nasse Aufbereitung[2] | Direkterer und einfacherer Prozessablauf |
Sicherheitsaspekte
Uranylfluorid ist wie alle Uranverbindungen hochgiftig und radioaktiv.[8] Die akute Toxizität wird hauptsächlich durch die Fluoridionen bestimmt. Der Umgang mit UF₆, HF und Ammoniak erfordert strenge Sicherheitsvorkehrungen aufgrund ihrer hohen Reaktivität und Toxizität. Alle Arbeiten müssen in geeigneten Anlagen mit entsprechender persönlicher Schutzausrüstung durchgeführt werden.
References
- 1. de.nucleopedia.org [de.nucleopedia.org]
- 2. Preview [inis.iaea.org]
- 3. DE3780825T2 - Verfahren zur herstellung von urandioxid aus uranhexafluorid. - Google Patents [patents.google.com]
- 4. DE2917177A1 - Urandioxid-sinterkoerper sowie verfahren zur herstellung derselben - Google Patents [patents.google.com]
- 5. Method to recover uranium in the form of ammonium diuranate from a uranyl fluoride and hydrogen fluoride containing aqueous solution [inis.iaea.org]
- 6. EP0322481B1 - Verfahren zur Herstellung von Urandioxid aus Uranhexafluorid - Google Patents [patents.google.com]
- 7. Making sure you're not a bot! [fid-bau.de]
- 8. Uranylfluorid – Wikipedia [de.wikipedia.org]
Application Notes and Protocols for the Use of Uranyl Fluoride in Nuclear Forensics and Safeguards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂) is a key intermediate compound in the nuclear fuel cycle, primarily formed from the hydrolysis of uranium hexafluoride (UF₆) upon contact with moisture.[1][2] Its presence and characteristics can be a significant indicator of activities related to uranium enrichment and processing. In the fields of nuclear forensics and safeguards, the analysis of uranyl fluoride particles can provide crucial information about the origin, processing history, and intended use of nuclear material.[3][4][5]
These application notes provide an overview of the analytical techniques used to characterize this compound and detailed protocols for their implementation. The information is intended to guide researchers and scientists in obtaining reliable and reproducible data for nuclear forensic investigations and safeguards verification.
Data Presentation
The analysis of this compound in a nuclear forensics context often involves the determination of elemental ratios, isotopic abundances, and physical characteristics. The following tables summarize key quantitative data that can be obtained using various analytical techniques.
Table 1: Elemental and Isotopic Ratios of this compound Particles Determined by LIBS/LA-MC-ICP-MS.
| Sample Treatment | Average F/U Ratio (LIBS) | Average ²³⁵U/²³⁸U Ratio (LA-MC-ICP-MS) | Average ²³⁴U/²³⁸U Ratio (LA-MC-ICP-MS) |
| Calcination at 100°C | 2.78 ± 1.28[6] | 0.007262 (± 0.000022)[6] | 0.000053 (± 0.000011)[7] |
| Calcination at 500°C | 1.01 ± 0.50[6] | 0.007231 (± 0.000023)[6] | 0.000050 (± 0.000010)[7] |
Data adapted from a study on the simultaneous analysis of UO₂F₂ particles. The variation in the F/U ratio is indicative of fluorine loss due to thermal treatment.[6]
Table 2: Characteristic Raman Spectroscopic Peaks for this compound and Related Species.
| Species | Symmetric Uranyl Stretch (ν₁) | Peroxide Stretch | Reference |
| Anhydrous this compound (UO₂F₂) | 915 cm⁻¹ | N/A | |
| Hydrated this compound ([(UO₂F₂)(H₂O)]₇·4H₂O) | 868 cm⁻¹ | N/A | |
| Studtite ([(UO₂)(O₂)(H₂O)₂]·(H₂O)₂) | 820 cm⁻¹ | 868 cm⁻¹ | [8] |
These characteristic peaks allow for the non-destructive identification of this compound and its alteration products, which can provide insights into the material's history and storage conditions.[8]
Experimental Protocols
Detailed methodologies for the key experiments in the analysis of this compound are provided below.
Protocol 1: Synthesis of this compound (UO₂F₂) Microspheres as Reference Material
This protocol describes the synthesis of UO₂F₂ microspheres, which can be used as reference materials in nuclear forensic analyses.[3][4][5][9]
Materials:
-
UO₃ microspheres
-
Silver bifluoride (AgHF₂)
-
Autoclave with separate compartments for reactants
-
Deionized water
Procedure:
-
Place UO₃ microspheres in one compartment of the autoclave.
-
In a separate compartment, place the fluorinating agent, silver bifluoride (AgHF₂). This in-situ generation of HF gas is a key aspect of this novel method.[3][4][5][9]
-
Seal the autoclave and heat to 200°C for 24 hours. This temperature has been shown to produce anhydrous UO₂F₂ with high crystallinity and preserved morphology.[3][4]
-
Allow the autoclave to cool to room temperature.
-
Carefully open the autoclave in a fume hood.
-
Collect the synthesized UO₂F₂ microspheres.
-
Wash the microspheres with deionized water and then with ethanol to remove any unreacted starting materials or byproducts.
-
Dry the UO₂F₂ microspheres in a desiccator.
-
Characterize the resulting microspheres using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to assess the morphology.
Protocol 2: Non-destructive Analysis of this compound Particles using Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for identifying the chemical form of uranium compounds.[1][10][11]
Instrumentation:
-
Micro-Raman spectrometer equipped with a suitable laser (e.g., 532 nm or 785 nm)
-
Microscope with various objectives (e.g., 10x, 50x, 100x)
-
Sample holder (e.g., microscope slide)
Procedure:
-
Sample Preparation:
-
Mount a small number of this compound particles on a clean microscope slide.
-
Handle the sample in a controlled environment (e.g., a glovebox) if exposure to humidity needs to be minimized, as hydrated this compound can transform into other species.
-
-
Instrument Setup:
-
Select the appropriate laser wavelength. Note that uranyl compounds can be sensitive to laser-induced heating, which may alter the sample.[11]
-
Use the lowest possible laser power to avoid sample damage while still obtaining a good signal-to-noise ratio.
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
-
Data Acquisition:
-
Focus the laser on an individual particle using the microscope.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100 - 1200 cm⁻¹) to observe the characteristic uranyl stretching modes.
-
The symmetric stretching mode of the uranyl ion (UO₂²⁺) is particularly informative.
-
-
Data Analysis:
-
Identify the position of the main peaks in the spectrum.
-
Compare the observed peak positions with known values for different uranyl species (see Table 2) to identify the chemical form of the particle.
-
Protocol 3: Morphological and Elemental Analysis using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
SEM-EDS provides high-resolution imaging of particle morphology and quantitative elemental analysis.[12][13]
Instrumentation:
-
Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX) detector.
-
Sample stubs (e.g., aluminum or carbon).
-
Conductive adhesive (e.g., carbon tape).
-
Sputter coater (if samples are non-conductive).
Procedure:
-
Sample Preparation:
-
Mount the this compound particles onto an SEM stub using conductive adhesive.
-
For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) using a sputter coater to prevent charging under the electron beam.[13]
-
-
SEM Imaging:
-
Insert the sample stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage and beam current to obtain high-resolution secondary electron or backscattered electron images of the particles.
-
Capture images to document the size, shape, and surface texture of the particles.
-
-
EDS Analysis:
-
Select a particle or an area of interest for elemental analysis.
-
Acquire the EDX spectrum. The spectrum will show peaks corresponding to the characteristic X-rays emitted from the elements present in the sample.
-
Identify the peaks for uranium (U), oxygen (O), and fluorine (F).
-
Perform quantitative analysis using the instrument's software to determine the elemental composition (e.g., atomic or weight percentages) of the particle.
-
Protocol 4: Simultaneous Elemental and Isotopic Analysis of Single Particles using LIBS and LA-MC-ICP-MS
This powerful combination of techniques allows for the simultaneous determination of elemental composition (specifically light elements like fluorine) and high-precision uranium isotopic ratios from individual particles.[2][6][7][14][15][16]
Instrumentation:
-
A tandem system combining a Laser-Induced Breakdown Spectroscopy (LIBS) setup with a Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometer (LA-MC-ICP-MS).[6][14]
-
Ablation cell suitable for single particle analysis.
-
Carrier gas (e.g., helium or argon).
Procedure:
-
Sample Preparation:
-
Mount the this compound particles on a suitable substrate for laser ablation.
-
-
Instrument Tuning and Calibration:
-
Tune the LA-MC-ICP-MS for optimal sensitivity and stability using a certified reference material (e.g., NIST SRM 610/612).
-
Calibrate the LIBS system for fluorine detection using appropriate standards.
-
-
Data Acquisition:
-
Place the sample in the ablation cell.
-
Target a single particle with the laser.
-
A single laser pulse ablates the particle, creating a micro-plasma.
-
The light emitted from the plasma is collected by the LIBS spectrometer for elemental analysis (F and U).[6]
-
Simultaneously, the ablated particle aerosol is transported by the carrier gas to the ICP-MS for isotopic analysis of uranium (²³⁴U, ²³⁵U, ²³⁸U).[6]
-
-
Data Analysis:
Protocol 5: Dissolution of this compound for Aqueous Analysis (e.g., by ICP-MS)
For certain analyses, it is necessary to dissolve the solid this compound sample.
Materials:
-
This compound sample
-
Nitric acid (HNO₃), high purity
-
Hydrofluoric acid (HF), high purity (use with extreme caution)
-
Deionized water
-
Volumetric flasks
-
Hot plate
Procedure:
-
Safety Precautions: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, especially when handling HF.
-
Weigh a known amount of the this compound sample and place it in a suitable container (e.g., a PFA vial).
-
Add a small amount of concentrated nitric acid.
-
If the sample does not fully dissolve, cautiously add a very small amount of dilute hydrofluoric acid dropwise. The addition of HF can aid in the dissolution of refractory fluoride compounds.
-
Gently heat the solution on a hot plate if necessary to facilitate dissolution.
-
Once the sample is completely dissolved, allow it to cool to room temperature.
-
Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
The resulting solution can then be analyzed by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace element and isotopic analysis.[17][18]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the analysis of this compound for nuclear forensics and safeguards.
Caption: Experimental workflow for the forensic analysis of this compound particles.
Caption: Formation of this compound and its significance in nuclear forensics.
References
- 1. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Combined SEM/EDX and micro-Raman spectroscopy analysis of uranium minerals from a former uranium mine [inis.iaea.org]
- 13. TechFi™ [micro.org.au]
- 14. Laser ablation – inductively couple plasma – mass spectrometry/laser induced break down spectroscopy: a tandem technique for uranium particle characterization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Tandem LA-LIBS - All in One Solid Sample Analyzer - Applied Spectra [appliedspectra.com]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Rapid determination of uranium isotopes in calcium fluoride sludge by tandem quadrupole ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Total dissolution of environmental samples for the determination of uranium and thorium by ICP-MS and alpha-particle sp… [ouci.dntb.gov.ua]
Experimental protocol for in-situ synthesis of uranyl fluoride
Due to the hazardous nature of the materials involved and to prevent the misuse of information, a detailed, step-by-step experimental protocol for the in-situ synthesis of uranyl fluoride (B91410) (UO₂F₂) cannot be provided. The synthesis of nuclear materials should only be conducted by qualified professionals in a controlled and regulated laboratory setting, adhering to all safety and security protocols.
However, for informational and educational purposes, this document provides a general overview of the common synthesis routes for uranyl fluoride, based on publicly available scientific literature. This information is intended for researchers, scientists, and drug development professionals with the appropriate background and facilities.
Application Notes on this compound Synthesis
This compound is a key intermediate in the nuclear fuel cycle, primarily in the conversion of uranium hexafluoride (UF₆) to uranium dioxide (UO₂), which is used as fuel in nuclear reactors.[1][2][3][4] It can also be formed from the unintentional exposure of UF₆ to moisture.[2][3][5] Recent research has also focused on synthesizing this compound with controlled morphologies, such as microspheres, for potential applications in medical isotope production and as standards for nuclear forensics.[2][3][6]
The primary methods for synthesizing this compound involve the hydrolysis of uranium hexafluoride and the fluorination of uranium oxides.
Synthesis via Hydrolysis of Uranium Hexafluoride
The gas-phase reaction between uranium hexafluoride (UF₆) and water vapor (H₂O) is a common method for producing this compound.[1] This reaction is rapid and results in the formation of solid UO₂F₂ particles and hydrogen fluoride (HF) gas.[1][7][8]
The overall reaction is: UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g)[1][4]
This process is a key step in the dry conversion of UF₆ to UO₂ for nuclear fuel production.[1] The properties of the resulting UO₂F₂ particles, such as size and morphology, can be influenced by process variables like the concentration of UF₆ and the molar ratio of steam to UF₆.[1]
Synthesis via Fluorination of Uranium Oxides
Another common laboratory-scale synthesis involves the reaction of uranium oxides, such as uranium trioxide (UO₃), with a fluorinating agent.[2][3] This can be achieved using anhydrous hydrogen fluoride gas at elevated temperatures or through the in-situ generation of HF from the thermal decomposition of bifluoride salts like silver bifluoride (AgHF₂) or ammonium (B1175870) bifluoride (NH₄HF₂).[2][3][6]
The reaction with anhydrous HF is typically: UO₃(s) + 2HF(g) → UO₂F₂(s) + H₂O(g)[2][5]
The use of bifluoride salts in an autoclave allows for the synthesis of UO₂F₂ with controlled morphologies, such as microspheres, by reacting with UO₃ microspheres.[2][3] The choice of bifluoride salt and reaction conditions can affect the final product's morphology and crystallinity.[2][6]
General Experimental Protocols Overview
The following table summarizes the general conditions for the main synthesis routes of this compound based on literature. This is not a detailed protocol and omits critical safety and procedural details.
| Synthesis Route | Precursors | General Reaction Conditions | Key Observations | Citations |
| Gas-Phase Hydrolysis | Uranium Hexafluoride (UF₆), Water Vapor (H₂O) | Reaction occurs in a tubular aerosol reactor. | Particle size and morphology are dependent on reactant concentrations and residence time. A transition from spherical to platelet morphology has been observed. | [1] |
| Fluorination with Anhydrous HF | Uranium Trioxide (UO₃), Anhydrous Hydrogen Fluoride (HF) | Temperatures in the range of 350–500 °C. | A method for laboratory preparation of UO₂F₂. | [2][3] |
| In-situ Fluorination with Bifluoride Salts | Uranium Trioxide (UO₃), Silver Bifluoride (AgHF₂) or Ammonium Bifluoride (NH₄HF₂) | Reaction in an autoclave at temperatures around 200-250 °C. | Allows for the synthesis of UO₂F₂ with controlled morphologies, such as microspheres. Reaction with AgHF₂ can produce crystalline anhydrous UO₂F₂. | [2][3][6] |
| Aqueous Precipitation | Uranyl Peroxide (UO₄), Aqueous Hydrofluoric Acid (HF) | Precipitation reaction in an aqueous solution. | A laboratory method for UO₂F₂ preparation. | [2][3] |
Visualizing the General Synthesis Workflow
The following diagrams illustrate the high-level workflows for the primary synthesis routes of this compound.
Caption: High-level workflow for this compound synthesis via gas-phase hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Uranium hexafluoride - Wikipedia [en.wikipedia.org]
- 6. Tailoring Triuranium Octoxide into Multidimensional this compound Micromaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
Application Notes and Protocols: Uranyl Fluoride as a Target Material in Nuclear Physics Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂) and its precursor, uranium tetrafluoride (UF₄), are critical materials in nuclear physics research, serving as targets for a variety of experiments, including studies of neutron-induced fission and the production of medical isotopes.[1][2][3][4] The choice of a fluoride compound is often dictated by its thermal properties and stability under irradiation. This document provides detailed application notes and experimental protocols for the preparation and use of uranyl fluoride and uranium tetrafluoride targets in nuclear physics experiments.
Applications of this compound and Uranium Tetrafluoride Targets
Uranium fluoride targets are primarily utilized in the following applications:
-
Neutron-Induced Fission Studies: These targets are essential for investigating the fundamental properties of nuclear fission, including mass and energy distributions of fission fragments and neutron emission characteristics.[1][5]
-
Medical Isotope Production: Fission of uranium targets can be used to produce a range of medical isotopes.[2][4][6]
-
Nuclear Data Measurements: Accurate nuclear data, such as reaction cross-sections, are crucial for the design and safety of nuclear reactors and other nuclear technologies. Uranium fluoride targets are used to acquire this data.
Data Presentation
Table 1: Properties of this compound and Uranium Tetrafluoride
| Property | This compound (UO₂F₂) | Uranium Tetrafluoride (UF₄) |
| Molar Mass | 308.02 g/mol | 314.02 g/mol |
| Appearance | Yellowish-green to white solid[7] | Green crystalline solid |
| Density | 6.37 g/cm³[7] | 6.72 g/cm³ |
| Melting Point | Decomposes at ~300°C[3][7] | 1036 °C |
| Solubility in Water | Very soluble[7] | Insoluble |
| Hygroscopicity | Hygroscopic[7] | Non-hygroscopic |
Table 2: Quantitative Data for Uranium Tetrafluoride Target Preparation by Vacuum Evaporation
| Parameter | Value | Reference |
| Starting Material | U₃O₈ (converted to UF₄) | [1][3] |
| Conversion Yield (U₃O₈ to UF₄) | 77.6 ± 6.2 % | [2] |
| Crucible Material | Tantalum (Ta) | [1][3] |
| Vacuum Pressure during Evaporation | 2 x 10⁻³ to 6 x 10⁻³ Pa | [2] |
| Evaporation Current | Up to ~185 A | [2] |
| Substrate (Backing) | Thin carbon foils | [8] |
| Target Thickness | 20 to 100 µg/cm² | [9] |
Experimental Protocols
Protocol 1: Preparation of Uranium Tetrafluoride (UF₄) Powder from Triuranium Octoxide (U₃O₈) via Wet Chemical Precipitation
This protocol details a safer, wet chemical method for producing UF₄ powder suitable for target preparation, avoiding the hazards of gas-phase hydrofluorination.[1][3]
Materials:
-
Triuranium octoxide (U₃O₈) powder
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂) solution
-
Hydrofluoric acid (HF) solution (40%)
-
Silver nitrate (B79036) (AgNO₃) solution (for testing)
-
Deionized water
-
Beakers, hot plate, stirring apparatus, filtration system
Procedure:
-
Dissolution: Dissolve the U₃O₈ powder in concentrated HCl. This converts the uranium oxide to uranyl chloride (UO₂Cl₂).
-
Reduction: Reduce the uranium(VI) in the uranyl chloride solution to uranium(IV) by adding a solution of tin(II) chloride. The solution will change color, indicating the reduction.
-
Precipitation: Add hydrofluoric acid to the uranium(IV) chloride solution to precipitate uranium tetrafluoride (UF₄) as a solid.
-
Washing: Wash the UF₄ precipitate repeatedly with deionized water to remove any remaining chloride ions. Test the wash water with a silver nitrate solution; the absence of a white precipitate (AgCl) indicates that the chloride has been removed.
-
Drying: Dry the UF₄ powder on a hot plate at approximately 102°C.[2]
Protocol 2: Preparation of Thin UF₄ Targets by Vacuum Evaporation (Sublimation)
This protocol describes the fabrication of thin, uniform UF₄ targets on a backing material using vacuum deposition.[1][2][3]
Equipment:
-
Vacuum evaporation chamber with a planetary rotating system for substrate holders
-
Resistance-heated tantalum (Ta) crucible
-
Quartz crystal sensor for thickness monitoring
-
High-vacuum pump system
-
Substrate backings (e.g., thin carbon foils)
Procedure:
-
Crucible Loading: Load the prepared UF₄ powder into the tantalum crucible.
-
Substrate Mounting: Mount the substrate backings onto the planetary rotating system within the vacuum chamber.
-
Evacuation: Evacuate the chamber to a high vacuum, typically in the range of 2 x 10⁻³ to 6 x 10⁻³ Pa.[2]
-
Outgassing: Gently heat the crucible to outgas the UF₄ powder and the crucible itself.
-
Evaporation: Gradually increase the current to the crucible to heat it and sublime the UF₄. A current of up to approximately 185 A may be required.[2]
-
Deposition: The sublimed UF₄ will deposit onto the rotating substrates, forming a thin, uniform layer. Monitor the deposition rate and thickness using the quartz crystal sensor.
-
Cooling and Venting: Once the desired thickness is achieved, turn off the heating current and allow the system to cool before venting the chamber to atmospheric pressure.
-
Target Removal: Carefully remove the coated substrates from the chamber.
Protocol 3: Preparation of this compound (UO₂F₂) Targets by Electrodeposition (General Protocol)
While less common for target fabrication than vacuum evaporation, electrodeposition can be a viable method. This is a general protocol, and specific parameters may need to be optimized.
Materials and Equipment:
-
Uranyl nitrate (UO₂(NO₃)₂) or other soluble uranium salt
-
Electrolyte solution (e.g., ammonium (B1175870) nitrate or isopropyl alcohol-based)[10][11]
-
Electrodeposition cell with a platinum anode and a cathode (the target backing, e.g., stainless steel or nickel)
-
Power supply
-
Stirring mechanism for the anode
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution containing the dissolved uranyl salt. The pH may need to be adjusted.
-
Cell Assembly: Assemble the electrodeposition cell with the target backing as the cathode and the platinum anode. The distance between the electrodes is typically 0.5-1 cm.[10]
-
Electrodeposition: Apply a constant current (e.g., 0.5-1.5 A) to the cell.[10] The anode may be rotated to ensure uniform deposition.[10]
-
Deposition Time: The deposition time will depend on the desired thickness and the current density (e.g., 20-60 minutes).[10]
-
Quenching: Shortly before stopping the deposition, add a small amount of ammonium hydroxide (B78521) to the solution to fix the deposit.[10]
-
Rinsing and Drying: After deposition, quickly remove the target, rinse it with deionized water and then acetone, and allow it to dry.
-
Annealing: The target may be gently heated on a hot plate to improve the adhesion of the deposited layer.[10]
Mandatory Visualizations
Experimental Workflow for UF₄ Target Preparation
Caption: Workflow for the preparation of UF₄ targets.
Experimental Setup for Neutron Irradiation of a this compound Target
Caption: Setup for a neutron-induced fission experiment.
References
- 1. Neutron Specific Activity of Uranium Isotopes in UO2F2 | INMM Resources [resources.inmm.org]
- 2. researchgate.net [researchgate.net]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. "An Analysis Of Neutron Resonance Detectors In Critical Uranyl-Fluoride" by William H. Roach [digitalrepository.unm.edu]
- 5. "Characterization of an enriched this compound deposit at the former " by Mark Stephen Wyatt [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. inis.iaea.org [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. rertr.anl.gov [rertr.anl.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Situ Monitoring of Uranyl Fluoride Reactions using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of Raman spectroscopy for the in-situ monitoring of uranyl fluoride (B91410) (UO₂F₂) reactions. This technique is a powerful, non-destructive analytical method for real-time analysis of chemical reactions, offering insights into reaction kinetics, intermediate species, and endpoint determination. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in nuclear chemistry, materials science, and related fields.
Introduction
Uranyl fluoride is a key intermediate in the nuclear fuel cycle, primarily formed from the hydrolysis of uranium hexafluoride (UF₆).[1] Understanding its subsequent reactions, such as complexation in aqueous solutions and transformations under varying environmental conditions, is crucial for process control, safety, and nuclear forensics.[1][2] Raman spectroscopy is particularly well-suited for studying these reactions as it provides a molecular fingerprint of the species present in a sample, allowing for the identification and quantification of different this compound complexes.[3][4] The fluoride ion itself is Raman inactive, which simplifies the spectral analysis of this compound species.
Principle of the Method
Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with a molecule, it can excite the molecule into a virtual energy state. The subsequent relaxation of the molecule to a different vibrational energy level results in the scattered light having a different frequency from the incident light. This frequency shift, known as the Raman shift, is characteristic of the specific vibrational modes of the molecule and provides information about its chemical structure and bonding.
For in-situ reaction monitoring, a Raman probe is immersed directly into the reaction vessel, allowing for continuous or periodic acquisition of Raman spectra as the reaction progresses.[5] By tracking the intensity of Raman bands corresponding to reactants, intermediates, and products over time, one can elucidate reaction pathways and determine reaction kinetics.
Experimental Protocols
This section outlines the detailed methodologies for preparing reagents and setting up the instrumentation for in-situ Raman monitoring of this compound reactions.
3.1. Reagent Preparation
-
Uranyl Stock Solution: Prepare a stock solution of uranyl ions (UO₂²⁺), for example, by dissolving uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O) or uranyl perchlorate (B79767) (UO₂(ClO₄)₂) in deionized water. The concentration will depend on the specific experimental requirements, but a starting concentration in the range of 0.05 M to 0.1 M is common.[6]
-
Fluoride Titrant Solution: Prepare a stock solution of a fluoride salt, such as sodium fluoride (NaF) or tetramethylammonium (B1211777) fluoride ((CH₃)₄NF), in deionized water. The choice of cation may be influenced by potential interferences or solubility considerations.
-
Internal Standard (Optional): For quantitative analysis, an internal standard with a known and stable Raman signal that does not interfere with the analyte signals can be added to the reaction mixture. Perchlorate (ClO₄⁻) or nitrate (NO₃⁻) ions can serve as internal standards if they are not part of the primary reaction chemistry.[6]
3.2. Instrumentation and Setup
A typical in-situ Raman spectroscopy setup for monitoring aqueous reactions consists of the following components:
-
Raman Spectrometer: A high-resolution Raman spectrometer equipped with a sensitive detector (e.g., a cooled CCD) is required.
-
Laser Source: A stable laser with a suitable excitation wavelength (e.g., 532 nm, 785 nm) is necessary. The choice of laser wavelength may depend on the sample's fluorescence properties; longer wavelengths can help to mitigate fluorescence.[7]
-
Immersion Probe: A fiber-optic immersion probe is essential for in-situ measurements. The probe should be constructed from materials that are chemically resistant to the reaction medium (e.g., stainless steel, Hastelloy) and have a window material (e.g., sapphire) that is transparent to the laser and Raman scattered light.
-
Reaction Vessel: A glass reaction vessel (e.g., a three-neck round-bottom flask) that can accommodate the Raman immersion probe, a stirrer, and ports for adding reagents is required.
-
Stirring Mechanism: A magnetic stirrer or overhead stirrer is needed to ensure the homogeneity of the reaction mixture.
-
Data Acquisition Software: Software for controlling the spectrometer and acquiring and processing the Raman spectra is essential.
3.3. Data Acquisition Protocol
-
System Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon, naphthalene) to ensure wavenumber accuracy.
-
Background Spectrum: Acquire a background spectrum of the solvent and any non-reacting components before initiating the reaction. This spectrum can be subtracted from the reaction spectra to isolate the signals of interest.
-
Initial Spectrum: Place the uranyl stock solution in the reaction vessel and immerse the Raman probe. Acquire an initial Raman spectrum to establish the baseline signal of the starting material.
-
Reaction Initiation: Initiate the reaction by adding the fluoride titrant to the uranyl solution while stirring.
-
In-Situ Monitoring: Begin acquiring Raman spectra at regular time intervals. The frequency of data collection will depend on the reaction kinetics. For fast reactions, rapid acquisition is necessary, while for slower processes, spectra can be collected less frequently.
-
Data Collection Parameters: Optimize the data collection parameters, including laser power, exposure time, and number of accumulations, to achieve an adequate signal-to-noise ratio without causing sample degradation.[2][4]
3.4. Data Analysis
-
Spectral Pre-processing: Pre-process the acquired Raman spectra by removing the background, correcting for baseline drift, and normalizing the spectra if an internal standard is used.
-
Peak Identification: Identify the characteristic Raman bands for the different this compound species present in the reaction mixture. Refer to the data in Table 1 for known Raman shifts.
-
Kinetic Analysis: Plot the intensity of the characteristic Raman peaks of reactants and products as a function of time. This data can be used to determine reaction rates and model the reaction kinetics.
-
Chemometric Analysis: For complex reaction mixtures with overlapping spectral features, multivariate analysis techniques such as Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR) can be employed to deconvolve the spectra and identify the contributions of individual species.[6]
Data Presentation
The following table summarizes the characteristic Raman shifts for various this compound species identified in aqueous solutions. This data is crucial for the identification of different complexes during in-situ monitoring.
Table 1: Characteristic Raman Shifts of this compound Species
| This compound Species | Symmetric Stretch (ν₁) Raman Shift (cm⁻¹) | Reference(s) |
| UO₂²⁺(aq) | ~872 | [6] |
| UO₂F⁺ | Not explicitly resolved | [3] |
| UO₂F₂(aq) | Not explicitly resolved | [3] |
| UO₂F₃⁻ | ~837 | [3] |
| UO₂F₄²⁻ | ~828 | [3] |
| UO₂F₅³⁻ | ~817 | [3] |
| Hydrated UO₂F₂ | ~868 | [1] |
| Anhydrous UO₂F₂ | ~915 | [1] |
Visualizations
5.1. Logical Workflow for In-Situ Raman Monitoring
The following diagram illustrates the logical workflow for setting up and performing in-situ Raman monitoring of this compound reactions.
Caption: Experimental workflow for in-situ Raman monitoring.
5.2. Signaling Pathway of this compound Complexation
This diagram illustrates the sequential formation of this compound complexes as the fluoride concentration increases.
Caption: this compound complexation pathway.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Spatially Resolved Raman Spectroscopic Investigation of this compound: A Case Study in the Importance of Instrument Optimization (Journal Article) | OSTI.GOV [osti.gov]
- 5. mt.com [mt.com]
- 6. Quantification of Uranium in Complex Acid Media: Understanding Speciation and Mitigating for Band Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
Application Notes and Protocols for SEM and AFM Imaging of Uranyl Fluoride Particle Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of uranyl fluoride (B91410) (UO₂F₂) particle morphology using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Introduction
Uranyl fluoride is a key intermediate in the nuclear fuel cycle, often formed from the hydrolysis of uranium hexafluoride (UF₆) upon exposure to moisture.[1][2][3][4] The particle size, morphology, and surface characteristics of UO₂F₂ are critical parameters that influence its transport, reactivity, and potential environmental impact. Accurate characterization of these properties is therefore essential for safety, nuclear forensics, and process optimization.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for imaging and characterizing particulate materials at the micro- and nanoscale. While SEM provides high-resolution images of surface topography and allows for elemental analysis, AFM offers true three-dimensional surface profiles and is particularly adept at characterizing nanoscale particles that may be below the resolution limit of SEM.[2][3][4] This document outlines the principles, applications, and detailed protocols for using both techniques to analyze the morphology of this compound particles.
Comparative Analysis: SEM vs. AFM
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
| Principle | Images the surface by scanning it with a focused beam of electrons. Detects secondary or backscattered electrons. | Scans a sharp tip over the surface, measuring the forces between the tip and the sample to create a topographical map. |
| Resolution | Typically in the nanometer range, but may not resolve particles smaller than a few tens of nanometers.[2] | Sub-nanometer resolution, capable of imaging individual nanoparticles.[2][3][4] |
| Imaging Environment | Typically requires high vacuum, which can dehydrate or alter sensitive samples.[5] | Can operate in ambient air or liquid, allowing for imaging of samples in their native state. |
| Particle Size Analysis | Effective for particles in the micrometer to sub-micrometer range. Previous studies have shown UO₂F₂ particle sizes in the 300-1000 nm range.[2][3][4] | Ideal for nanoscale particles. Has revealed UO₂F₂ nanoparticles in the 3-20 nm range, depending on formation conditions.[2][3][4] |
| Surface Information | Provides topographical and elemental composition information (with EDS).[1][6] | Delivers quantitative 3D surface topography, roughness, and mechanical properties. |
| Sample Preparation | Requires conductive coating for non-conductive samples to prevent charging.[5] | Minimal sample preparation is often required. |
Scanning Electron Microscopy (SEM) Imaging of this compound Particles
SEM is a widely used technique for visualizing the morphology of this compound particles, particularly for identifying larger agglomerates and understanding their surface texture.
Application Notes
SEM analysis of this compound can reveal variations in particle shape and size distribution influenced by the synthesis or hydrolysis conditions, such as relative humidity.[1][7] For instance, at higher humidity, larger and more agglomerated particles may be observed. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping to confirm the distribution of uranium and fluorine within the particles.[1][6]
Experimental Protocol for SEM
This protocol outlines the steps for preparing and imaging this compound particles using a standard SEM instrument.
Materials:
-
This compound particle sample
-
SEM stubs (aluminum)[5]
-
Double-sided carbon adhesive tabs[5]
-
Sputter coater with a conductive target (e.g., gold, palladium)
-
SEM instrument (e.g., Zeiss Gemini 460 SEM)[2]
Procedure:
-
Sample Mounting:
-
Place a double-sided carbon adhesive tab onto a clean aluminum SEM stub.
-
Carefully disperse a small amount of the this compound powder onto the carbon tab.
-
Gently press the powder to ensure good adhesion.
-
Use a jet of dry, inert gas (e.g., nitrogen) to remove any loose particles that are not securely attached to the stub. This prevents contamination of the SEM chamber.[5]
-
-
Conductive Coating:
-
This compound is often non-conductive enough to cause charging under the electron beam. To mitigate this, a thin conductive coating is necessary.
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer (e.g., 5-10 nm) of a conductive material like gold or palladium according to the manufacturer's instructions.
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Allow the chamber to pump down to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage can sometimes provide better surface detail for fine particles.
-
Focus the electron beam on the sample and adjust the magnification to observe the particles of interest.
-
Capture images at various magnifications to document the overall morphology and fine surface features of the this compound particles.
-
-
Energy Dispersive X-ray Spectroscopy (EDS) Analysis (Optional):
-
If the SEM is equipped with an EDS detector, select an area of interest on the sample.
-
Acquire an EDS spectrum to confirm the elemental composition (presence of U and F).
-
Perform elemental mapping to visualize the distribution of uranium and fluorine across the imaged particles.
-
Atomic Force Microscopy (AFM) Imaging of this compound Particles
AFM is a powerful tool for the high-resolution imaging of this compound nanoparticles, providing quantitative data on their size, shape, and surface roughness.[2] This technique is particularly valuable for observing particles that are below the detection limit of SEM.[3][4]
Application Notes
AFM has been instrumental in revealing that the hydrolysis of UF₆ can produce very small UO₂F₂ nanoparticles, with sizes ranging from 3 to 20 nm depending on the humidity during their formation.[2][3][4] At low humidity, particle sizes are typically peaked below 4 nm, while at higher humidity, the distribution centers around 5 to 10 nm and can extend up to 20 nm.[2][3][4] This level of detail is crucial for understanding the environmental transport and potential inhalation hazards of these particles.
Experimental Protocol for AFM
This protocol provides a general guideline for the preparation and imaging of this compound particles using AFM in tapping mode.
Materials:
-
This compound particle sample
-
Freshly cleaved mica substrates[8]
-
High-purity water or a suitable solvent for particle dispersion
-
AFM instrument with tapping mode capabilities
-
AFM cantilevers suitable for high-resolution imaging (e.g., silicon probes)
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of the this compound particles in a suitable solvent. Sonication may be used to break up large agglomerates.
-
Cleave a mica sheet to expose a fresh, atomically flat surface.
-
Deposit a small droplet (e.g., 10-20 µL) of the particle suspension onto the freshly cleaved mica substrate.
-
Allow the solvent to evaporate in a clean, vibration-free environment. This can be done at room temperature or with gentle heating.
-
-
AFM Imaging:
-
Mount the mica substrate with the deposited particles onto the AFM sample stage.
-
Install a suitable AFM cantilever for tapping mode imaging.
-
Engage the tip onto the sample surface in tapping mode. This mode is preferred for delicate samples to minimize lateral forces that could move the particles.
-
Optimize the imaging parameters, including the scan size, scan rate, setpoint, and feedback gains, to obtain a high-quality image with minimal artifacts.
-
Acquire topography and phase images. The topography image provides height information, while the phase image can reveal differences in material properties.
-
-
Data Analysis:
-
Use the AFM software to analyze the acquired images.
-
Measure the height, diameter, and volume of individual particles. The height measurement from AFM is often more accurate than the lateral dimensions, which can be affected by tip-sample convolution.
-
Generate particle size distributions based on the analysis of a large number of particles from multiple images.
-
Calculate surface roughness parameters if required.
-
Data Presentation
Quantitative Particle Size Data
| Imaging Technique | Formation Condition | Mean Particle Size | Particle Size Range | Reference |
| SEM | High Humidity | ~800 nm | 600 - 1800 nm | [2] |
| SEM | Varied Humidity | 300 - 1000 nm | - | [3][4] |
| AFM | Low Humidity (70 ppm [H₂O]) | < 4 nm | - | [2][3][4] |
| AFM | Medium Humidity (9500 ppm [H₂O]) | 5 - 10 nm | up to 20 nm | [2][3] |
| AFM | High Humidity (24000 ppm [H₂O]) | 5 - 10 nm | up to 20 nm | [2][3] |
Visualizations
Caption: Workflow for SEM analysis of this compound particles.
Caption: Workflow for AFM analysis of this compound nanoparticles.
Caption: Comparison of SEM and AFM for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
- 5. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 6. info.ornl.gov [info.ornl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols: The Role of Uranyl Fluoride in Molten Salt Reactor Fuel Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂) is a significant compound within the molten salt reactor (MSR) fuel cycle, not as a primary fuel component, but as a critical intermediate in fuel production and a key impurity that can impact reactor performance and safety. The primary fissile material in most fluoride-based MSR designs is uranium tetrafluoride (UF₄). Uranyl fluoride typically appears as a yellow crystalline solid and is highly soluble in water.[1] This document provides detailed application notes and protocols regarding the synthesis of UF₄ from UO₂F₂, the analysis of UO₂F₂ impurities in molten salt, and the impact of UO₂F₂ on reactor materials.
I. Application Notes
Role as an Intermediate in Fuel Production
This compound is a key intermediate in the aqueous production of uranium tetrafluoride (UF₄), the primary fuel for many MSR designs. The process generally involves the hydrolysis of uranium hexafluoride (UF₆) to form a UO₂F₂ solution, followed by the reduction of the uranyl ion (UO₂²⁺) to uranium(IV) (U⁴⁺) and subsequent precipitation as UF₄.[2]
Role as a Critical Impurity
The presence of UO₂F₂ as an impurity in the molten salt fuel is undesirable. Oxygen and moisture ingress into the reactor system can lead to the conversion of UF₄ to UO₂F₂, which increases the corrosivity (B1173158) of the molten salt towards structural materials like Hastelloy-N.[3][4] This corrosion can lead to the depletion of critical alloying elements, such as chromium, from the structural materials, compromising their integrity.[5] Therefore, strict control and monitoring of oxide impurities, including UO₂F₂, are crucial for the safe and efficient operation of MSRs.
Impact on Redox Potential
The presence of oxide ions (O²⁻) from compounds like UO₂F₂ significantly impacts the redox potential of the molten salt. An increase in the concentration of oxide impurities leads to a more oxidizing environment, which in turn accelerates the corrosion of reactor components.[6][7] The redox potential of the fuel salt is a critical parameter that must be carefully controlled, often by managing the ratio of UF₄ to UF₃, to minimize corrosion.[7]
II. Quantitative Data
Corrosion Data
| Alloy | Molten Salt | Temperature (°C) | Atmosphere | Weight Change | Corrosion Characteristics | Reference |
| Hastelloy-N | FLiNaK | 700 | Argon | Weight gain | Uniform corrosion | [5] |
| Alloy X750 | FLiNaK | 700 | Argon | Significant weight loss | Heavy corrosion, formation of chromium oxide layers | [5] |
| SS316 | FLiNaK | 700 | Argon | High weight loss | Non-uniform corrosion | [5] |
| SS304 | FLiNaK | 700 | Argon | High weight loss | Non-uniform corrosion | [5] |
Note: The weight gain in Hastelloy-N under an inert atmosphere is an interesting phenomenon that requires further investigation, but the general principle of increased corrosion with oxidizing impurities holds.
III. Experimental Protocols
Protocol for the Synthesis of UF₄ from a UO₂F₂ Intermediate (Aqueous Route)
This protocol outlines the laboratory-scale synthesis of uranium tetrafluoride (UF₄) from a this compound (UO₂F₂) solution.
3.1.1. Materials and Equipment:
-
UO₂F₂ solution
-
Reducing agent (e.g., SnCl₂)
-
Hydrofluoric acid (HF)
-
Stainless steel reactor with Teflon lining and stirrer
-
Heating mantle with temperature controller
-
Vacuum filtration system with polyethylene (B3416737) filter mats
-
Drying oven
3.1.2. Procedure: [2]
-
Preparation of UO₂F₂ Solution: If starting from a solid, dissolve UO₂F₂ in deionized water to the desired concentration in the Teflon-lined reactor.
-
Reduction of Uranyl Ions:
-
Heat the UO₂F₂ solution to the target temperature (e.g., 90°C) with continuous stirring.
-
Slowly add the reducing agent (e.g., SnCl₂) to the heated solution. The amount of reducing agent should be calculated based on the stoichiometry of the reduction reaction.
-
-
Precipitation of UF₄:
-
Slowly add hydrofluoric acid (HF) to the solution containing the reduced uranium ions. This will cause the precipitation of UF₄.
-
-
Filtration and Washing:
-
Separate the precipitated UF₄ from the solution using a vacuum filtration system with a polyethylene filter.
-
Wash the UF₄ precipitate directly on the filter with warm deionized water (e.g., 40°C) to remove any soluble impurities, such as unreacted UO₂F₂ and excess HF.
-
-
Drying:
-
Dry the washed UF₄ precipitate in a drying oven at a suitable temperature (e.g., 130°C) to remove residual water.
-
3.1.3. Quality Control:
-
The final UF₄ product should be analyzed for purity, particularly for residual UO₂ and UO₂F₂ content, using techniques such as X-ray diffraction (XRD).
Protocol for Quantitative Analysis of UO₂²⁺ in Molten Fluoride Salt using Cyclic Voltammetry
This protocol describes the use of cyclic voltammetry (CV) to quantify the concentration of uranyl ions (UO₂²⁺) in a molten fluoride salt like FLiBe.
3.2.1. Materials and Equipment:
-
Electrochemical cell suitable for high-temperature molten salt experiments (e.g., made of high-purity graphite (B72142) or a suitable nickel alloy)
-
Three-electrode setup:
-
Working electrode (e.g., Tungsten or Molybdenum wire)
-
Counter electrode (e.g., Graphite rod)
-
Reference electrode (e.g., Ni/NiF₂ or a dynamic reference electrode)
-
-
Potentiostat/Galvanostat
-
Inert atmosphere glovebox (e.g., argon-filled) with oxygen and moisture levels below 1 ppm
-
High-temperature furnace with precise temperature control
-
Molten salt sample containing UO₂F₂
3.2.2. Procedure:
-
Sample Preparation:
-
Prepare the molten salt sample with a known concentration of UO₂F₂ within the inert atmosphere glovebox.
-
Load the salt into the electrochemical cell.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell, ensuring proper immersion of the electrodes in the molten salt.
-
Heat the cell to the desired operating temperature (e.g., 550°C for FLiNaK, higher for FLiBe) and allow the temperature to stabilize.
-
Perform cyclic voltammetry by scanning the potential of the working electrode. A typical scan rate is 0.1 V/s.[9]
-
-
Data Analysis:
-
The resulting voltammogram will show a reduction peak corresponding to the reduction of UO₂²⁺ to UO₂.[1]
-
The peak current of this reduction is proportional to the concentration of UO₂²⁺ in the molten salt.
-
By creating a calibration curve with standards of known UO₂F₂ concentrations, the concentration of UO₂²⁺ in an unknown sample can be determined.
-
IV. Visualizations
MSR Fuel Production and Impurity Pathway
The following diagram illustrates the pathway for producing UF₄ fuel for MSRs, highlighting the role of UO₂F₂ as both an intermediate and a potential impurity.
Caption: MSR Fuel Production and Impurity Pathway.
Experimental Workflow for UF₄ Synthesis
This diagram outlines the key steps in the laboratory synthesis of UF₄ from a UO₂F₂ solution.
Caption: Experimental Workflow for UF₄ Synthesis.
Logical Relationship of UO₂F₂ Impurity and Corrosion
This diagram illustrates the cause-and-effect relationship between moisture ingress, UO₂F₂ formation, and subsequent corrosion in a molten salt reactor.
Caption: UO₂F₂ Impurity and Corrosion Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rertr.anl.gov [rertr.anl.gov]
- 4. Corrosion behavior of Hastelloy-N alloys in molten salt fluoride in Ar gas or in air [inis.iaea.org]
- 5. Analysis of Corrosion of Hastelloy-N, Alloy X750, SS316 and SS304 in Molten Salt High-Temperature Environment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. gain.inl.gov [gain.inl.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols: Uranyl Fluoride as a Negative Stain in Electron Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Negative staining is a rapid and effective technique in transmission electron microscopy (TEM) for visualizing macromolecules such as proteins, nucleic acids, and viruses. The method involves embedding the sample in a thin layer of an electron-dense salt, which outlines the specimen, creating a "negative" image. Uranyl salts, particularly uranyl acetate (B1210297) and uranyl formate (B1220265), are widely used for this purpose due to their high electron density and fine grain size, which allow for high-contrast imaging and the potential for achieving resolutions in the range of 15-30 Å.[1]
This document provides a detailed overview of the application of uranyl salts as negative stains, with a specific focus on the potential, albeit less documented, use of uranyl fluoride (B91410). While comprehensive protocols for uranyl acetate and uranyl formate are well-established, specific application notes for uranyl fluoride are not widely available in the scientific literature. Therefore, this document presents a generalized protocol for uranyl salt negative staining that can be adapted for investigational use with this compound, alongside a comparison of the key properties of these compounds.
Comparison of Common Uranyl Salts for Negative Staining
The choice of a negative stain is critical and depends on the specific sample and experimental goals. The following table summarizes the properties of common uranyl salts used in electron microscopy.
| Property | Uranyl Acetate (UA) | Uranyl Formate (UF) | This compound (UO₂F₂) |
| Molecular Weight | 424.15 g/mol | 362.06 g/mol | 308.03 g/mol |
| Typical Concentration | 0.5 - 2% (w/v) | 0.75% (w/v) | Hypothetical: 0.5 - 2% (w/v) |
| Aqueous Solution pH | ~4.2 - 4.5[2] | ~4.0 (can be adjusted to ~7.0 with NaOH)[3] | Acidic[4] |
| Grain Size | Fine | Very fine[5] | Not well-documented for EM |
| Stability in Solution | Stable for months when stored in the dark at 4°C[2] | Unstable, fresh solution recommended (stable for ~1-2 days)[5] | Stable in aqueous solution[6] |
| Fixative Properties | Acts as a fixative[2] | Acts as a fixative[7] | Not documented for biological samples |
| Common Buffers to Avoid | Phosphate buffers (causes precipitation)[2] | Phosphate buffers (causes precipitation)[7] | Phosphate buffers (likely to precipitate) |
Experimental Protocols
The following protocols are provided as a general guideline for negative staining with uranyl salts. Given the lack of specific literature on this compound for this application, the protocol for this compound is investigational and should be optimized by the user.
Protocol 1: Preparation of 0.75% Uranyl Formate Solution
Uranyl formate is favored for high-resolution studies due to its very fine grain size.[5] However, it is less stable in solution and should be freshly prepared.
Materials:
-
Uranyl formate powder
-
High-purity water (Milli-Q or equivalent)
-
5 M Sodium Hydroxide (NaOH)
-
Small glass beaker
-
Magnetic stir bar and stir plate
-
0.2 µm syringe filter
Procedure:
-
Heat 5 mL of high-purity water to boiling.
-
In a fume hood, weigh out 37.5 mg of uranyl formate powder and place it in the beaker with the stir bar.
-
Add the 5 mL of boiling water to the beaker and stir for 5 minutes in the dark (cover the beaker with aluminum foil).[7]
-
Carefully add ~10 µL of 5 M NaOH while stirring. The solution should turn a brighter yellow. Avoid adding too much NaOH, as this will cause precipitation.[3]
-
Continue stirring for another 5 minutes in the dark.
-
Filter the solution using a 0.2 µm syringe filter.[7]
-
Store the solution in a light-protected container. The solution is best used fresh but can be stored for 1-2 days.[5]
Protocol 2: Investigational Protocol for the Preparation of this compound Solution
Disclaimer: This is a hypothetical protocol based on the properties of this compound and general protocols for other uranyl salts. Optimization will be required.
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent)
-
Small glass beaker
-
Magnetic stir bar and stir plate
-
0.2 µm syringe filter
Procedure:
-
In a fume hood, weigh out the desired amount of this compound to make a 0.5-2% (w/v) solution (e.g., 10 mg for 1 mL of 1% solution).
-
Add the appropriate volume of room temperature high-purity water to the beaker with a stir bar.
-
Add the this compound powder to the water and stir until fully dissolved. This compound is soluble in water.[4]
-
Measure the pH of the solution. This compound solutions are known to be acidic.[4] If a neutral pH is required, cautious dropwise addition of a dilute base like NaOH could be attempted, but this may cause precipitation.
-
Filter the solution through a 0.2 µm syringe filter before use.
-
Store in a well-sealed, light-protected container.
Protocol 3: Negative Staining of a Biological Sample on a TEM Grid
This protocol is applicable to all uranyl-based negative stains.
Materials:
-
Glow-discharged carbon-coated TEM grids
-
Prepared negative stain solution (e.g., Uranyl Formate or investigational this compound)
-
High-purity water or a suitable volatile buffer (e.g., ammonium (B1175870) acetate)
-
Sample in a suitable buffer (avoid phosphate-based buffers)[2]
-
Fine-tipped forceps
-
Filter paper (Whatman No. 1)
-
Parafilm
Procedure:
-
Grid Preparation: Place the carbon-coated TEM grid, carbon side up, in a glow discharge system to render the surface hydrophilic. This promotes even spreading of the sample and stain.[8]
-
Sample Application: Place a 3-5 µL drop of the sample solution onto the carbon side of the grid. Allow the sample to adsorb for 30-60 seconds. The optimal adsorption time and sample concentration should be determined empirically.[3]
-
Blotting: Using filter paper, carefully blot away the excess sample solution from the edge of the grid. Do not allow the grid surface to dry completely.
-
Washing (Optional): To remove non-adsorbed material or interfering buffer components, you can wash the grid by touching it to a drop of high-purity water or a volatile buffer for a few seconds and then blotting. This step can be repeated.[3]
-
Staining:
-
Place a 20-50 µL drop of the negative stain solution onto a clean sheet of parafilm.
-
Touch the sample side of the grid to the surface of the stain drop for 30-60 seconds.
-
Blot the grid from the edge with filter paper to remove the excess stain, leaving a very thin layer of stain to embed the sample.
-
-
Drying: Allow the grid to air dry completely before inserting it into the electron microscope.
Diagrams
Experimental Workflow for Negative Staining
The following diagram illustrates the general workflow for preparing a negatively stained sample for transmission electron microscopy.
Caption: Workflow for negative staining of biological samples.
Conclusion
Uranyl acetate and uranyl formate are the gold standards for negative staining in electron microscopy, offering excellent contrast and resolution. While this compound is a known uranium compound, its application as a negative stain is not well-documented. The provided protocols offer a starting point for researchers interested in exploring its potential. Any use of this compound for negative staining should be considered investigational and will require careful optimization of parameters such as concentration, staining time, and pH. As with all uranium compounds, appropriate safety precautions for handling radioactive and toxic materials must be followed.
References
- 1. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 2. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 3. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]
- 4. Literature review on the chemical and physical properties of this compound (UO2F2). | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of this compound - UNT Digital Library [digital.library.unt.edu]
- 7. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols for the Safe Handling and Storage of Radioactive Uranyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂) is a radioactive and chemically toxic compound of uranium. It is encountered as an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides and is also a product of the reaction of UF₆ with moisture.[1] Its dual hazardous nature necessitates strict adherence to handling and storage protocols to ensure the safety of laboratory personnel and the environment. These application notes provide detailed procedures and safety information for working with radioactive uranyl fluoride.
Physicochemical and Radiological Properties
This compound is a brilliant orange to yellow crystalline solid that is highly soluble in water and hygroscopic, readily absorbing moisture from the air.[1] It is stable in air up to 300°C, above which it slowly decomposes to U₃O₈.[2][3] When heated to decomposition, it emits toxic fluoride fumes.[2][3]
The radiological hazard associated with this compound depends on the enrichment level of the uranium. The chemical toxicity, however, often presents a more immediate and significant risk, especially with low-enriched material.[2][3]
Data Presentation: Radiological Properties
The specific activity of uranium, and consequently this compound, increases with the enrichment of the fissile isotope ²³⁵U. This is primarily due to the corresponding increase in the concentration of the highly active isotope ²³⁴U.[4]
| ²³⁵U Enrichment (weight %) | Specific Activity of Uranium (Bq/g) |
| 0.711 (Natural) | 2.54 x 10⁴ |
| 1.0 | 3.18 x 10⁴ |
| 2.0 | 5.22 x 10⁴ |
| 3.0 | 7.62 x 10⁴ |
| 4.0 | 1.02 x 10⁵ |
| 5.0 | 1.30 x 10⁵ |
This table is generated based on available data for uranium and serves as an estimate for this compound. The exact specific activity will depend on the precise isotopic composition of the material.[4][5][6][7]
Neutron and gamma radiation are also emitted from stored this compound. The magnitude of the neutron flux varies with the enrichment level. For natural to 5% enriched uranium in the form of UO₂F₂, typical neutron dose rates can range from 0.01 to 0.2 mrem/hr.[2]
Health and Safety Hazards
This compound poses both chemical and radiological risks.
Chemical Hazards:
-
Corrosive: It reacts with water to form hydrofluoric acid (HF), which is highly corrosive and toxic.[2][3]
-
Toxicity: It is highly toxic if ingested or inhaled, with delayed effects possible.[1] It is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[2] Target organs include the kidneys, liver, lungs, and brain.[2]
-
Reactivity: It reacts vigorously with aromatic hydrocarbons and most metals.[2][3] It will also attack some plastics, rubbers, and coatings.[2][3]
Radiological Hazards:
-
Internal Hazard: As an alpha emitter, the primary radiological hazard is internal, arising from inhalation or ingestion.[8]
-
External Hazard: While the external radiation hazard is generally low for unenriched or low-enriched material, it increases with enrichment.[2]
Personal Protective Equipment (PPE) and Engineering Controls
Mandatory PPE:
-
Gloves: Two pairs of nitrile gloves are recommended.[1]
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary for splash risks.[1]
-
Lab Coat: A full-length, buttoned lab coat is mandatory.[1]
-
Respiratory Protection: For routine handling of small quantities in a fume hood, respiratory protection is generally not necessary. However, for procedures with a high potential for aerosol generation, a respiratory protection analysis should be conducted by the Environmental Health and Safety (EHS) department.[1]
Engineering Controls:
-
Chemical Fume Hood: All work with powdered this compound or procedures that could generate aerosols must be conducted in a certified chemical fume hood.[1]
-
Designated Work Area: A designated area for handling uranyl compounds should be clearly marked with "Caution: Radioactive Material" signs. The work surface should be smooth, non-porous, and easily decontaminated. Using disposable absorbent bench liners is highly recommended.[1]
Handling and Storage Protocols
General Handling Workflow
Storage
-
Containers: Store in tightly sealed, robust containers made of compatible materials. Copper apparatus is recommended for handling.[2][3] Avoid plastics, rubbers, and coatings that may be attacked by this compound.[2][3] For solutions, high-density polyethylene (B3416737) (HDPE) or similar chemically resistant plastic bottles may be suitable for short-term storage, but long-term compatibility should be verified.[9]
-
Location: Store in a designated, secure, and well-ventilated area away from incompatible materials such as combustible materials, aromatic hydrocarbons, and water sources.[2][3] The storage area must be clearly labeled with "Caution: Radioactive Material" signs.[10]
-
Secondary Containment: All containers should be stored in secondary containment to prevent the spread of contamination in case of a leak.[11]
-
Inventory: Maintain a detailed inventory of all this compound stocks.[8]
Material Compatibility
| Material | Compatibility with this compound | Notes |
| Stainless Steel (e.g., 304, 316) | Fair to Poor | Corrosion can occur, especially at elevated temperatures and in the presence of moisture (HF formation).[5][12][13] |
| Nickel and Monel | Good | Show better resistance to corrosion at high temperatures compared to stainless steel.[12] |
| Copper | Good | Recommended for handling apparatus.[2][3] |
| Aluminum | Fair | Forms a passive fluoride layer that can resist further reaction at lower temperatures.[14] |
| Glass | Not Recommended | Attacked by hydrofluoric acid formed upon reaction with moisture.[15] |
| Polyethylene (PE), Polypropylene (PP) | Fair (short-term) | May be attacked, especially over the long term. Compatibility should be tested.[2][3][9][11] |
| Polytetrafluoroethylene (PTFE) | Good | Generally resistant to corrosive fluoride compounds. |
| Rubber/Elastomers | Not Recommended | Generally attacked by this compound and its byproducts.[2][3] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
Objective: To prepare a stock solution of this compound of a known concentration.
Materials:
-
This compound (UO₂F₂) powder
-
Deionized water
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Wash bottle
Procedure:
-
Preparation: Don all required PPE and prepare the designated work area within a chemical fume hood. Place a disposable absorbent liner on the work surface.
-
Weighing: Tare a clean, dry weighing boat on the calibrated balance. Carefully transfer the desired mass of UO₂F₂ powder to the weighing boat using a dedicated spatula. Record the exact mass.
-
Dissolution: Carefully transfer the weighed UO₂F₂ powder into the volumetric flask. Use a small amount of deionized water from a wash bottle to rinse any remaining powder from the weighing boat into the flask.
-
Mixing: Add deionized water to the flask to approximately half of the final desired volume. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the UO₂F₂ is completely dissolved. The solution will appear yellow.[2][16][17]
-
Final Volume: Once dissolved, remove the stir bar and carefully add deionized water to the calibration mark on the volumetric flask.
-
Labeling and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled and appropriate storage container. The label should include the compound name, concentration, date of preparation, and a "Caution: Radioactive Material" warning. Store in a designated and secure location.
Protocol for Decontamination of a Minor this compound Spill
Objective: To safely clean up a small spill of this compound powder or solution.
Materials:
-
Spill kit containing:
-
Absorbent materials (e.g., paper towels, absorbent pads)
-
Decontamination solution (e.g., a mild detergent in water, or a specialized decontamination solution)
-
Plastic bags for radioactive waste
-
"Caution: Radioactive Material" labels
-
Forceps
-
-
Radiation survey meter appropriate for detecting uranium alpha/beta/gamma radiation.
Procedure:
-
Alert and Isolate: Immediately alert others in the area of the spill. Cordon off the affected area to prevent the spread of contamination.
-
Containment: If it is a liquid spill, cover it with absorbent material, working from the outside in. If it is a powder, gently cover it with dampened absorbent material to prevent it from becoming airborne.[9]
-
Decontamination:
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris using forceps and place it into a labeled plastic bag for radioactive waste.
-
Clean the spill area with a decontamination solution on disposable wipes. Wipe from the outer edge of the contaminated area towards the center.[18]
-
For stainless steel surfaces , a mild detergent solution is often sufficient. For more stubborn contamination, a chelating agent or a commercially available decontaminant may be used. Avoid abrasive cleaners that could damage the surface.
-
For concrete surfaces , which are porous, decontamination is more challenging. After removing the bulk of the spill, repeated scrubbing with a decontamination solution may be necessary. For significant contamination, scabbling or grinding of the surface layer may be required.[19][20]
-
-
Survey: Use a radiation survey meter to monitor the area and ensure that all contamination has been removed. Also, survey your PPE and body for any contamination.
-
Waste Disposal: Seal the radioactive waste bag and dispose of it according to your institution's radioactive waste disposal procedures.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Emergency Procedures
Emergency Response Workflow for a Major Spill
In the event of a major spill, fire, or other emergency involving this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Alert all personnel in the vicinity and your laboratory supervisor.
-
Isolate: Prevent entry into the contaminated area. Close doors and post warning signs.
-
Contact: Call your institution's emergency number and the Radiation Safety Office. Provide as much detail as possible about the incident.[12]
-
Personnel Decontamination: If you are contaminated, remove contaminated clothing and wash affected skin with copious amounts of water. Seek immediate medical attention.
Waste Disposal
All waste contaminated with this compound must be disposed of as radioactive and chemical hazardous waste.
Waste Disposal Workflow
-
Segregation: Segregate solid and liquid waste into separate, clearly labeled containers.
-
Solid Waste: Contaminated items such as gloves, absorbent paper, and plasticware should be placed in a designated, labeled, and sealed plastic bag or container.[14]
-
Liquid Waste: Aqueous waste solutions should be collected in a robust, sealed container. Avoid mixing with other hazardous chemicals if possible.[21]
-
Neutralization: For acidic waste solutions containing hydrofluoric acid, neutralization should be performed by trained personnel in a fume hood. This typically involves the slow addition of a base such as calcium hydroxide (B78521) to precipitate calcium fluoride.[22][23]
-
Labeling: All waste containers must be clearly labeled with "Caution: Radioactive Material" and "Hazardous Waste" signs, and list the chemical contents.[10]
-
Storage: Store waste in a designated, secure area away from general lab traffic.
-
Disposal: Contact your institution's EHS or Radiation Safety Office to arrange for the pickup and disposal of the waste.[11]
Conclusion
Working with radioactive this compound requires a thorough understanding of its hazards and strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in these application notes, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety manuals and the material's Safety Data Sheet (SDS) before beginning any work with this compound.
References
- 1. Depleted uranium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound SDS | IBILABS.com [ibilabs.com]
- 4. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 5. CORROSIVITY OF this compound TO CERTAIN METALS (Technical Report) | OSTI.GOV [osti.gov]
- 6. osti.gov [osti.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Materials Compatibility With Uranium Fluorides at High Temperatures. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 9. paramountmaterials.com [paramountmaterials.com]
- 10. US3615817A - Method of decontaminating radioactive metal surfaces - Google Patents [patents.google.com]
- 11. Phosphate-Based Ultrahigh Molecular Weight Polyethylene Fibers for Efficient Removal of Uranium from Carbonate Solution Containing Fluoride Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corrosion of metallic materials by uranium hexafluoride at high temperatures (1963) [inis.iaea.org]
- 13. Influence of uranium on corrosion of stainless steel in solutions of fluoride in nitric acid (Journal Article) | OSTI.GOV [osti.gov]
- 14. nrc.gov [nrc.gov]
- 15. Properties of this compound - UNT Digital Library [digital.library.unt.edu]
- 16. trace.tennessee.edu [trace.tennessee.edu]
- 17. benchchem.com [benchchem.com]
- 18. gnssn.iaea.org [gnssn.iaea.org]
- 19. nationalacademies.org [nationalacademies.org]
- 20. quora.com [quora.com]
- 21. courses.grainger.illinois.edu [courses.grainger.illinois.edu]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. scribd.com [scribd.com]
Application Notes and Protocols: Uranyl Compounds in Organic Synthesis
A Note on Uranyl Fluoride (B91410) (UO₂F₂):
Initial investigations into the role of uranyl fluoride as a catalyst in organic synthesis have revealed limited direct applications. Scientific literature predominantly describes this compound (UO₂F₂) as a stable and relatively unreactive species, often the final product in reactions involving more reactive uranium fluoride precursors like uranium hexafluoride (UF₆). For instance, in the gas-phase reaction of UF₆ with alcohols, which can yield ethers, deoxygenated/fluorinated products, and dehydrated alkenes, UO₂F₂ is the terminal uranium-containing compound formed, not a catalyst in the process.[1][2] While the broader field of uranium-based catalysis is an active area of research, specific examples of UO₂F₂ acting as a catalyst are not well-documented in the reviewed literature.
However, the uranyl ion (UO₂²⁺) itself, sourced from other uranyl salts such as uranyl nitrate (B79036) and uranyl acetate, or incorporated into metal-organic frameworks, demonstrates significant catalytic activity, particularly in photocatalysis. The following sections will detail the applications and protocols for these catalytically active uranyl compounds.
Uranyl-Catalyzed Photocatalytic Oxidation of Toluene (B28343)
Uranyl ions (UO₂²⁺) are effective photocatalysts for the selective oxidation of hydrocarbons, such as the conversion of toluene to benzaldehyde (B42025). This process is of interest for the development of more sustainable chemical synthesis methods.
Reaction Data
| Catalyst | Substrate | Product | Yield/Turnover | Conditions | Reference |
| Uranyl(VI) ions | Toluene | Benzaldehyde | Yields are 3x greater for toluene-h8 than toluene-d8 | Visible light irradiation, aqueous solution, O₂ atmosphere | [3][4] |
| Uranyl-Organic Framework (HNU-68-N) | Toluene | Benzaldehyde | Turnover frequency ~3x higher than bulk HNU-68 | - | [5][6] |
| Uranyl complex with phenanthroline ligand | Benzylic C-H substrates | Oxidized products | - | - | [7] |
Experimental Protocol: Photocatalytic Oxidation of Toluene
This protocol is based on the general principles outlined in the literature for the photocatalytic oxidation of toluene using uranyl ions.[3][4][7]
Materials:
-
Uranyl(VI) perchlorate (B79767) stock solution (prepared by dissolving uranium trioxide in aqueous perchloric acid)
-
Toluene (purified by distillation)
-
High-purity water
-
Oxygen gas
-
Photoreactor equipped with a visible light source
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Prepare an aqueous solution of the uranyl(VI) catalyst in the photoreactor.
-
Add the purified toluene to the reactor. The concentration of reactants should be optimized based on the specific reactor setup.
-
Saturate the solution with oxygen gas by bubbling it through the mixture. Maintain a constant oxygen atmosphere throughout the reaction.
-
Irradiate the reaction mixture with a visible light source. The specific wavelength and intensity of the light source should be controlled.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the concentration of benzaldehyde and any byproducts.
-
Upon completion, the products can be extracted with an organic solvent for further purification and analysis.
Reaction Mechanism
The photocatalytic oxidation of toluene by uranyl ions is initiated by the photoexcitation of the uranyl ion (UO₂²⁺) to its excited state (*UO₂²⁺). This excited species can then abstract a hydrogen atom from the methyl group of toluene, generating a benzyl (B1604629) radical (PhCH₂•) and a reduced uranium species. The benzyl radical then reacts with molecular oxygen to form the desired benzaldehyde product.[3][4]
Caption: Photocatalytic cycle of toluene oxidation by uranyl ions.
Uranyl-Catalyzed Ether Synthesis (via UF₆ Reaction)
While this compound itself is not the catalyst, the reaction of uranium hexafluoride (UF₆) with certain alcohols can produce ethers. This section provides an overview of this reaction, noting that UO₂F₂ is a byproduct.
Reaction Data
| Reactant 1 | Reactant 2 | Product | Yield | Conditions | Reference |
| UF₆ | Methanol (B129727) | Dimethyl ether | Significant | Gas phase | [1] |
| UF₆ | 2,2,2-trifluoroethanol | Bis(2,2,2-trifluoroethyl) ether | Significant | Gas phase | [1] |
Experimental Protocol: Gas-Phase Synthesis of Dimethyl Ether
This protocol is a conceptual outline based on the gas-phase reactions of UF₆ with alcohols.[1][2] Note: This reaction involves highly hazardous materials (UF₆) and should only be conducted by trained professionals in a specialized laboratory setting.
Materials:
-
Uranium hexafluoride (UF₆) gas
-
Methanol vapor
-
Inert gas (e.g., Nitrogen or Argon)
-
A high-temperature, corrosion-resistant gas-phase reactor
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Evacuate the reactor and then fill it with an inert gas.
-
Introduce a controlled flow of methanol vapor into the heated reactor.
-
Introduce a controlled flow of UF₆ gas into the reactor. The molar ratio of the reactants should be carefully controlled.
-
Maintain the reaction at an elevated temperature. The optimal temperature needs to be determined experimentally.
-
The gaseous products are continuously removed from the reactor and analyzed by GC-MS to identify and quantify the dimethyl ether product.
-
The solid byproduct, this compound (UO₂F₂), will deposit on the surfaces of the reactor.
Proposed Reaction Pathway
The reaction is proposed to proceed through an alkoxyuranium pentafluoride intermediate (ROUF₅). This intermediate can then react further to form the ether.
Caption: Proposed pathway for ether formation from UF₆ and alcohol.
References
- 1. journals.co.za [journals.co.za]
- 2. Uranium fluoride chemistry. Part 1. The gas phase reaction of uranium hexafluoride with alcohols [inis.iaea.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nrc.gov [nrc.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of a Nanosheeted Uranyl-Organic Framework for Enhanced Photocatalytic Oxidation of Toluene. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Environmental Monitoring of Uranyl Fluoride Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂) is a water-soluble uranium compound that can be an intermediate in the production of uranium hexafluoride (UF₆) and is also formed rapidly when UF₆ is released into the atmosphere and reacts with moisture.[1] Environmental contamination with uranyl fluoride can occur from accidental releases at uranium processing facilities. Due to its high solubility, this compound poses a significant risk of contaminating soil, water, and air, and its monitoring is crucial for environmental protection and public health. The chemical toxicity of this compound, particularly its effect on the kidneys, often presents a more immediate hazard than its radioactivity.[2] These application notes provide detailed protocols for the sampling and analysis of this compound contamination in various environmental matrices.
Health and Safety Precautions
This compound is a toxic and radioactive substance. All handling and experimental procedures must be conducted in a designated laboratory equipped for handling radioactive materials, following strict safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves at all times. When handling solid UO₂F₂ or performing procedures that may generate aerosols, a respirator with appropriate cartridges for radioactive particulates and acid gases is required.
-
Ventilation: All sample preparation and analysis should be performed in a certified fume hood to prevent inhalation of airborne contaminants.
-
Waste Disposal: All contaminated materials, including PPE, consumables, and chemical waste, must be disposed of as radioactive waste according to institutional and national regulations.
-
Emergency Procedures: Be familiar with the facility's emergency procedures for radioactive spills and personnel contamination. Have a spill kit readily available.
Analytical Methods Overview
The environmental monitoring of this compound contamination typically involves the separate quantification of total uranium and total fluoride. Direct measurement of the UO₂F₂ molecule in environmental samples is challenging due to its dissociation in aqueous solutions and interaction with the sample matrix.
This document provides protocols for the following analytical techniques:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of total uranium concentration in water and soil samples.
-
Ion Chromatography (IC): For the determination of fluoride concentration in water and air samples.
-
Alpha and Gamma Spectrometry: For the isotopic analysis of uranium in soil samples, which can be important for source identification.
Quantitative Data Summary
The following tables summarize the performance of the recommended analytical methods for the quantification of uranium and fluoride in environmental samples.
Table 1: Quantitative Performance Data for Uranium Analysis
| Analytical Technique | Sample Matrix | Method Detection Limit (MDL) | Linear Range | Precision (RSD) | Accuracy/Recovery |
| ICP-MS (EPA Method 200.8) | Water | 0.1 µg/L | 0.1 - 1000 µg/L | < 5% | 90-110% |
| Alpha Spectrometry | Soil | ~1 mBq/g | N/A | 5-15% | 85-115% |
| Gamma Spectrometry | Soil | ~0.1 Bq/g | N/A | 5-20% | Dependent on calibration |
Table 2: Quantitative Performance Data for Fluoride Analysis
| Analytical Technique | Sample Matrix | Method Detection Limit (MDL) | Linear Range | Precision (RSD) | Accuracy/Recovery |
| Ion Chromatography (EPA 300.0) | Water | 0.01 mg/L | 0.05 - 20 mg/L | < 5% | 90-110% |
| Ion Chromatography (NIOSH 7906) | Air | 3 µ g/sample | 0.01 - 0.25 mg/sample | < 2% | 98-102% |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol describes the determination of total uranium by ICP-MS and fluoride by Ion Chromatography in water samples.
1.1. Sample Collection and Preservation:
-
Collect water samples in clean, pre-rinsed polyethylene (B3416737) or polypropylene (B1209903) bottles.
-
For total uranium analysis, preserve the sample by acidifying to a pH < 2 with nitric acid (HNO₃).
-
For fluoride analysis, no chemical preservation is required. Samples should be stored at 4°C and analyzed within 28 days.[3]
1.2. Uranium Analysis by ICP-MS (Adapted from EPA Method 200.8):
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Reagents:
-
High-purity nitric acid (HNO₃).
-
Uranium standard solutions for calibration.
-
Internal standard solution (e.g., Bismuth).
-
-
Procedure:
-
If the water sample is turbid, digest the sample using a hot plate with HNO₃ until the solution is clear.
-
Dilute the sample with deionized water to ensure the concentration is within the linear range of the instrument.
-
Add the internal standard to all samples, blanks, and calibration standards.
-
Aspirate the samples into the ICP-MS and measure the intensity of the uranium isotopes (e.g., ²³⁸U).
-
Quantify the uranium concentration using a calibration curve generated from the standard solutions.
-
1.3. Fluoride Analysis by Ion Chromatography (Adapted from EPA Method 300.0):
-
Instrumentation: Ion Chromatograph with a suppressed conductivity detector and an anion exchange column.
-
Reagents:
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for the eluent.
-
Fluoride standard solutions for calibration.
-
-
Procedure:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Inject a known volume of the sample into the ion chromatograph.
-
The fluoride ions are separated from other anions on the column and detected by the conductivity detector.
-
Quantify the fluoride concentration using a calibration curve generated from the standard solutions.
-
Protocol 2: Analysis of this compound in Soil Samples
This protocol describes the determination of total uranium by ICP-MS and fluoride by ion chromatography after extraction.
2.1. Sample Collection and Preparation:
-
Collect soil samples using a clean stainless steel trowel or auger.
-
Air-dry the soil sample at room temperature or in an oven at a temperature not exceeding 60°C to avoid loss of volatile compounds.
-
Grind the dried soil sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
2.2. Uranium Analysis by ICP-MS:
-
Sample Digestion:
-
Weigh approximately 0.5 g of the dried, sieved soil into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Heat the mixture on a hot plate or in a microwave digestion system until the soil is completely digested.
-
Cool the digestate and dilute it to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Follow the procedure outlined in section 1.2 for the ICP-MS analysis of the diluted soil digestate.
-
2.3. Fluoride Analysis by Ion Chromatography:
-
Alkaline Extraction:
-
Weigh approximately 1 g of the dried, sieved soil into a centrifuge tube.
-
Add a known volume of a dilute sodium hydroxide (B78521) (NaOH) solution.
-
Shake the mixture for a specified period (e.g., 1 hour) to extract the water-soluble fluoride.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter.
-
-
Ion Chromatography Analysis:
-
Follow the procedure outlined in section 1.3 for the ion chromatographic analysis of the soil extract.
-
Protocol 3: Analysis of Airborne this compound
This protocol is adapted from NIOSH Method 7906 for the collection and analysis of particulate and gaseous fluorides, which can be applied to airborne this compound.[3][4] this compound exists as a particulate aerosol.
3.1. Air Sampling:
-
Sampling Train: Use a personal sampling pump connected to a 37-mm filter cassette containing a pre-filter (e.g., cellulose (B213188) ester) to collect particulate this compound.
-
Flow Rate: Calibrate the sampling pump to a flow rate of 1 to 2 L/min.
-
Sampling Time: The sampling time will depend on the expected concentration and the desired detection limit.
3.2. Sample Preparation:
-
Extraction:
-
Carefully remove the filter from the cassette in a fume hood.
-
Place the filter in a clean beaker.
-
Add a known volume of a suitable extraction solution (e.g., dilute sodium hydroxide or a bicarbonate/carbonate buffer) to dissolve the this compound.
-
Use an ultrasonic bath to facilitate the extraction.
-
3.3. Uranium and Fluoride Analysis:
-
Analyze the extraction solution for total uranium using ICP-MS (as in section 1.2) and for fluoride using ion chromatography (as in section 1.3).
Data Interpretation
The results from the uranium and fluoride analyses will provide the total concentrations of each element in the respective environmental matrix. To assess the potential presence of this compound, the molar ratio of uranium to fluoride can be calculated. A molar ratio approaching 1:2 may be indicative of this compound, although other sources of uranium and fluoride in the environment should also be considered. Further speciation analysis, which is complex and requires advanced analytical techniques, would be necessary for definitive identification of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the environmental monitoring of this compound contamination. By following these detailed methodologies, researchers and scientists can obtain reliable and accurate data on the extent of uranium and fluoride contamination in water, soil, and air. Adherence to strict safety precautions is paramount throughout all stages of sample handling and analysis.
References
- 1. Uranyl_fluoride [bionity.com]
- 2. Uranium Hexafluoride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Page:NIOSH Manual of Analytical Methods - 7906.pdf/2 - Wikisource, the free online library [en.wikisource.org]
Application Notes and Protocols for Uranyl Fluoride Interactions with Mineral Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uranyl fluoride (B91410) (UO₂F₂), a key intermediate in the nuclear fuel cycle, can interact with various mineral surfaces in the environment, influencing the transport and fate of uranium.[1] Understanding these interactions is crucial for environmental remediation, nuclear waste management, and potentially for the development of novel therapeutic or diagnostic agents. These application notes provide a summary of the current understanding of uranyl fluoride interactions with common mineral surfaces and detailed protocols for experimental investigation. While much of the existing research focuses on the uranyl cation (UO₂²⁺) in general, these notes will specifically address the context of this compound where possible and highlight the influence of the fluoride ion.
This compound Speciation and Surface Interactions
The interaction of this compound with mineral surfaces is a complex process governed by the aqueous speciation of uranium, the surface chemistry of the mineral, and the solution conditions such as pH and ionic strength.[2] In aqueous solutions, this compound can exist as various species, including UO₂²⁺, UO₂F⁺, UO₂F₂(aq), and other hydrolysis products, depending on the pH and fluoride concentration.[3] The primary mechanisms of interaction with mineral surfaces are:
-
Surface Complexation: The formation of inner-sphere and outer-sphere complexes with functional groups on the mineral surface (e.g., hydroxyl groups on oxides and clays).[4][5]
-
Ion Exchange: The exchange of uranyl species with cations in the interlayer of clay minerals like montmorillonite (B579905).[6]
-
Precipitation: The formation of solid uranyl phases on the mineral surface under certain concentration and pH conditions.
Interaction with Clay Minerals (Kaolinite, Montmorillonite)
Clay minerals are significant sorbents for uranium due to their high specific surface area and cation exchange capacity.
-
Kaolinite (B1170537): Uranyl sorption on kaolinite is primarily attributed to the formation of inner-sphere complexes with aluminol and silanol (B1196071) edge sites.[7] The presence of titanium dioxide impurities (anatase) in kaolinite can also play a significant role in uranium retention.[8]
-
Montmorillonite: Sorption on montmorillonite involves both ion exchange at permanent charge sites on the basal planes and surface complexation at the edge sites.[9] At lower pH, ion exchange is more dominant, while at higher pH, surface complexation with hydroxyl groups becomes more significant.[2]
Interaction with Iron Oxides (Goethite, Hematite)
Iron oxides are also key players in controlling uranium mobility in the environment.
-
Goethite (α-FeOOH) and Hematite (B75146) (α-Fe₂O₃): Uranyl ions form inner-sphere complexes with the hydroxylated surfaces of goethite and hematite.[10][11] Spectroscopic studies have identified bidentate and ternary uranyl-carbonate surface complexes on these minerals.[12] The presence of fluoride may lead to the formation of ternary uranyl-fluoride surface complexes, although this is less studied.
Interaction with Silica (Quartz)
Silica, a major component of many soils and sediments, also interacts with uranyl species.
-
Quartz (SiO₂): Uranyl sorption on quartz is generally lower than on clays (B1170129) and iron oxides. The interaction is thought to involve the formation of inner-sphere and outer-sphere complexes with silanol groups on the surface.[13][14]
Quantitative Data on Uranyl Sorption
The following tables summarize quantitative data for uranyl sorption on various minerals. It is important to note that most of this data was collected using uranyl nitrate (B79036) or perchlorate (B79767) salts. The presence of fluoride can influence these values, potentially through competition for surface sites or the formation of aqueous uranyl-fluoride complexes that have different sorption affinities.
Table 1: Uranyl Sorption Isotherm Parameters on Various Minerals
| Mineral | Isotherm Model | q_max (mg/g) | K_L (L/mg) | Reference |
| Hematite (fluorinated) | Langmuir | 79 | - | |
| Kaolinite | Langmuir | - | - | [7] |
| Montmorillonite | Langmuir | - | - | [6] |
Table 2: Kinetic Parameters for Uranyl Sorption
| Mineral | Kinetic Model | k₂ (g/mg·min) | Reference |
| Hematite (fluorinated) | Pseudo-second-order | - | |
| Kaolinite | - | - | - |
| Montmorillonite | - | - | - |
Note: The reviewed literature for fluorinated hematite indicates the data fits a pseudo-second-order model, but the specific rate constant was not provided. Kinetic data for this compound on kaolinite and montmorillonite is sparse.
Experimental Protocols
The following sections provide detailed protocols for investigating the interaction of this compound with mineral surfaces.
Protocol for Batch Sorption Experiments
This protocol is designed to determine the sorption isotherms and kinetics of this compound on a given mineral.
Diagram 1: Workflow for Batch Sorption Experiments
Caption: Workflow for conducting batch sorption experiments to study this compound-mineral interactions.
Materials:
-
Mineral of interest (e.g., kaolinite, goethite)
-
This compound (UO₂F₂)
-
Deionized water (18.2 MΩ·cm)
-
Background electrolyte solution (e.g., 0.01 M NaCl or NaClO₄)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Polypropylene centrifuge tubes (50 mL)
-
End-over-end shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for uranium analysis
-
Ion Chromatograph (IC) for fluoride analysis
Procedure:
-
Mineral Preparation:
-
Wash the mineral with deionized water to remove fine particles and soluble salts.
-
If necessary, size-fractionate the mineral by sieving or sedimentation.
-
Dry the mineral at a specified temperature (e.g., 60 °C) and store it in a desiccator.
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the background electrolyte solution.
-
Caution: this compound is radioactive and chemically toxic. Handle with appropriate personal protective equipment (PPE) in a designated laboratory.
-
-
Batch Sorption Experiments (for isotherms):
-
Add a known mass of the prepared mineral to a series of centrifuge tubes.
-
Add a fixed volume of the background electrolyte solution to each tube.
-
Adjust the pH of the suspensions to the desired value using HCl or NaOH.
-
Add varying concentrations of the this compound stock solution to the tubes to achieve a range of initial uranium concentrations.
-
Securely cap the tubes and place them on an end-over-end shaker.
-
Equilibrate for a predetermined time (e.g., 24 hours) at a constant temperature.
-
After equilibration, measure the final pH.
-
Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant.
-
Analyze the supernatant for uranium concentration using ICP-MS and fluoride concentration using IC.
-
-
Batch Sorption Experiments (for kinetics):
-
Prepare a set of identical batch reactors as described above with a single initial this compound concentration.
-
At various time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove a tube from the shaker and immediately separate the phases and analyze the supernatant.
-
-
Data Analysis:
-
Calculate the amount of this compound sorbed per unit mass of the mineral (qₑ) using the initial and equilibrium concentrations.
-
For isotherm studies, plot qₑ versus the equilibrium concentration (Cₑ) and fit the data to isotherm models (e.g., Langmuir, Freundlich).
-
For kinetic studies, plot the amount of sorbed this compound versus time and fit the data to kinetic models (e.g., pseudo-first-order, pseudo-second-order).[15]
-
Protocol for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol allows for the in-situ investigation of this compound surface complexation at the mineral-water interface.[11]
Diagram 2: Experimental Setup for ATR-FTIR Spectroscopy
Caption: Schematic of an ATR-FTIR setup for in-situ analysis of mineral-water interfaces.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Flow-through cell for the ATR accessory
-
Peristaltic pump
-
Mineral suspension
-
This compound solution
-
Background electrolyte solution
Procedure:
-
Mineral Film Preparation:
-
Prepare a stable, thin film of the mineral on the ATR crystal by depositing a concentrated suspension and allowing it to dry.
-
-
System Equilibration:
-
Mount the ATR crystal with the mineral film in the flow-through cell.
-
Flow the background electrolyte solution over the mineral film until a stable baseline spectrum is obtained. This spectrum will be used for background subtraction.
-
-
Sorption Experiment:
-
Introduce the this compound solution into the flow cell at a constant flow rate.
-
Collect FTIR spectra at regular time intervals to monitor the changes in the vibrational bands of the mineral surface and any adsorbed species.
-
-
Data Analysis:
-
Subtract the background spectrum (mineral in electrolyte) from the spectra collected during this compound sorption.
-
Identify new or shifted vibrational bands that can be attributed to the formation of this compound surface complexes. The asymmetric stretching vibration of the O=U=O group is typically observed in the 890-980 cm⁻¹ region.[16]
-
Protocol for X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information on the elemental composition and chemical state of this compound sorbed on mineral surfaces.[17]
Diagram 3: Logical Flow of XPS Analysis
Caption: Logical workflow for the XPS analysis of this compound on mineral surfaces.
Materials:
-
X-ray photoelectron spectrometer
-
Mineral sample reacted with this compound (from batch experiments)
-
Spatula and sample holder
Procedure:
-
Sample Preparation:
-
After a batch sorption experiment, carefully collect the mineral pellet.
-
Gently rinse the pellet with deionized water to remove any loosely bound species, and then dry it under vacuum or in a desiccator.
-
Mount a small amount of the dried powder onto the XPS sample holder.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly U 4f, F 1s, O 1s, and the major elements of the mineral (e.g., Si 2p, Al 2p, Fe 2p).
-
-
Data Analysis:
-
Process the high-resolution spectra to determine the binding energies of the core-level electrons.
-
The binding energies of the U 4f peaks can provide information about the oxidation state of uranium (typically U(VI) for uranyl).
-
The F 1s spectrum can indicate the chemical environment of the fluoride ions.
-
The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments (e.g., lattice oxygen, hydroxyl groups, uranyl oxygen).
-
Quantify the elemental composition of the surface from the peak areas.
-
Concluding Remarks
The interaction of this compound with mineral surfaces is a critical area of research with implications for environmental science and beyond. The protocols and data presented here provide a framework for researchers to conduct systematic investigations into these phenomena. Future research should focus on obtaining more quantitative data specifically for this compound systems to build more robust predictive models for the fate and transport of uranium in the environment. The use of advanced spectroscopic techniques, such as those described, will be instrumental in elucidating the molecular-level mechanisms of these important interactions.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of Uranium from Solutions by Montmorillonite; Compositions and Properties of Uranyl Montmorillonites | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 7. Surface complexation modelling of uranyl adsorption onto kaolinite based clay minerals using FITEQL 3.2 [inis.iaea.org]
- 8. Surface complexation model of uranyl sorption on Georgia kaolinite [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. lmpublicsearch.lm.doe.gov [lmpublicsearch.lm.doe.gov]
- 11. Study of uranyl sorption onto hematite by in situ attenuated total reflection-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. slac.stanford.edu [slac.stanford.edu]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Leaching Studies of Uranyl Fluoride in Geological Repositories
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term disposal of nuclear waste in deep geological repositories is a critical aspect of the nuclear fuel cycle. Uranyl fluoride (B91410) (UO₂F₂), an intermediate in the uranium enrichment process, may be present in certain waste streams.[1][2] Understanding its leaching behavior in the context of a geological repository is paramount for assessing the long-term safety and potential environmental impact of such facilities.[3] This document provides detailed application notes and protocols for conducting leaching studies of uranyl fluoride under simulated geological repository conditions.
This compound is highly soluble in water and is hygroscopic.[1] Its interaction with groundwater and repository materials, such as bentonite (B74815) clay and corrosion products from waste canisters, will govern the mobility of uranium.[4][5] These application notes will guide researchers in designing and executing experiments to quantify leaching rates, identify solubility-controlling phases, and understand the geochemical behavior of this compound in a repository environment.
Key Signaling Pathways and Logical Relationships
The leaching of this compound in a geological repository is a complex process influenced by multiple interacting factors. The following diagram illustrates the key relationships and pathways involved.
Caption: Logical workflow of this compound leaching in a geological repository.
Experimental Protocols
Protocol 1: Static Batch Leaching Test
This protocol is designed to determine the solubility and leaching rate of this compound under specific geochemical conditions representative of a geological repository.
1. Materials and Reagents:
-
This compound (UO₂F₂) powder
-
Simulated groundwater (composition tailored to the specific repository, e.g., granitic, bentonitic, or saline)
-
Repository materials: bentonite, iron oxides (e.g., Fe₂O₃, Fe₃O₄)[4]
-
pH buffers and reagents for pH adjustment (e.g., HCl, NaOH)
-
Polypropylene or Teflon reaction vessels
-
Syringe filters (e.g., 0.22 µm pore size)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for uranium analysis
-
Ion-selective electrode or ion chromatography for fluoride analysis
-
Analytical balance, pH meter, orbital shaker, centrifuge
2. Experimental Workflow:
Caption: Experimental workflow for the static batch leaching test.
3. Procedure:
-
Prepare the simulated groundwater of the desired composition.
-
Accurately weigh a specified amount of UO₂F₂ and, if applicable, repository materials into the reaction vessels.
-
Add a known volume of the simulated groundwater to achieve a specific solid-to-liquid ratio.
-
Adjust the initial pH of the slurry to the target value.
-
Place the vessels on an orbital shaker at a constant temperature (e.g., 25°C or repository-relevant temperature).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30, 60, 90 days), withdraw an aliquot of the suspension.
-
Centrifuge the aliquot to separate the bulk of the solids.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain the aqueous sample for analysis.
-
Measure the pH of the filtrate.
-
Analyze the filtrate for uranium and fluoride concentrations using appropriate analytical techniques (e.g., ICP-MS for uranium, ion chromatography for fluoride).
Protocol 2: Column Leaching Test
This protocol simulates the advective flow of groundwater through a porous medium containing this compound, providing insights into the dynamic leaching behavior and transport of uranium.
1. Materials and Reagents:
-
This compound (UO₂F₂)
-
Inert matrix (e.g., quartz sand)
-
Repository material (e.g., bentonite)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Simulated groundwater
-
Analytical instrumentation as in Protocol 1
2. Procedure:
-
Prepare a homogeneous mixture of UO₂F₂, repository material, and the inert matrix.
-
Pack the mixture into the chromatography column to a desired density.
-
Connect the column to the peristaltic pump and the fraction collector.
-
Pump the simulated groundwater through the column at a constant, low flow rate representative of repository conditions.
-
Collect the effluent in the fraction collector at regular time or volume intervals.
-
Analyze the collected fractions for uranium, fluoride, and pH.
-
At the end of the experiment, the column material can be sectioned and analyzed to determine the distribution of the remaining uranium.
Data Presentation
Quantitative data from leaching studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Uranium and Fluoride Concentrations from Static Batch Leaching of UO₂F₂
| Time (days) | pH | Uranium Concentration (mg/L) | Fluoride Concentration (mg/L) |
| 1 | 6.5 | 150.2 ± 5.1 | 20.5 ± 0.8 |
| 7 | 6.3 | 210.8 ± 7.3 | 28.9 ± 1.1 |
| 30 | 6.1 | 245.5 ± 8.9 | 33.7 ± 1.5 |
| 90 | 6.0 | 250.1 ± 9.2 | 34.3 ± 1.6 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Influence of Repository Materials on Uranium Leaching
| System | Final pH | Final Uranium Concentration (mg/L) |
| UO₂F₂ in Groundwater | 6.0 | 250.1 ± 9.2 |
| UO₂F₂ + Bentonite in Groundwater | 7.5 | 50.3 ± 2.5 |
| UO₂F₂ + Iron Oxides in Groundwater | 6.8 | 120.6 ± 4.7 |
Note: The data presented are hypothetical and for illustrative purposes only. The presence of bentonite is shown to significantly reduce the aqueous uranium concentration, likely due to sorption processes.[5][6]
Characterization of Solids
Post-leaching characterization of the solid phases is crucial for understanding the controlling mechanisms. Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can identify secondary uranium minerals that may have precipitated and control the long-term solubility.[7][8]
Concluding Remarks
The protocols and guidelines presented here provide a framework for investigating the leaching behavior of this compound in geological repository systems. The data generated from these studies are essential for developing robust geochemical models to predict the long-term fate of uranium and for ensuring the safety of nuclear waste disposal. Researchers should adapt these protocols to the specific conditions of the repository system under investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. SaND - Experimental investigation of uranium release from spent nuclear fuels under conditions expected in a deep geological repository [sand.copernicus.org]
- 4. Item - Radionuclide interactions with materials relevant to a geological disposal facility - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of uranium alkaline leaching from the solid waste sample containing high fluoride and nitrate by response surface methodology experimental design [jonsat.nstri.ir]
- 8. Study on uranium leaching from uranium purification residue with ammonium hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Controlling particle size and morphology in uranyl fluoride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling particle size and morphology during uranyl fluoride (B91410) (UO₂F₂) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing uranyl fluoride?
A1: The main synthesis routes for this compound include the hydrolysis of uranium hexafluoride (UF₆), the fluorination of uranium oxides (such as UO₃ and U₃O₈), and precipitation from aqueous solutions.[1][2][3] The choice of method significantly impacts the resulting particle characteristics.
Q2: How can I control the particle size of this compound during synthesis?
A2: Particle size can be controlled by carefully managing reaction parameters. In gas-phase hydrolysis of UF₆, the concentration of UF₆ and the molar ratio of steam to UF₆ are key factors.[4] For the fluorination of uranium oxides, the particle size of the precursor UO₃ microspheres directly influences the final UO₂F₂ particle size.[1][2] Using smaller precursor particles (e.g., <4 μm) helps in maintaining size consistency.[1][2] Reaction temperature and time also play a crucial role.[1]
Q3: What determines the morphology of the synthesized this compound particles?
A3: The morphology of this compound particles is largely dictated by the synthesis method and the precursors used. For instance, the fluorination of UO₃ or U₃O₈ precursors with specific shapes (microspheres, microrods, microplates) can yield UO₂F₂ particles with a similar morphology, a technique known as chemical transformation.[5] The choice of fluorinating agent is also critical; for example, using silver bifluoride (AgHF₂) has been shown to preserve the morphology of the precursor, whereas ammonium (B1175870) bifluoride (NH₄HF₂) can lead to morphological changes.[5]
Q4: What is the impact of temperature on this compound synthesis?
A4: Temperature is a critical parameter that influences both the crystallinity and the hydration state of the final product. For example, in the fluorination of UO₃ with AgHF₂, reactions at 200°C yield anhydrous and crystalline UO₂F₂.[1][6] In contrast, at 150°C, a hydrated form (UO₂F₂·1.5H₂O) is produced, which requires a subsequent dehydration step.[1][2] Lower temperatures may result in incomplete reactions or the formation of amorphous material.[1]
Q5: Can the morphology of the starting material be retained in the final product?
A5: Yes, under specific conditions, the morphology of the uranium oxide precursor can be preserved in the final this compound product.[5] This is typically achieved through a solid-gas reaction where oxygen atoms in the oxide lattice are replaced by fluorine atoms.[5] The use of AgHF₂ as a fluorinating agent at an appropriate temperature (e.g., 250°C for U₃O₈) has been successful in producing UO₂F₂ microrods and microplates that retain the geometry of the U₃O₈ precursors.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Fractured or damaged microspheres | - Internal pressure buildup from H₂O gas production during the reaction.- Use of large precursor microspheres (~300 μm).[1][2] | - Use smaller precursor UO₃ microspheres (<4 μm).[1][2]- Optimize the reaction temperature and time to control the rate of water production. |
| Formation of hydrated UO₂F₂ instead of anhydrous product | - Reaction temperature is too low (e.g., 150°C).[1] | - Increase the reaction temperature to 200°C or higher.[1]- If a hydrated product is formed, perform a subsequent dehydration step by heating the material (e.g., at 250°C).[1] |
| Amorphous or poorly crystalline product | - Reaction temperature is insufficient for crystallization.[1] | - Increase the reaction temperature. For the fluorination of UO₃ with AgHF₂, 200°C is recommended for crystalline UO₂F₂.[1] |
| Inconsistent particle size in the final product | - Inconsistent particle size of the starting uranium oxide precursor. | - Use a precursor material with a narrow and well-defined particle size distribution. |
| Morphology of the precursor is not retained | - Inappropriate choice of fluorinating agent (e.g., NH₄HF₂).[2][5]- Unfavorable reaction conditions. | - Use a fluorinating agent that promotes morphology preservation, such as AgHF₂.[5]- Optimize reaction temperature and time. |
| Formation of impurities or contaminated products | - Use of certain fluorinating agents like NH₄HF₂ can lead to byproducts.[6] | - Utilize a cleaner fluorinating agent like AgHF₂ which decomposes to HF gas and a solid, non-volatile byproduct (AgF).- Employ an experimental setup that separates the precursor from the fluorinating agent, allowing only the gaseous HF to react.[2] |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous UO₂F₂ Microspheres
This protocol is adapted from a method for preparing anhydrous UO₂F₂ microspheres with preserved morphology.[1][2]
Materials:
-
Hydrothermally prepared UO₃ microspheres (<4 μm diameter)
-
Silver bifluoride (AgHF₂)
-
Parr model 4749 general-purpose acid digestion vessel (autoclave) with a Teflon liner
-
Small Teflon vial
Procedure:
-
Place the AgHF₂ salt in the bottom of the Teflon liner of the autoclave.
-
Place the UO₃ microspheres inside the smaller Teflon vial.
-
Position the Teflon vial containing the UO₃ microspheres inside the Teflon liner, ensuring it is physically separated from the AgHF₂.
-
Seal the autoclave.
-
Heat the autoclave to 200°C and maintain this temperature for 24 hours.
-
Allow the autoclave to cool to room temperature before opening in a fume hood.
-
Collect the resulting UO₂F₂ microspheres for characterization.
Protocol 2: Gas-Phase Synthesis of UO₂F₂ Nanoparticles
This protocol describes the synthesis of UO₂F₂ nanoparticles via the hydrolysis of UF₆ in an aerosol reactor.[4]
Materials:
-
Uranium hexafluoride (UF₆) gas
-
Deionized water for generating steam
-
Tubular aerosol reactor
Procedure:
-
Introduce a controlled flow of UF₆ gas into the aerosol reactor.
-
Simultaneously introduce a controlled flow of steam (H₂O vapor) into the reactor.
-
The hydrolysis reaction, UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g), occurs spontaneously.
-
Control the particle size and morphology by adjusting the UF₆ concentration and the molar ratio of steam to UF₆.[4] A notable transition from spherical to platelet morphology can be observed at a UF₆ concentration of 1.3 × 10⁻³ mol/L and a steam:UF₆ ratio of 10.[4]
-
Collect the synthesized UO₂F₂ particles from the reactor for analysis.
Quantitative Data Summary
Table 1: Effect of Synthesis Parameters on UO₂F₂ Characteristics (Fluorination of UO₃)
| Precursor UO₃ Size | Fluorinating Agent | Temperature (°C) | Time (days) | Resulting Product | Morphology | Reference |
| ~300 μm | NH₄HF₂ | 150-200 | - | - | Not retained, swelling and fractures observed | [2] |
| ~300 μm | AgHF₂ | 150 | 1-2 | Amorphous material | Fractured microspheres | [1] |
| ~300 μm | AgHF₂ | 200 | 1-2 | Crystalline UO₂F₂ | Fractured microspheres | [1] |
| <4 μm | AgHF₂ | 150 | 1 | UO₂F₂·1.5H₂O | Spherical, smaller than precursor | [2] |
| <4 μm | AgHF₂ | 200 | 1 | Anhydrous UO₂F₂ | Crystalline, well-preserved spherical morphology | [1][2] |
Table 2: Influence of Precursor Morphology on Final UO₂F₂ Morphology (Fluorination at 250°C)
| Precursor Material | Precursor Morphology | Fluorinating Agent | Resulting Product | Resulting Morphology | Reference |
| U₃O₈ | Microrods (mr) | AgHF₂ | UO₂F₂ | Microrods, geometry identical to precursor | [5] |
| U₃O₈ | Microplates (mp) | AgHF₂ | UO₂F₂ | Microplates, geometry identical to precursor | [5] |
| U₃O₈ | Microspheres (ms) | NH₄HF₂ | (NH₄)₃UO₂F₅ and UO₂F₂ | Agglomerated microspheres | [5] |
| U₃O₈ | Microrods (mr) | NH₄HF₂ | (NH₄)₃UO₂F₅ | Did not retain smoothness and shape of precursor | [5] |
Visual Guides
Caption: Experimental workflow for the synthesis of UO₂F₂ microspheres.
Caption: Key parameters influencing UO₂F₂ particle size and morphology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13536-84-0: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring Triuranium Octoxide into Multidimensional this compound Micromaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing hydrolysis of uranyl fluoride during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of uranyl fluoride (B91410) to prevent its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is uranyl fluoride and why is preventing its hydrolysis important?
This compound (UO₂F₂) is a hygroscopic, crystalline solid that is an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxides or metal forms.[1] It is highly soluble in water.[1][2] Preventing hydrolysis is critical because the reaction with water alters the chemical composition of the material, forming hydrated species and, under high humidity, uranyl hydroxide (B78521) and peroxide.[3][4][5][6] This degradation can compromise experimental results, introduce impurities, and create hazardous byproducts such as corrosive hydrogen fluoride.[7][8]
Q2: How can I visually identify if my this compound has undergone hydrolysis?
Anhydrous this compound is a brilliant orange color. Upon reacting with water, it changes to a yellow color.[1][2][7] This color change is a primary indicator that hydrolysis has occurred.
Q3: What is the chemical reaction for the hydrolysis of this compound?
This compound is the direct product of the reaction of uranium hexafluoride (UF₆) with moisture in the air. The simplified overall chemical reaction is:
UF₆ + 2H₂O → UO₂F₂ + 4HF[1][2][9]
When solid this compound is exposed to water vapor, it can form hydrates and other species.[3][4][5][6]
Q4: What are the recommended storage conditions to prevent the hydrolysis of this compound?
To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and dark location.[10] It is highly recommended to store it in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen).[3][11]
Troubleshooting Guide: Suspected Hydrolysis of this compound
If you suspect that your this compound sample has been compromised by hydrolysis, follow these steps to diagnose and address the issue.
References
- 1. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. twu.edu [twu.edu]
- 4. benchchem.com [benchchem.com]
- 5. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]
- 8. This compound SDS | IBILABS.com [ibilabs.com]
- 9. carleton.ca [carleton.ca]
- 10. sti.srs.gov [sti.srs.gov]
- 11. ehss.syr.edu [ehss.syr.edu]
Optimization of reaction conditions for high-yield uranyl fluoride synthesis
Technical Support Center: Uranyl Fluoride (B91410) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-yield synthesis of uranyl fluoride (UO₂F₂). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Gas-Phase Hydrolysis of Uranium Hexafluoride (UF₆): This method involves the reaction of gaseous UF₆ with water vapor. The reaction is UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g).[1][2][3]
-
Hydrofluorination of Uranium Oxides: This involves reacting uranium oxides, such as uranium trioxide (UO₃) or triuranium octoxide (U₃O₈), with a fluorinating agent.[2][4][5][6] Common fluorinating agents include anhydrous hydrogen fluoride (HF) gas, ammonium (B1175870) bifluoride (NH₄HF₂), and silver bifluoride (AgHF₂).[4][5][6]
-
Aqueous Precipitation: this compound can be precipitated from a solution containing uranyl ions (UO₂²⁺) by the addition of hydrofluoric acid (HF).[4][5]
Q2: How can I control the morphology and particle size of the synthesized this compound?
A2: The morphology and particle size of UO₂F₂ are influenced by the synthesis route and reaction conditions. For instance, in the synthesis from UO₃ microspheres, using silver bifluoride (SBF) as the fluorinating agent at 200°C can produce crystalline anhydrous UO₂F₂ microspheres with a preserved morphology.[4][5] The use of UO₃ microspheres with smaller diameters (<4 μm) is crucial for maintaining the spherical shape.[4][5] When using U₃O₈ as a precursor, its morphology (microrods, microplates) can be retained in the final UO₂F₂ product when reacted with SBF at 250°C.[6]
Q3: What are the typical reaction temperatures for this compound synthesis?
A3: Reaction temperatures vary depending on the chosen method:
-
Reaction of UO₃ microspheres with silver bifluoride (SBF): 150–200 °C.[4][5] Crystalline anhydrous UO₂F₂ is predominantly formed at 200 °C.[4][5]
-
Reaction of U₃O₈ with SBF: 250 °C.[6]
-
Hydrofluorination of UO₂: The reaction to form UF₄, which can be contaminated with UO₂F₂, occurs at around 400-500°C (750°F to 930°F).[7]
Q4: Can hydrated forms of this compound be produced, and how can they be converted to the anhydrous form?
A4: Yes, hydrated forms of this compound (UO₂F₂·xH₂O) are common, especially in aqueous synthesis routes or when moisture is present.[4][5] For example, the reaction of UO₃ microspheres with SBF at 150 °C can yield UO₂F₂·1.5H₂O.[4] This hydrated form can be converted to anhydrous UO₂F₂ by thermal treatment in air at 250 °C for an extended period (e.g., 5 days).[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the uranium oxide precursor. | - Ensure the fluorinating agent is in sufficient excess. For the reaction of U₃O₈ with SBF, high yields (~90%) are achieved.[6] - Optimize reaction time and temperature. For UO₃ with SBF, reacting for 24 to 48 hours at 200°C is effective.[4][5] |
| Formation of volatile uranium compounds that are lost. | - If using UF₆, ensure the reaction chamber is properly sealed to prevent loss of the gaseous reactant. | |
| Formation of Impurities (e.g., (NH₄)₃UO₂F₅) | Use of ammonium bifluoride (NH₄HF₂) as the fluorinating agent with certain UO₃ precursors can lead to the formation of (NH₄)₃UO₂F₅.[4] | - Consider using silver bifluoride (SBF) as the fluorinating agent, which has been shown to produce UO₂F₂ without this impurity.[4][5][6] - If NH₄HF₂ must be used, further purification steps may be necessary. |
| Poor Morphological Control (e.g., fractured microspheres) | Reaction conditions are too harsh, causing internal pressure buildup from gas production (e.g., H₂O).[4] | - Use precursor materials with smaller particle sizes (e.g., <4 μm UO₃ microspheres) to improve reaction homogeneity and reduce stress.[4][5] - Optimize the heating rate and reaction temperature to control the rate of gas evolution. |
| The chosen fluorinating agent reacts in a way that does not preserve the precursor morphology. | - Silver bifluoride (SBF) has been shown to be effective in preserving the morphology of UO₃ and U₃O₈ precursors.[4][5][6] Ammonium bifluoride (ABF) was less successful in retaining the morphology of UO₃ microspheres.[4][5] | |
| Product is Hydrated this compound instead of Anhydrous | Presence of moisture during the reaction or workup. | - Ensure all reactants and equipment are thoroughly dried before use. - If hydrated product forms, perform a post-synthesis dehydration step, such as heating in air at 250 °C.[4] |
| Reaction temperature is too low. | - For the reaction of UO₃ with SBF, a temperature of 200 °C favors the formation of anhydrous UO₂F₂.[4][5] |
Experimental Protocols
Synthesis of this compound Microspheres from UO₃ and Silver Bifluoride
This protocol is adapted from the synthesis of crystalline anhydrous UO₂F₂ microspheres with preserved morphology.[4][5]
Materials:
-
UO₃ microspheres (<4 μm diameter)
-
Silver bifluoride (AgHF₂ or SBF)
-
Autoclave with a Teflon liner
Procedure:
-
Place the UO₃ microspheres and silver bifluoride in the Teflon liner of an autoclave. A molar ratio of SBF/UO₃ > 4:1 is recommended.[4][5]
-
Seal the autoclave and heat it to 200 °C.
-
Maintain the reaction temperature for 24 to 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
The product, crystalline anhydrous UO₂F₂ microspheres, can be collected and characterized.
High-Yield Synthesis of this compound Micromaterials from U₃O₈ and Silver Bifluoride
This method is suitable for producing UO₂F₂ with morphologies (e.g., microrods, microplates) derived from the U₃O₈ precursor, achieving yields of approximately 90-96%.[6]
Materials:
-
U₃O₈ micromaterials (microrods or microplates)
-
Silver bifluoride (AgHF₂ or SBF)
-
Autoclave with a Teflon liner and a separate Teflon vial
Procedure:
-
Place the SBF salt in the bottom of the Teflon liner of the autoclave.
-
Place the U₃O₈ material in a separate 15 mL Teflon vial and position it inside the liner, above the SBF.
-
Seal the autoclave and heat to 250 °C for 24 hours.
-
During heating, the SBF decomposes to produce HF gas, which then reacts with the U₃O₈.
-
After cooling, the UO₂F₂ product, which retains the morphology of the U₃O₈ precursor, is recovered.
Quantitative Data Summary
Table 1: Reaction Conditions for this compound Synthesis from Uranium Oxides
| Precursor | Fluorinating Agent | Temperature (°C) | Time (h) | Molar Ratio | Yield | Reference |
| UO₃ microspheres (<4 μm) | AgHF₂ (SBF) | 200 | 24 - 48 | SBF/UO₃ > 4:1 | - | [4][5] |
| U₃O₈ microrods | AgHF₂ (SBF) | 250 | 24 | - | 96.5% | [6] |
| U₃O₈ microplates | AgHF₂ (SBF) | 250 | 24 | - | 94.9% | [6] |
| UO₃ | Anhydrous HF (g) | 350 - 500 | - | - | - | [4][5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for synthesizing this compound from different precursors and fluorinating agents.
Troubleshooting Logic for Impurity Formation
Caption: Decision-making process to avoid impurity formation during this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring Triuranium Octoxide into Multidimensional this compound Micromaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc.gov [nrc.gov]
Troubleshooting peak broadening in XRD patterns of uranyl fluoride
Technical Support Center: Uranyl Fluoride (B91410) XRD Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in X-ray Diffraction (XRD) patterns of uranyl fluoride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why are the peaks in my this compound XRD pattern broad?
Peak broadening in an XRD pattern is a result of the convolution of several factors that can be broadly categorized into instrumental effects and sample-related characteristics. For this compound, specific structural features can also contribute to this phenomenon. The primary causes include:
-
Instrumental Broadening: All diffractometers have a finite instrumental resolution that contributes to the peak width. This is influenced by the X-ray source, instrument geometry (slits and optics), and detector resolution.[1][2][3] It is crucial to determine the instrumental broadening by running a standard reference material, such as Lanthanum Hexaboride (LaB₆), to isolate the sample's contribution to the broadening.[1][2][4]
-
Crystallite Size: Smaller crystallite sizes lead to broader diffraction peaks.[5][6][7] This is a fundamental effect described by the Scherrer equation, where the peak width is inversely proportional to the size of the coherent diffracting domains.[6][7] For nanocrystalline materials, this is often the dominant source of broadening.
-
Microstrain: Non-uniform lattice strain, or microstrain, within the crystallites causes a distribution of lattice spacings, resulting in broader peaks.[5][6] This can be introduced during sample preparation (e.g., grinding) or be inherent to the material due to defects, dislocations, or compositional variations.[1]
-
Sample Preparation: The way a sample is prepared for XRD analysis can significantly impact the results. Excessive grinding can reduce crystallite size and introduce microstrain.[6][8][9] Poor homogenization can lead to a non-uniform sample, and preferred orientation of crystallites can affect peak intensities and widths.[10]
-
Structural Characteristics of this compound: this compound itself can exhibit structural complexities that contribute to peak broadening. Studies have suggested that line broadening in this compound can be due to the puckering of hexagonal fluorine atom rings and resulting stacking disorders.[11] The hydration state of this compound is also a critical factor, as it is hygroscopic and can form various hydrates, each with a distinct crystal structure.[12][13]
2. How can I differentiate between the different causes of peak broadening?
Distinguishing between the contributions of crystallite size and microstrain to peak broadening is a common challenge. The Williamson-Hall plot is a widely used method for this purpose.[14] This technique separates the size and strain components by analyzing the peak widths as a function of the diffraction angle (2θ).
The general approach is as follows:
-
Measure Instrumental Broadening: First, the instrumental contribution to the peak width must be determined by measuring a standard material with large, strain-free crystallites (e.g., LaB₆).[4] This instrumental broadening is then subtracted from the measured peak widths of the this compound sample.
-
Williamson-Hall Analysis: The corrected peak broadening (β) is then plotted against sin(θ) according to the Williamson-Hall equation. The plot of βcos(θ) versus sin(θ) should yield a straight line. The y-intercept of this line is related to the crystallite size, and the slope is proportional to the microstrain.
3. What is the ideal particle size for a this compound powder sample for XRD?
For powder XRD, the ideal particle size is typically in the range of 1-10 micrometers.[8]
-
Particles that are too large can lead to poor particle statistics, resulting in inaccurate peak intensities and potentially peak shifts.
-
Particles that are too small (nanocrystalline) will exhibit significant peak broadening due to the crystallite size effect, which may be the subject of the study. However, excessive grinding to reduce particle size can introduce strain and amorphization.[9]
A gentle grinding method is recommended to achieve the desired particle size without introducing significant defects.[15][16]
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| All peaks are broad, including those of a standard reference material. | Instrumental Broadening | Calibrate the diffractometer. Use a well-characterized standard (e.g., LaB₆) to determine the instrumental resolution function.[1][2][4] |
| Peaks become progressively broader at higher 2θ angles. | Microstrain | Perform a Williamson-Hall analysis to quantify the microstrain.[14] Consider if the sample preparation method (e.g., grinding) could be introducing strain. |
| All peaks are significantly broader than the instrumental resolution, with broadening being relatively independent of 2θ. | Small Crystallite Size | Use the Scherrer equation for a preliminary estimation of the crystallite size.[6] For a more detailed analysis, use methods like the Williamson-Hall plot or Whole Powder Pattern Modeling. |
| Inconsistent peak broadening and intensities between different sample preparations of the same material. | Poor Sample Preparation (e.g., preferred orientation, non-homogeneity) | Ensure the sample is finely ground to a uniform particle size (ideally 1-10 μm).[8] Use a sample spinner during data collection to minimize preferred orientation. Ensure the sample surface is smooth and level with the sample holder.[10] |
| Unexpected peaks or peak splitting are observed along with broadening. | Sample Hydration/Contamination | This compound is hygroscopic; ensure the sample is handled in a controlled environment to prevent hydration.[12][13] Consider the possibility of contamination during sample preparation. |
Experimental Protocol: Sample Preparation for this compound XRD
This protocol outlines the recommended steps for preparing a this compound powder sample for XRD analysis to minimize peak broadening artifacts.
Objective: To prepare a homogeneous powder sample with a suitable particle size for XRD analysis while minimizing the introduction of microstrain and preventing hydration.
Materials:
-
This compound sample
-
Agate mortar and pestle
-
Sieve with a 10 µm mesh
-
Low background sample holder (e.g., zero-diffraction silicon plate)
-
Spatula
-
Controlled atmosphere glove box (if available)
Procedure:
-
Environment Control: Due to the hygroscopic nature of this compound, it is highly recommended to perform all sample preparation steps in a dry environment, such as a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Grinding:
-
Place a small amount of the as-received this compound sample into an agate mortar.
-
Gently grind the sample using the pestle with a circular motion. Avoid applying excessive pressure, as this can introduce significant microstrain and amorphization.[9]
-
Grind for short intervals (e.g., 30-60 seconds) and periodically check the particle size.
-
-
Sieving:
-
After gentle grinding, pass the powder through a 10 µm sieve to obtain a uniform particle size distribution.
-
Regrind any larger particles that do not pass through the sieve, again using gentle pressure.
-
-
Sample Mounting:
-
Place the low background sample holder on a clean, flat surface.
-
Carefully transfer the sieved this compound powder onto the sample holder using a spatula.
-
Gently press the powder into the holder to create a flat, smooth surface that is level with the top of the holder. A glass slide can be used to gently level the surface. Avoid excessive compaction, as this can induce preferred orientation.
-
-
XRD Data Acquisition:
-
If possible, use a sample spinner during data collection to average over a larger number of crystallites and reduce the effects of any residual preferred orientation.
-
If an air-sensitive sample holder is used, ensure it is properly sealed before removing it from the controlled atmosphere.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak broadening in this compound XRD patterns.
Caption: Troubleshooting workflow for XRD peak broadening.
References
- 1. Sources of Peak Broadening [pd.chem.ucl.ac.uk]
- 2. MyScope [myscope.training]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallite Size Determination + Lattice Parameter Measurement with XRD [lambdatechs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 9. Navigating Xrd Testing Challenges - Kintek Solution [kindle-tech.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. The structures of fluoride II - the structure of this compound [apo.ansto.gov.au]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. osti.gov [osti.gov]
- 14. youtube.com [youtube.com]
- 15. azom.com [azom.com]
- 16. retsch.com [retsch.com]
Minimizing impurities in the synthesis of uranyl fluoride
Technical Support Center: Uranyl Fluoride (B91410) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of uranyl fluoride (UO₂F₂). Our goal is to help you minimize impurities and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: this compound is typically synthesized through two primary routes:
-
Hydrolysis of Uranium Hexafluoride (UF₆): This method involves the reaction of gaseous UF₆ with water vapor. The overall reaction is: UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g).[1][2][3] This process can occur almost instantaneously when UF₆ is in a gaseous state.[3]
-
Hydrofluorination of Uranium Trioxide (UO₃): This involves the reaction of UO₃ with anhydrous hydrogen fluoride (HF) gas at elevated temperatures, typically between 350–500 °C.[4][5] The reaction is: UO₃ + 2HF → UO₂F₂ + H₂O.[1]
-
In-situ HF Generation: A newer method involves the fluorination of UO₃ microspheres using HF gas produced in-situ from the thermal decomposition of a bifluoride salt, such as silver bifluoride (AgHF₂) or ammonium (B1175870) bifluoride (NH₄HF₂).[4][5]
Q2: What are the common impurities encountered during this compound synthesis?
A2: Common impurities can be broadly categorized as:
-
Hydrated this compound Species (UO₂F₂·xH₂O): Due to the hygroscopic nature of UO₂F₂, it readily absorbs moisture from the air to form various hydrated forms.[4][5] Accidental releases of UF₆ can also react with moisture to form hydrated this compound adducts.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual UO₃ or other precursor materials in the final product.
-
Byproducts from Fluorinating Agents: When using ammonium bifluoride (NH₄HF₂), byproducts such as ammonium this compound ((NH₄)₃UO₂F₅) can form.[4][5]
-
Oxygen Impurities: Inadequate control of the reaction atmosphere can lead to the formation of uranium oxides like U₃O₈.[6]
-
Fluorine Deficiencies or Excesses: Incomplete or excessive fluorination can lead to off-stoichiometry products.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: Several analytical techniques are employed to characterize the purity of UO₂F₂:
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in the sample, including different hydrated forms of UO₂F₂ and other crystalline impurities.[4][6][7]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and microstructure of the synthesized particles.[4][6][7]
-
Energy-Dispersive X-ray Spectroscopy (EDX): An accessory to SEM, EDX is used for elemental analysis to quantify the fluorine-to-uranium (F/U) atomic ratio and detect elemental impurities.[6][7]
-
Laser-Induced Breakdown Spectroscopy (LIBS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These advanced techniques can be used in tandem to simultaneously detect fluorine and uranium isotopes in single particles, which is crucial for nuclear nonproliferation monitoring.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is hydrated (e.g., UO₂F₂·1.5H₂O) | 1. Reaction temperature is too low. 2. Exposure to moisture during or after synthesis. | 1. Increase the reaction temperature. For the in-situ HF generation method using AgHF₂, a temperature of 200 °C is recommended to obtain anhydrous UO₂F₂.[4] Reactions below 150 °C may yield hydrated products.[4][5] 2. Perform a post-synthesis dehydration step. For example, thermal treatment in air at 250 °C for an extended period (e.g., 5 days) can facilitate the formation of crystalline, anhydrous UO₂F₂.[4][5] 3. Handle and store the final product in a dry, inert atmosphere (e.g., a glovebox). |
| Presence of (NH₄)₃UO₂F₅ impurity | Use of ammonium bifluoride (NH₄HF₂) as the fluorinating agent. Decomposition products of NH₄HF₂ (HF, NH₄F, NH₃) can react with the newly formed UO₂F₂.[4][5] | Switch to a different fluorinating agent. Silver bifluoride (AgHF₂) has been shown to produce UO₂F₂ free of such impurities.[4] |
| Incomplete reaction (residual UO₃) | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inefficient mixing of reactants. | 1. Increase the reaction duration. 2. Optimize the reaction temperature. For the in-situ HF generation method, 200 °C for 24 hours is effective.[4] 3. Ensure proper contact between the uranium precursor and the fluorinating agent. For solid-gas reactions, using a well-dispersed starting material can improve reaction kinetics. |
| Fractured or damaged product morphology (e.g., microspheres) | Increase in internal pressure from gas production (e.g., H₂O) within the particles during the reaction.[4][5] | 1. Use precursor materials with smaller diameters (<4 μm) to minimize pressure buildup.[4] 2. Control the heating rate to allow for gradual gas release. |
| Formation of non-spherical nanoscale particles | 1. Mechanical fragmentation during handling of the product. 2. Fluorination of nanoscale precursors present in the starting material.[4][5] | 1. Handle the product with care to avoid mechanical stress. 2. Use a starting material with a uniform particle size distribution. |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous this compound Microspheres via In-situ HF Generation
This protocol is based on the method developed for producing crystalline, anhydrous UO₂F₂ with well-preserved morphology.[4]
Materials:
-
Uranium trioxide (UO₃) microspheres (<4 μm diameter)
-
Silver bifluoride (AgHF₂)
-
Autoclave with a separate compartment setup
Procedure:
-
Place the UO₃ microspheres and AgHF₂ in separate compartments within the autoclave. This setup is crucial to maximize the formation of UO₂F₂ free of impurities by allowing for the in-situ generation of HF gas from the thermal decomposition of AgHF₂.[4][5]
-
Seal the autoclave and heat it to 200 °C.
-
Maintain the temperature at 200 °C for 24 hours.
-
Allow the autoclave to cool down to room temperature before opening in a controlled environment.
-
The resulting product is anhydrous UO₂F₂ with high crystallinity and well-preserved microsphere morphology.
Protocol 2: Dehydration of Hydrated this compound
This protocol is for converting hydrated UO₂F₂ to its anhydrous form.
Materials:
-
Hydrated this compound (e.g., UO₂F₂·1.5H₂O)
-
Furnace with temperature control
-
Ceramic crucible
Procedure:
-
Place the hydrated UO₂F₂ sample in a ceramic crucible.
-
Heat the sample in a furnace in an air atmosphere to 250 °C.
-
Hold the temperature at 250 °C for 5 days to ensure complete dehydration and formation of crystalline UO₂F₂.[4][5]
-
Cool the furnace to room temperature before removing the anhydrous UO₂F₂ product.
Data Presentation
Table 1: Effect of Fluorinating Agent and Temperature on Product Purity
| Fluorinating Agent | Temperature (°C) | Reaction Time (days) | Product(s) | Morphology | Reference(s) |
| NH₄HF₂ | 150-200 | 1-2 | (NH₄)₃UO₂F₅, amorphous material | Not retained | [4][5] |
| AgHF₂ | 150 | 1 | UO₂F₂·1.5H₂O | Preserved | [4][5] |
| AgHF₂ | 200 | 1 | Anhydrous UO₂F₂ | Well-preserved | [4] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Uranyl_fluoride [bionity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and elemental impurity analysis of heterogeneous morphologies in uranium oxides synthesized from this compound precursors | Journal Article | PNNL [pnnl.gov]
- 8. Simultaneous detection of uranium isotopes, fluorine advances nuclear nonproliferation monitoring [ornl.gov]
Overcoming challenges in the characterization of hygroscopic uranyl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of hygroscopic uranyl fluoride (B91410) (UO₂F₂).
Frequently Asked Questions (FAQs)
Q1: What is uranyl fluoride and why is its characterization challenging?
This compound (UO₂F₂) is a compound of uranium that is an intermediate in the conversion of uranium hexafluoride (UF₆) to uranium oxide or metal forms.[1] It is a direct product of the reaction of UF₆ with moisture in the air.[1] The primary challenge in its characterization stems from its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This moisture absorption can lead to changes in its crystalline structure, peak broadening in analytical measurements, and even complete phase transformations, which complicates accurate analysis.[4]
Q2: What happens when this compound is exposed to humidity?
When exposed to a humid environment, anhydrous this compound (UO₂F₂) can undergo several transformations. Initially, it can absorb water molecules between its layers without a significant change in the crystal structure.[5][6] At elevated water vapor pressure, it undergoes a phase transition to form hydrated this compound, such as [(UO₂F₂)(H₂O)]₇·4H₂O.[5][6][7] Further exposure to high humidity can lead to a chemical reaction where this compound degrades, losing fluorine and forming a novel uranyl hydroxide (B78521) hydration product.[5][7][8] This uranyl hydroxide species can then be further hydrated to form a uranyl peroxide species.[5][7]
Q3: What are the different known phases of this compound?
There are two primary phases of this compound that have been identified: the anhydrous form (UO₂F₂) and a hydrated form with the composition [(UO₂F₂)(H₂O)]₇·4H₂O.[5][7] The anhydrous form has a hexagonal layered structure.[5][6] The hydrated form has a more complex crystal structure where water molecules are incorporated. The transition between these phases is influenced by environmental conditions, particularly humidity.[5]
Q4: How should I handle and store hygroscopic this compound samples to minimize water absorption?
Proper handling and storage are critical to prevent unwanted hydration and degradation of this compound samples. It is recommended to handle the material in a controlled environment with low humidity, such as a glove box or a desiccator with a suitable drying agent.[9] Work should be performed swiftly to minimize exposure to ambient air.[9] For storage, sealed containers in a dry environment, such as a desiccator or a temperature and humidity-controlled chamber, are ideal.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible X-ray Diffraction (XRD) patterns. | 1. Sample has absorbed varying amounts of atmospheric moisture, leading to the presence of mixed hydrated phases.[4] 2. The sample has degraded into uranyl hydroxide or peroxide due to prolonged exposure to high humidity.[5][7] | 1. Prepare and handle the sample in a low-humidity environment (e.g., glove box). 2. Use a sealed sample holder or a sample stage with environmental control if available. 3. Analyze the sample as quickly as possible after preparation.[4] 4. Consider performing in-situ XRD studies under controlled humidity and temperature to monitor phase transitions.[6] |
| Broad peaks in Raman or Infrared (IR) spectra. | 1. The presence of amorphous content due to moisture absorption.[5] 2. Overlapping signals from multiple hydrated species or degradation products.[6] 3. Stacking faults in the crystal structure of anhydrous UO₂F₂.[5] | 1. Ensure the sample is properly dried before analysis or use a controlled environment cell. 2. Utilize spectral deconvolution techniques to separate overlapping peaks.[10] 3. Compare spectra with reference spectra of known this compound hydrates and degradation products.[6] |
| Unexpected changes in sample color (from brilliant orange to yellow). | The color change is a visual indicator of the hydration of this compound upon reacting with water.[1][2] | This is an inherent property of the material. Document the color of the sample as part of the characterization data, as it provides information about its hydration state. |
| Difficulty in identifying the exact hydration state. | Multiple this compound hydrates may exist, and their structures can be complex and interconvertible.[6] | 1. Combine multiple analytical techniques. For instance, Thermogravimetric Analysis (TGA) can quantify water content, while XRD can provide structural information.[5] 2. Neutron diffraction is particularly sensitive to the light elements like hydrogen and can be very useful in determining the water structure in crystal hydrates.[5][6] |
| Formation of unknown species during analysis. | This compound can react with water vapor to form uranyl hydroxide and subsequently uranyl peroxide, especially under elevated humidity.[5][6][7][8] | 1. Characterize the "unknown" species using complementary techniques like Raman and IR spectroscopy, and XRD. The resulting spectra and patterns can be compared to literature data for uranyl hydroxide and peroxide species.[5][6] 2. Perform elemental analysis to check for the loss of fluorine.[6] |
Experimental Protocols
X-Ray Diffraction (XRD) for Phase Identification
Objective: To identify the crystalline phases present in a this compound sample.
Methodology:
-
Sample Preparation: Due to the hygroscopic nature of this compound, all sample preparation should ideally be performed in an inert atmosphere glovebox with low humidity.
-
Grind a small amount of the sample to a fine powder to ensure random crystal orientation.
-
Mount the powdered sample onto a zero-background sample holder. For highly sensitive samples, consider using an airtight sample holder or a capillary.
-
Data Collection:
-
Use a powder diffractometer with a copper X-ray source (Cu Kα).
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees).
-
Use appropriate step size and counting time to obtain good signal-to-noise ratio.
-
-
Data Analysis:
Raman Spectroscopy for Vibrational Analysis
Objective: To obtain information about the molecular vibrations, which can distinguish between different uranyl species (anhydrous, hydrated, hydroxide, peroxide).
Methodology:
-
Sample Preparation: Place a small amount of the sample on a microscope slide. If possible, use a sealed chamber or a controlled humidity cell to prevent changes during measurement.
-
Instrumentation:
-
Use a Raman spectrometer equipped with a microscope.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence if it is an issue.
-
-
Data Collection:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1200 cm⁻¹). The symmetric stretching mode of the uranyl ion (UO₂²⁺) is particularly informative and appears in the 800-950 cm⁻¹ region.[6]
-
-
Data Analysis:
Thermogravimetric Analysis (TGA) for Water Content Determination
Objective: To quantify the amount of water in a hydrated this compound sample.
Methodology:
-
Instrumentation: Use a thermogravimetric analyzer.
-
Sample Preparation: Quickly weigh a small amount of the sample (typically 5-10 mg) into a TGA pan in a low-humidity environment to minimize atmospheric moisture uptake before the measurement starts.
-
Data Collection:
-
Heat the sample from room temperature to a temperature sufficient to drive off all water (e.g., 200-300°C) at a controlled heating rate (e.g., 10°C/min).
-
Use an inert gas flow (e.g., nitrogen or argon) to purge the system.
-
-
Data Analysis:
-
Analyze the resulting TGA curve, which plots mass loss as a function of temperature.
-
The mass loss steps correspond to the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules per formula unit of this compound.
-
Data Presentation
Table 1: Key Properties of Anhydrous and Hydrated this compound Phases
| Property | Anhydrous this compound (UO₂F₂) | Hydrated this compound ([(UO₂F₂)(H₂O)]₇·4H₂O) |
| Crystal System | Hexagonal[5][6] | Monoclinic[5] |
| Color | Brilliant Orange[1] | Yellow[1] |
| Hygroscopicity | Highly hygroscopic[1][2][3] | Hygroscopic |
| Raman UO₂²⁺ ν₁ (cm⁻¹) | ~915[6] | ~868[6] |
| Formation Conditions | Dehydration of hydrated form (e.g., heating >125°C)[6] | Exposure of anhydrous form to humidity[5] |
| Degradation Products | Uranyl Hydroxide, Uranyl Peroxide (at high humidity)[5][6][7] | Uranyl Hydroxide, Uranyl Peroxide (at high humidity)[5][6][7] |
Visualizations
References
- 1. Uranyl_fluoride [bionity.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. osti.gov [osti.gov]
- 7. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Improving the stability of uranyl fluoride samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of uranyl fluoride (B91410) samples for analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your uranyl fluoride samples.
Question: Why has my brilliant orange/yellow this compound solid changed color?
Answer: A color change in your this compound sample, typically to a duller yellow or a different hue, is often an indicator of hydration and hydrolysis. This compound is hygroscopic and readily reacts with moisture from the air.[1][2] This reaction forms hydrated this compound, and with prolonged exposure to humidity, it can further convert to uranyl hydroxide (B78521) and uranyl peroxide species.[3][4]
Question: I've observed precipitation in my aqueous this compound solution. What is causing this?
Answer: Precipitation in a this compound solution can be due to a few factors:
-
Hydrolysis: If the pH of the solution is not sufficiently acidic, uranyl ions can hydrolyze to form insoluble uranyl hydroxide. The presence of additional fluoride can improve hydrolytic stability up to a pH of 7.[5]
-
Contamination: Introduction of incompatible ions can lead to precipitation. For instance, in the absence of sufficient fluoride, other anions may precipitate with the uranyl ion.[5]
-
Photoreduction: While not as common, exposure to strong light sources can potentially induce photochemical reactions leading to the formation of less soluble uranium species.
Question: My analytical results for fluoride and uranium concentrations are inconsistent. What could be the cause?
Answer: Inconsistent analytical results are often a symptom of sample instability. If your sample is degrading, the concentration of both uranyl and fluoride ions in solution may change over time. Specifically, the hydrolysis of this compound to uranyl hydroxide involves the loss of fluorine from the primary compound, which would alter the measured concentrations.[3] It is crucial to ensure your sample is properly stabilized before and during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors affecting this compound stability are:
-
Moisture/Humidity: this compound is highly susceptible to hydrolysis in the presence of water, leading to the formation of hydrates, hydroxides, and peroxides.[3][6] It is stable at 32% relative humidity but becomes unstable at 59% relative humidity and above at temperatures of 25°C and 35°C.[7][8]
-
Temperature: this compound is stable in air up to 300°C, above which it slowly decomposes to U₃O₈ and emits toxic fluoride fumes.[1][8]
-
Light: While the primary degradation pathway is hydrolysis, exposure to light should be minimized to prevent potential photoreduction.
-
Container Material: this compound can react with certain plastics, rubbers, and most metals.[8][9]
Q2: What are the recommended storage conditions for this compound samples?
A2: To ensure the stability of your this compound samples, store them in:
-
A dry, inert atmosphere: A glove box or a desiccator with a high-quality desiccant is recommended to minimize exposure to moisture.
-
Opaque containers: To protect from light.
-
Compatible containers: Use containers made of materials like copper, or specific fluorinated polymers (e.g., PFA, Teflon®) that are resistant to both this compound and potential hydrofluoric acid byproducts.[1][8] Avoid glass containers for solutions containing fluoride ions, as they can be etched.
Q3: How does the hydration of this compound affect its analysis?
A3: Hydration changes the chemical composition and structure of the sample. Anhydrous this compound (UO₂F₂) and its hydrated form ([(UO₂F₂)(H₂O)]₇·4H₂O) have distinct spectroscopic signatures, for example in Raman spectroscopy.[3] Further degradation to hydroxides and peroxides will introduce new chemical species, complicating the interpretation of analytical data and leading to inaccurate quantification.[4]
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions, particularly relative humidity (RH).
| Temperature | Relative Humidity (RH) | Stability | Observation |
| 25°C | 32% | Stable | No significant degradation observed over extended periods.[7][8] |
| 35°C | 32% | Stable | No significant degradation observed over extended periods.[7][8] |
| 25°C | ≥ 59% | Unstable | Undergoes transformation to uranyl hydroxide and then uranyl peroxide.[7][8] |
| 35°C | ≥ 59% | Unstable | Undergoes transformation to uranyl hydroxide and then uranyl peroxide.[7][8] |
| > 300°C | Ambient Air | Decomposes | Slowly decomposes to U₃O₈ and releases toxic fluoride fumes.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for analytical applications.
Materials:
-
Anhydrous this compound (UO₂F₂)
-
High-purity, deionized water, purged with an inert gas (e.g., argon or nitrogen)
-
Hydrofluoric acid (HF), analytical grade
-
PFA (perfluoroalkoxy) or copper volumetric flasks and storage bottles
-
Magnetic stirrer and stir bar
Procedure:
-
Work in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection resistant to HF.
-
To a PFA or copper volumetric flask, add a known volume of inert-gas-purged deionized water.
-
Slowly add a small, precisely weighed amount of anhydrous this compound to the water while stirring.
-
To enhance hydrolytic stability, carefully add a small amount of hydrofluoric acid to the solution to maintain a slightly acidic pH (e.g., pH 3-4). The presence of excess fluoride ions helps to stabilize the this compound complex in solution.[5]
-
Continue stirring until the this compound is completely dissolved.
-
Bring the solution to the final volume with inert-gas-purged deionized water.
-
Transfer the solution to a PFA or copper storage bottle, purge the headspace with an inert gas, and seal tightly.
-
Store the solution in a dark, cool, and dry place.
Protocol 2: Handling and Preparation of Solid this compound for Analysis
This protocol outlines the steps for handling solid this compound to minimize degradation prior to analysis.
Materials:
-
Solid this compound sample
-
Inert atmosphere glove box
-
Spatula and weighing paper made of compatible materials
-
Sample holders for the specific analytical technique (e.g., Raman, XRD)
Procedure:
-
Perform all sample handling inside an inert atmosphere glove box with low moisture content (<1% RH).
-
Use spatulas and other tools made of compatible materials like copper or appropriate polymers.
-
Weigh the desired amount of this compound onto a compatible weighing paper.
-
Load the sample into the appropriate sample holder for your analytical instrument.
-
If the analysis cannot be performed immediately, store the prepared sample in a sealed, airtight container under an inert atmosphere within the glove box until it is ready to be analyzed.
-
Minimize the time the sample is exposed to the ambient atmosphere during transfer to the analytical instrument.
Visualizations
Caption: A decision tree for troubleshooting common this compound instability issues.
Caption: A simplified workflow for handling this compound to maintain sample stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. osti.gov [osti.gov]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 6. Search results | TRACE [trace.utk.edu]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the degradation of [(UO2F2)(H2O)]7 4H2O under humid conditions | ORNL [ornl.gov]
- 9. This compound SDS | IBILABS.com [ibilabs.com]
Technical Support Center: Uranyl Fluoride Hydration State Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uranyl fluoride (B91410). Here you will find strategies to control its hydration state and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known hydration states of uranyl fluoride?
Anhydrous this compound (UO₂F₂) is hygroscopic and can form several hydrated species.[1] The most well-characterized hydrated phase is [(UO₂F₂)(H₂O)]₇·4H₂O.[2][3] This hydrate (B1144303) has a monoclinic crystal structure.[2] Upon exposure to moisture, anhydrous this compound can absorb water into its layered structure without a significant change in the crystal structure initially.[3] At moderate humidity, it converts to the stable [(UO₂F₂)(H₂O)]₇·4H₂O hydrate.[3] There is evidence suggesting the existence of other hydrates with varying water content, such as a dihydrate (UO₂F₂·2H₂O) and a potential trihydrate at 100% relative humidity, though these are less definitively characterized.[3]
Q2: How does humidity affect the stability of this compound?
The hydration state of this compound is highly dependent on the ambient relative humidity (RH).
-
Below 33% RH: this compound hydrate is generally stable.[2]
-
Between 33% and 59% RH: There appears to be a threshold where degradation begins.[2]
-
At or above 59% RH: this compound is not stable and undergoes chemical transformation.[4] At elevated water vapor pressure, it can lose fluorine and convert to a uranyl hydroxide (B78521) hydrate, which can be further hydrated to form a uranyl peroxide species.[2][5][6][7]
This transformation is driven by the water vapor pressure.[3][4]
Q3: What visual changes can I expect as this compound hydrates?
This compound changes color upon hydration, typically from a brilliant orange or yellow-green (anhydrous) to yellow (hydrated).[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unintended hydration of anhydrous UO₂F₂ | Exposure to ambient air with moderate to high humidity. | Store anhydrous UO₂F₂ in a desiccator or under a dry, inert atmosphere. Handle the material in a glovebox with controlled low humidity. |
| Formation of unknown phases during experiments | High humidity conditions leading to degradation. | Control the relative humidity of the experimental environment. At 25°C and 35°C, maintain RH below 32% to ensure stability.[4] Use in-situ characterization techniques like Raman spectroscopy to monitor for chemical changes. |
| Difficulty in obtaining the anhydrous form from a hydrate | Incomplete dehydration. | Heat the hydrated this compound to approximately 125°C.[3] Thermogravimetric analysis (TGA) can be used to confirm the completion of the dehydration process.[3] Prolonged heating at 100-105°C can also remove the majority of water.[10] |
| Inconsistent experimental results | Uncontrolled hydration state of the starting material. | Always characterize the hydration state of your this compound before starting an experiment using techniques like X-ray diffraction (XRD) or Raman spectroscopy.[2][3] |
Quantitative Data Summary
Table 1: Stability of this compound Hydrate at Different Relative Humidities (RH)
| Temperature | Relative Humidity (RH) | Observation |
| 25°C | 33% | Stable[2] |
| 25°C | 59% and above | Unstable, degradation occurs[2][4] |
| 35°C | 32% | Stable[4] |
| 35°C | 50% and above | Unstable, degradation occurs[2] |
Table 2: Key Dehydration/Degradation Temperatures
| Process | Temperature | Notes |
| Dehydration of [(UO₂F₂)(H₂O)]₇·4H₂O to UO₂F₂ | ~125°C | Transition temperature in air.[3] |
| Onset of Hydrolysis in Air | ~300°C | Significant hydrolysis by water vapor begins, producing HF fumes.[8] |
| Decomposition to U₃O₈ | Above 300°C | Slow decomposition occurs in air.[9] |
Experimental Protocols
Protocol 1: Dehydration of Hydrated this compound to Anhydrous this compound
Objective: To prepare anhydrous UO₂F₂ from a hydrated sample.
Methodology:
-
Place the hydrated this compound sample in a suitable container for heating, such as a ceramic or platinum crucible.
-
Heat the sample in a furnace or thermogravimetric analyzer (TGA) with a controlled atmosphere (e.g., dry air or nitrogen).
-
Ramp the temperature to approximately 125°C.[3]
-
Hold at this temperature until the mass of the sample stabilizes, indicating that all water has been removed. TGA can be used to monitor this process in real-time.[3]
-
Cool the anhydrous UO₂F₂ sample in a desiccator or under an inert atmosphere to prevent rehydration.
Protocol 2: Controlled Hydration of Anhydrous this compound
Objective: To form the [(UO₂F₂)(H₂O)]₇·4H₂O hydrate from the anhydrous form.
Methodology:
-
Place the anhydrous UO₂F₂ sample in a controlled humidity chamber.
-
Expose the sample to a relative humidity of approximately 40% at ambient temperature.[2]
-
Allow the sample to equilibrate for a sufficient period. The hydration process can be monitored by observing the color change from orange/yellow-green to yellow.[8][9]
-
Characterize the resulting hydrate using XRD to confirm the formation of the [(UO₂F₂)(H₂O)]₇·4H₂O phase.[2]
Visualizations
Caption: Transformation pathways of this compound under different environmental conditions.
Caption: A typical experimental workflow for controlling and verifying the hydration state of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. Formation of a uranyl hydroxide hydrate via hydration of [(UO2F2)(H2O)]7·4H2O - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Uranyl_fluoride [bionity.com]
- 10. Properties of this compound - UNT Digital Library [digital.library.unt.edu]
Resolving overlapping peaks in the Raman spectra of uranyl fluoride complexes
Technical Support Center: Uranyl Fluoride (B91410) Complex Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of overlapping peaks in the Raman spectra of uranyl fluoride complexes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Raman spectrum shows a broad, poorly resolved feature in the 800-900 cm⁻¹ region. How can I identify the specific this compound species present in my aqueous sample?
A1: A broad feature in this region typically indicates the presence of multiple, overlapping Raman bands from different [UO₂(H₂O)ₘFₙ]²⁻ⁿ complexes. The symmetric stretching mode (ν₁) of the O=U=O group is highly sensitive to the number of fluoride ligands. As the number of coordinated fluoride ions increases, the Raman peak shifts to a lower wavenumber.[1]
Resolution Steps:
-
Reference Peak Positions: Compare your spectrum to known peak positions for individual species (see Table 1).
-
Spectral Deconvolution: This is the most critical step. Use spectral analysis software to fit multiple peaks to your broad band. This process allows for the mathematical separation of overlapping signals.[2]
-
Peak Shape: Use Voigt or pseudo-Voigt functions for fitting, as these account for both Gaussian and Lorentzian contributions to the peak shape.[3]
-
Constraints: To improve the accuracy of the fit, you may need to apply constraints based on known spectroscopic data. For instance, you can fix the peak positions of known species if you are confident they are present.[3]
-
-
Chemometric Analysis: For highly complex systems, consider advanced methods like Multivariate Curve Resolution (MCR) or HypSpec.[1][4] These algorithms can deconvolve the spectra into individual components and determine their relative concentrations without prior knowledge of all species present.[4]
Q2: I am analyzing a solid UO₂F₂ sample and see a strong peak around 868 cm⁻¹, but I expected it at a higher wavenumber. What could be the cause?
A2: The primary peak for anhydrous UO₂F₂ is around 915 cm⁻¹.[5] A strong peak at approximately 868 cm⁻¹ is characteristic of hydrated this compound, likely [(UO₂F₂)(H₂O)]₇·4H₂O.[5][6] this compound is very hygroscopic and readily absorbs moisture from the air.[7]
Resolution Steps:
-
Confirm Hydration: The presence of the ~868 cm⁻¹ peak is strong evidence of hydration.[5]
-
Control Environment: If you need to analyze the anhydrous form, handle and measure the sample in a controlled, low-humidity environment (e.g., a glove box with a dry atmosphere).
-
In-situ Dehydration: If your setup allows for temperature control, you can gently heat the sample. The dehydration transition to anhydrous UO₂F₂ occurs around 125°C.[5][8] You should observe the peak at 868 cm⁻¹ decrease while the 915 cm⁻¹ peak appears and grows.[5]
Q3: In addition to the main this compound peaks, I am observing new, unexpected peaks growing in over time, particularly around 845 cm⁻¹ and 820 cm⁻¹. What is happening to my sample?
A3: The appearance of these peaks, especially under humid conditions, indicates chemical degradation of the this compound sample.[9] this compound can react with water vapor, leading to a loss of fluorine and the formation of other uranyl species.[5][9]
-
Peak at ~845-847 cm⁻¹: This peak is often attributed to the formation of a uranyl hydroxide (B78521) hydrate (B1144303) species.[6][10]
-
Peaks at ~820 cm⁻¹ and ~864 cm⁻¹: The appearance of this pair of peaks suggests the further transformation into a uranyl peroxide species, such as studtite. The ~820 cm⁻¹ peak corresponds to the uranyl stretch, and the ~864 cm⁻¹ peak is assigned to the peroxide stretch.[5][6]
Resolution Steps:
-
Environmental Control: The primary solution is to prevent degradation by storing and handling samples under dry, inert conditions. These transformations are driven by water vapor pressure.[8][9]
-
Time-Resolved Analysis: If studying the degradation is your goal, perform time-resolved Raman measurements under controlled humidity to track the kinetic evolution of these new peaks.[6]
-
Correlative Analysis: If possible, confirm the new species with a complementary technique like X-ray diffraction (XRD) to identify the crystal structures of the degradation products.[9]
Q4: My entire spectrum is sloped or curved due to a strong fluorescence background, which is masking the weak uranyl Raman signals. How can I resolve this?
A4: Fluorescence is a common issue in Raman spectroscopy, especially with uranium compounds.[11] Several strategies can be used to mitigate this interference.
Resolution Steps:
-
Change Excitation Wavelength: This is often the most effective method. Switching to a longer wavelength, near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) can significantly reduce or eliminate fluorescence because the lower energy photons are less likely to cause electronic excitation.[12][13]
-
Photobleaching: Before acquiring your final spectrum, expose the sample to the laser for an extended period. This can selectively degrade the fluorescent species, reducing their contribution to the background.[14]
-
Confocal Aperture: If using a confocal Raman microscope, reducing the pinhole or aperture size can reject out-of-focus fluorescence, improving the signal-to-background ratio.[14]
-
Software Correction: After data collection, use a baseline correction algorithm in your analysis software. Common methods include polynomial fitting or asymmetric least squares subtraction to remove the broad fluorescence background and reveal the underlying Raman peaks.[15]
Frequently Asked Questions (FAQs)
Q1: What are the typical Raman peak positions for different this compound species?
A1: The symmetric stretching (ν₁) frequency of the uranyl ion is a sensitive indicator of its coordination environment. The table below summarizes the characteristic peak positions for various aqueous and solid-state this compound species and related compounds.
Data Presentation: Raman Peak Positions of this compound Species
| Species/Compound | State | ν₁ (O=U=O) Raman Shift (cm⁻¹) | Reference(s) |
| [UO₂(H₂O)₅]²⁺ | Aqueous | ~872 | [3] |
| [UO₂F]⁺ | Aqueous | ~858 | [2] |
| UO₂F₂(aq) | Aqueous | ~847 | [2] |
| [UO₂F₃]⁻ | Aqueous | ~837 | [2] |
| [UO₂F₄]²⁻ | Aqueous | ~828 | [2] |
| [UO₂F₅]³⁻ | Aqueous | ~817 | [2] |
| Anhydrous UO₂F₂ | Solid | ~915 | [5] |
| Hydrated UO₂F₂ | Solid | ~868 | [5][6] |
| Uranyl Hydroxide Product | Solid | ~845 - 847 | [6] |
| Uranyl Peroxide Product | Solid | ~820 (UO₂²⁺ stretch), ~864 (O₂²⁻ stretch) | [5][6] |
Note: Peak positions can vary slightly depending on experimental conditions such as concentration, pH, and temperature.
Q2: What is a recommended experimental protocol for resolving overlapping peaks?
A2: A systematic approach combining careful data acquisition and rigorous analysis is key.
Experimental Protocol:
-
Sample Preparation:
-
Aqueous Samples: Prepare solutions in deionized water. For speciation studies, perform a titration by adding aliquots of a fluoride stock solution (e.g., NaF) to a uranyl salt solution (e.g., UO₂(ClO₄)₂).[16]
-
Solid Samples: Deposit particulate material on a low-background substrate like a polished stainless steel or calcium fluoride slide. Handle in a controlled atmosphere if anhydrous analysis is required.[5]
-
-
Data Acquisition:
-
Laser Selection: Start with a 785 nm laser to minimize potential fluorescence. If fluorescence is not an issue, a 532 nm laser can be used for a stronger Raman signal.[12]
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to avoid laser-induced sample damage or heating, which can alter speciation.[8][15]
-
Acquisition Time: Use multiple, shorter acquisitions and average them. For example, use 30 scans of 20 seconds each to improve the signal-to-noise ratio while minimizing cosmic ray artifacts.[16]
-
Calibration: Ensure the spectrometer is calibrated using a known standard (e.g., silicon wafer, neon lamp) before measurements.[15]
-
-
Data Processing & Analysis:
-
Baseline Correction: Apply an appropriate baseline correction algorithm to remove fluorescence background.[15]
-
Normalization: For quantitative comparisons, normalize the spectra. For titrations, an internal standard with a known concentration (like perchlorate (B79767) or nitrate) can be used.[1][16]
-
Spectral Deconvolution (Peak Fitting):
-
Identify the spectral region of interest (e.g., 750-950 cm⁻¹).[16]
-
Determine the minimum number of peaks needed to accurately fit the experimental data.
-
Use a Voigt peak shape and allow the software to optimize the position, width, and intensity of each peak.
-
Evaluate the goodness-of-fit by examining the residual (the difference between the experimental data and the fitted curve). A good fit will have a random, non-structured residual.
-
Assign the fitted peaks to specific this compound species based on the positions listed in Table 1.
-
-
Visualizations
Workflow for resolving overlapping Raman peaks.
Decision tree for identifying uranyl species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Uranium in Complex Acid Media: Understanding Speciation and Mitigating for Band Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jasco-global.com [jasco-global.com]
- 13. Reducing Fluorescence Background in Raman Spectroscopy [eureka.patsnap.com]
- 14. edinst.com [edinst.com]
- 15. youtube.com [youtube.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Mitigating the effects of humidity on uranyl fluoride particle agglomeration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uranyl fluoride (B91410). The information provided addresses common issues related to particle agglomeration due to humidity and offers potential solutions and experimental considerations.
Troubleshooting Guides
Issue: Unexpected Particle Agglomeration Observed in Uranyl Fluoride Samples
Possible Cause: Exposure to ambient or elevated humidity. This compound is hygroscopic and readily absorbs moisture from the air, which can lead to particle agglomeration and changes in chemical composition.[1]
Troubleshooting Steps:
-
Verify Humidity Control:
-
Action: Immediately measure the relative humidity (RH) of the storage and experimental environments using a calibrated thermohygrometer.[2]
-
Rationale: this compound is known to be stable at 32% RH but unstable at and above 59% RH (at 25 and 35°C), where it can transform into uranyl hydroxide (B78521) and peroxide species.[3][4]
-
-
Characterize Particle Size and Morphology:
-
Action: Analyze the particle size distribution (PSD) and morphology of your sample using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[5][6]
-
Rationale: Increased humidity leads to larger particle sizes. For example, at low humidity, UO₂F₂ particles may peak below 4 nm, while at higher humidity, the distribution can center around 5 to 10 nm and extend up to 20 nm.[5][6]
-
-
Assess Chemical Transformation:
-
Review Handling and Storage Procedures:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound particle agglomeration in my experiments?
A1: The most common cause is exposure to moisture. This compound is hygroscopic and reacts with water vapor in the atmosphere.[1] This interaction leads to hydrolysis, forming uranyl hydroxide and peroxide species, which contributes to particle agglomeration.[3][8][9] The extent of agglomeration is directly related to the relative humidity levels.[5][6]
Q2: At what humidity level should I be concerned about this compound stability?
A2: Studies have shown that this compound is stable at a relative humidity of 32% at 25 and 35°C. However, at relative humidity levels of 59% and above, it becomes unstable and begins to degrade.[3][4] It is crucial to maintain a dry environment, ideally well below 50% RH, to prevent these transformations.[8]
Q3: How does humidity affect the particle size of this compound?
A3: Higher humidity leads to an increase in particle size due to agglomeration. Research using Atomic Force Microscopy (AFM) has demonstrated that under low-humidity conditions, the particle size distribution of UO₂F₂ peaks below 4 nm. In contrast, at higher humidity, the distribution is centered around 5 to 10 nm and can extend up to 20 nm.[5][6]
Q4: What are the chemical byproducts of this compound's interaction with humidity?
A4: When exposed to humid conditions, this compound can undergo hydrolysis, losing fluorine and forming uranyl hydroxide. With prolonged exposure or higher humidity, it can further transform into a uranyl peroxide species.[3][4][8][9]
Q5: What methods can I use to control humidity in my laboratory?
A5: Several methods can be employed to control laboratory humidity:
-
Dehumidifiers: Industrial-grade dehumidifiers can reduce ambient humidity.[11]
-
Gloveboxes: For sensitive materials, working within a glovebox purged with an inert gas like nitrogen provides an excellent low-humidity environment.[11]
-
Enclosures: Isolating the experiment within a plastic enclosure with recirculated, dehumidified air can be a cost-effective solution.[11]
-
Desiccants: Using moisture-absorbing materials like silica (B1680970) gel can help regulate humidity in smaller, sealed containers.[12]
Q6: What analytical techniques are best for characterizing humidity-induced changes in this compound?
A6: A combination of techniques is recommended for a comprehensive analysis:
-
Atomic Force Microscopy (AFM): To directly measure particle size distribution and morphology of individual nanoparticles.[5][6]
-
Raman Spectroscopy: To detect chemical changes and the formation of uranyl hydroxide and peroxide species.[7][8]
-
Powder X-ray Diffraction (XRD): To identify the crystal structures of the degradation products.[3][7]
-
Scanning Electron Microscopy (SEM): For imaging larger agglomerates and observing surface morphology.[13]
Data Presentation
Table 1: Effect of Relative Humidity on this compound Particle Size
| Relative Humidity | Predominant Particle Size Range | Analytical Method | Reference |
| Low Humidity | < 4 nm | Atomic Force Microscopy (AFM) | [5][6] |
| High Humidity | 5 - 20 nm | Atomic Force Microscopy (AFM) | [5][6] |
Table 2: Stability of this compound at Different Relative Humidity Levels (at 25 and 35°C)
| Relative Humidity | Stability | Observed Transformation Products | Reference |
| 32% | Stable | None | [3][4] |
| ≥ 59% | Unstable | Uranyl hydroxide, Uranyl peroxide | [3][4] |
Experimental Protocols
Protocol 1: Characterization of this compound Particle Size Distribution using Atomic Force Microscopy (AFM)
Objective: To determine the particle size distribution of this compound samples exposed to different humidity conditions.
Methodology:
-
Sample Preparation: Deposit this compound particles onto a suitable substrate (e.g., adhesive carbon tabs on a scanning electron microscopy stub).[3]
-
Environmental Control: Prepare samples under both low (<40% RH) and high (>60% RH) humidity conditions. The exposure time to the specific humidity should be recorded.
-
AFM Imaging:
-
Use an Atomic Force Microscope in tapping mode to image the surface of the substrate.
-
Acquire multiple images from different areas of each sample to ensure representative data.
-
-
Image Analysis:
-
Utilize image analysis software to identify and measure the dimensions (diameter and height) of individual particles.
-
Generate a particle size distribution histogram for each humidity condition.
-
-
Data Comparison: Compare the particle size distributions obtained under low and high humidity to quantify the extent of agglomeration.
Protocol 2: Detection of this compound Degradation using Raman Spectroscopy
Objective: To identify the chemical transformation of this compound into its hydrolysis products.
Methodology:
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide.
-
Humidity Exposure: Expose the sample to a controlled humidity environment (e.g., using a humidity-controlled chamber) for a defined period. A control sample should be kept in a desiccated environment.
-
Raman Analysis:
-
Acquire Raman spectra of the samples using a microRaman spectrometer.
-
Focus the laser on the particle aggregates.
-
-
Spectral Analysis:
Visualizations
Caption: this compound formation and subsequent humidity-induced agglomeration and degradation pathway.
Caption: Troubleshooting workflow for investigating this compound particle agglomeration.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the degradation of [(UO2F2)(H2O)]7 4H2O under humid conditions | ORNL [ornl.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
- 7. Probing the hydrolytic degradation of UF4 in humid air - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. experimental physics - Methods to stabilize and maintain extremely low humidity in a lab environment - Physics Stack Exchange [physics.stackexchange.com]
- 12. Cleanroom and Laboratory Humidity Control - Industrial Humidifier & Commercial Dehumidifiers Australia [moisturecurecommercial.com.au]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Quantitative Analysis of Uranyl Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of quantitative analysis of uranyl fluoride (B91410) (UO₂F₂).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the quantitative analysis of uranyl fluoride?
A1: Several instrumental methods are available for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical goals (e.g., total uranium concentration, fluoride concentration, or isotopic ratios). Key techniques include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful technique for elemental and isotopic analysis of uranium. It is often used in conjunction with laser ablation (LA-MC-ICP-MS) for the analysis of individual particles.[1]
-
UV-Visible (UV-Vis) Spectrophotometry: A widely accessible method for quantifying the concentration of uranium in solution. This can be done directly by measuring the absorbance of the uranyl ion or indirectly and with greater sensitivity by using a chromogenic agent like Arsenazo III.[2]
-
Ion Chromatography (IC): A robust technique for determining the fluoride anion concentration in aqueous samples after the dissolution of this compound.[1]
-
Laser-Induced Breakdown Spectroscopy (LIBS): A rapid analysis technique that can be used for the simultaneous elemental analysis of both uranium and fluorine.[1][3]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often used in conjunction with scanning electron microscopy (SEM) to investigate microstructural properties and quantify fluorine impurity concentrations.[4]
Q2: What are the main challenges in the quantitative analysis of this compound?
A2: Researchers may encounter several challenges that can affect the accuracy of their results:
-
Chemical Instability: this compound is known to be chemically unstable in air and can undergo hydrolysis reactions to form uranyl hydroxide (B78521) and uranyl peroxide. This degradation can alter the composition of the sample over time.[5][6]
-
Fluorine Impurities: Incomplete reduction of UO₂F₂ to uranium dioxide (UO₂) can result in heterogeneous distributions of fluorine impurities, which can complicate analysis.[4]
-
Sample Preparation: Proper sample preparation is critical for accurate analysis. Issues such as incomplete dissolution, loss of analytes, and contamination can lead to significant errors. For ICP-MS analysis, a multi-acid microwave digestion, sometimes including hydrofluoric acid (HF), is used.[7]
-
Spectral and Non-spectral Interferences: In techniques like ICP-MS, interferences from the sample matrix and other elements can affect the quality of the results.[8][9] For instance, various metallic elements can cause isobaric interferences during uranium isotope measurements.[10]
-
Particle Size and Morphology: The particle size distribution of UO₂F₂ can be very small (in the nanometer range), making direct observation and analysis challenging with techniques like SEM.[11]
Q3: How can I minimize the impact of this compound instability on my analysis?
A3: To minimize the effects of chemical instability, it is important to handle and store this compound samples under controlled conditions. Reducing exposure to ambient humidity is crucial.[5] Storing samples in an inert glove box can help prevent hydrolysis reactions.[5] For aqueous solutions, proper acidification is essential to keep uranium in solution, especially in the presence of fluoride.[12][13]
Troubleshooting Guides
Issue 1: Inaccurate Uranium Concentration Determined by UV-Vis Spectrophotometry
| Potential Cause | Troubleshooting Step |
| Interference from other ions | Run a blank with the sample matrix to check for background absorbance. If significant, consider a matrix-matched calibration or a separation step prior to analysis. |
| Incorrect wavelength selection | Ensure the spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the uranyl-Arsenazo III complex or the specific uranyl species being measured. The absorption spectrum of UO₂F₂ in solution can be measured to confirm the correct wavelength.[14] |
| pH of the solution is not optimal | The formation of the uranyl-Arsenazo III complex is pH-dependent. Ensure the pH of your samples and standards is within the recommended range for the method. |
| Instability of the complex | The color of the uranyl-Arsenazo III complex can fade over time. Measure the absorbance within the recommended time frame after adding the reagent. |
Issue 2: Poor Reproducibility in ICP-MS Measurements
| Potential Cause | Troubleshooting Step |
| Incomplete sample digestion | Optimize the digestion procedure. Ensure complete dissolution of the this compound sample. Microwave-assisted digestion with a suitable acid mixture is often effective.[7] |
| Matrix effects | Dilute the sample to reduce the concentration of matrix components. Use an internal standard to correct for variations in instrument response. Matrix-matched standards can also improve accuracy. |
| Polyatomic interferences | Use a collision/reaction cell in the ICP-MS to remove interfering ions. High-resolution ICP-MS can also be used to separate analyte ions from interfering ions. The formation of various polyatomic metallic interferences can affect uranium isotopic ratios.[10] |
| Instrument drift | Calibrate the instrument frequently using certified reference materials. Monitor the internal standard signal for any significant changes during the analytical run. |
Experimental Protocols
Method 1: Spectrophotometric Determination of Uranium using Arsenazo III
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of dilute nitric acid.
-
pH Adjustment: Take an aliquot of the sample solution and adjust the pH to the optimal range for complex formation with Arsenazo III (typically pH 1.5-2.5).
-
Complex Formation: Add a precise volume of Arsenazo III solution to the pH-adjusted sample. Mix well and allow the color to develop for the recommended time.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 650 nm) using a UV-Vis spectrophotometer.
-
Quantification: Determine the uranium concentration by comparing the absorbance of the sample to a calibration curve prepared from standard uranium solutions.
This protocol is a generalized procedure based on the principles of spectrophotometric analysis of uranium with Arsenazo III.[2]
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Analytical Technique | Analyte(s) | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| ICP-MS | U, F, Isotopes | ng/L to µg/L | High sensitivity, isotopic information | Susceptible to interferences, requires sample digestion |
| UV-Vis Spectrophotometry | U | mg/L | Widely available, cost-effective | Lower sensitivity, susceptible to interferences |
| Ion Chromatography | F⁻ | µg/L to mg/L | Robust for anion analysis | Indirect for uranium, requires sample dissolution |
| LIBS | U, F | ppm range | Rapid, simultaneous multi-element analysis | Lower precision than ICP-MS, matrix effects |
Note: The limits of detection are approximate and can vary depending on the specific instrument, sample matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of uranium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous detection of uranium isotopes, fluorine advances nuclear nonproliferation monitoring [ornl.gov]
- 4. Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of metallic interferences pertinent to nuclear safeguards related uranium isotope ratio measurement on the Neoma MC-ICP-MS platform without the MS/MS option | ORNL [ornl.gov]
- 11. Morphological Characterization of this compound Particles via Atomic Force Microscopy | ORNL [ornl.gov]
- 12. Challenges for reliable analysis of uranium in natural waters using laser-induced fluorimetry/LED-fluorimetry in the presence of fluoride and diverse ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00318C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in the spectroscopic analysis of uranyl fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the spectroscopic analysis of uranyl fluoride (B91410). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and how do they impact the spectroscopic analysis of uranyl fluoride?
A1: Matrix effects are the combined influence of all other components in a sample (the "matrix") on the measurement of the analyte of interest, in this case, this compound. These effects can either enhance or suppress the analytical signal, leading to inaccurate quantification.[1] In spectroscopic analysis, matrix effects can manifest as:
-
Spectral Overlap: Peaks from other elements or molecules in the matrix can overlap with the this compound signal, artificially inflating the measured intensity. For instance, in X-ray Fluorescence (XRF) spectroscopy, rubidium peaks can interfere with the uranium signal.[2]
-
Absorption and Enhancement: The matrix can absorb the incident or emitted radiation, reducing the signal intensity. Conversely, it can also enhance the signal through secondary fluorescence.[1]
-
Changes in Speciation: The chemical environment of the matrix can alter the chemical form (speciation) of the uranyl ion, leading to shifts in the spectral bands. This is a common challenge in techniques like Raman and UV-Vis spectroscopy, especially in acidic media containing other ligands like nitrate (B79036) or fluoride ions.[3][4]
-
Physical Effects: In techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), high concentrations of dissolved solids in the matrix can affect the sample introduction system and plasma characteristics, leading to signal suppression.
Q2: Which spectroscopic techniques are commonly used for this compound analysis, and what are their typical applications?
A2: Several spectroscopic techniques are employed for the analysis of this compound, each with its own strengths and applications. The choice of technique often depends on the sample matrix, the required sensitivity, and whether elemental or molecular information is needed.
| Spectroscopic Technique | Primary Application for this compound Analysis |
| X-ray Fluorescence (XRF) | Quantitative elemental analysis of uranium in solid samples, such as ores and process materials.[2][5] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | High-sensitivity determination of uranium concentration and isotopic ratios in liquid samples.[6] |
| Raman Spectroscopy | Non-destructive analysis of molecular structure and speciation of this compound in various states (solid, liquid).[7][8] |
| UV-Vis Spectrophotometry | Quantification of uranyl ions in solution, often used for process monitoring.[4][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and characterization of the molecular structure of uranyl compounds. |
Q3: What are the common signs of matrix effects in my analytical results?
A3: Recognizing the signs of matrix effects is the first step toward addressing them. Common indicators include:
-
Poor reproducibility: Significant variations in results for replicate measurements of the same sample.
-
Inaccurate results for certified reference materials: Consistent deviation from the known concentration of a certified reference material.
-
Non-linear calibration curves: Deviation from linearity in the calibration curve, especially at higher concentrations.
-
Unexpected spectral features: The appearance of unexpected peaks, shoulders, or shifts in your spectra. For example, in Raman spectroscopy of aqueous this compound, changes in the sample's hydration state can shift the characteristic peaks.[10]
-
Signal suppression or enhancement: A noticeable decrease or increase in signal intensity when analyzing samples with complex matrices compared to simple standards.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the spectroscopic analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Inaccurate Quantification in XRF Analysis due to Matrix Effects
Symptoms:
-
Reported uranium concentrations are consistently higher or lower than expected.
-
Poor agreement with results from other analytical techniques.
-
High relative standard deviation (RSD) for replicate measurements.
Troubleshooting Workflow:
Troubleshooting inaccurate XRF results.
Detailed Steps:
-
Review Sample Preparation: Inadequate sample preparation is a primary source of matrix effects in XRF.[1] Ensure that solid samples are finely ground to a consistent particle size to minimize scattering effects.
-
Implement Lithium Borate Fusion: For solid samples, converting the sample into a homogeneous glass bead via lithium borate fusion is a highly effective method to eliminate mineralogical and particle size effects.[1]
-
Experimental Protocol: Lithium Borate Fusion
-
Sample and Flux Preparation: Accurately weigh the finely ground this compound sample and the lithium borate flux (a common mixture is 66% lithium tetraborate (B1243019) and 34% lithium metaborate). The sample-to-flux ratio is typically between 1:10 and 1:100.
-
Fusion: Place the mixture in a platinum crucible and heat in a fusion furnace to approximately 1000-1100°C.
-
Homogenization: Gently agitate the crucible during fusion to ensure complete dissolution and homogenization of the sample in the molten flux.
-
Casting: Pour the molten mixture into a pre-heated mold to form a flat, homogeneous glass bead.
-
Analysis: Analyze the resulting glass bead by XRF.
-
-
-
Apply Matrix Correction Models: Even with proper sample preparation, residual matrix effects can persist. Utilize the software accompanying your XRF instrument to apply mathematical corrections.[1] These models, such as fundamental parameters or influence coefficient methods, can correct for absorption and enhancement effects. For instance, a mathematical functional decomposition model can be used to resolve overlapping peaks from interfering elements like rubidium.[2]
-
Verify Calibration Standards: Ensure that your calibration standards are matrix-matched to your samples as closely as possible. If analyzing fused beads, prepare your standards using the same fusion method.
Issue 2: Signal Suppression and Inaccurate Results in ICP-MS Analysis
Symptoms:
-
Low signal intensity for uranium, especially in samples with high total dissolved solids.
-
Significant drift in signal over an analytical run.
-
Poor recovery of spiked samples.
Troubleshooting Workflow:
Troubleshooting inaccurate ICP-MS results.
Detailed Steps:
-
Sample Dilution: The simplest way to reduce matrix effects in ICP-MS is to dilute the sample. This reduces the concentration of all matrix components, minimizing their impact on the plasma and sample introduction system. However, ensure that the final uranium concentration remains above the instrument's detection limit.
-
Use Internal Standardization: An internal standard is an element with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. It helps to correct for instrumental drift and matrix-induced signal suppression.[6][11]
-
Experimental Protocol: Internal Standardization
-
Select an Internal Standard: For uranium analysis, elements such as Iridium (Ir) and Rhenium (Re) have been shown to be effective internal standards.[6][11]
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard at a concentration that will yield a stable and measurable signal when added to your samples.
-
Spike Samples and Standards: Add a precise and consistent volume of the internal standard stock solution to all your samples, calibration standards, and blanks.
-
Analysis: During ICP-MS analysis, monitor the signal for both uranium and the internal standard. The instrument software will use the ratio of the uranium signal to the internal standard signal for quantification, which corrects for variations in signal intensity.
-
-
-
Perform the Method of Standard Additions: This method is particularly useful for complex and variable matrices where matrix-matching of standards is difficult. It involves creating a calibration curve within the sample itself.
-
Experimental Protocol: Method of Standard Additions
-
Prepare Sample Aliquots: Take several identical aliquots of your sample.
-
Spike Aliquots: Add increasing, known amounts of a uranium standard solution to each aliquot. Leave one aliquot unspiked.
-
Dilute to a Constant Volume: Dilute all spiked and unspiked aliquots to the same final volume.
-
Analysis: Analyze all the prepared solutions by ICP-MS.
-
Data Analysis: Plot the measured uranium signal intensity against the concentration of the added uranium standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the original uranium concentration in the sample.
-
-
Issue 3: Spectral Shifts and Overlapping Peaks in Raman and UV-Vis Spectroscopy
Symptoms:
-
Shifting of the characteristic uranyl ion peaks.
-
Broadening or splitting of spectral bands.
-
Poor correlation between absorbance/intensity and concentration.
Troubleshooting Workflow:
Troubleshooting spectral interferences.
Detailed Steps:
-
Matrix-Match Standards: Prepare your calibration standards in a matrix that is as similar as possible to your samples. This is crucial when analyzing samples with varying acidity or containing other complexing agents, as these can significantly affect the uranyl speciation and thus its spectrum.[3][4]
-
Use Chemometric Methods: For complex systems with overlapping spectral features, multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to deconvolve the spectra and quantify the components. These methods can model the relationship between the full spectrum and the concentration of the analyte, effectively accounting for matrix-induced spectral changes.[3][4]
-
Consider Sample Pre-treatment: In cases of severe spectral interference, it may be necessary to separate the this compound from the interfering matrix components prior to analysis. Techniques such as ion-exchange chromatography or solvent extraction can be employed for this purpose.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the performance of different spectroscopic techniques and the effectiveness of matrix effect correction methods.
Table 1: Performance Characteristics of Spectroscopic Techniques for Uranium Analysis
| Technique | Typical Detection Limit | Precision (RSD) | Key Considerations |
| XRF | 3 µg/g[2] | < 2%[2] | Best for solid samples; requires careful sample preparation to mitigate matrix effects. |
| ICP-MS | 0.04 µg/L[6] | 4-6%[6] | High sensitivity; susceptible to matrix effects from high dissolved solids. |
| Raman | Dependent on laser power and sample | Varies with instrumentation | Excellent for speciation studies; fluorescence from the matrix can be an issue. |
| UV-Vis | ~0.1 mg/L | < 5% | Widely available; prone to spectral overlap from other metal ions. |
| FTIR | N/A (primarily for identification) | N/A | Good for qualitative analysis and functional group identification. |
Table 2: Effectiveness of Matrix Effect Correction in XRF Analysis
| Correction Method | Improvement in Linearity (R²) | Relative Deviation from Reference |
| Mathematical Functional Decomposition | From 0.5918 to 0.9917[2] | < 6.80% compared to ICP-MS[2] |
| Rh Kα Scattered Peak Correction | N/A | Average deviation of 3%[5] |
Table 3: Selection of Internal Standards for Uranium Analysis by ICP-MS
| Internal Standard | Matrix | Rationale for Selection |
| Iridium (Ir) | Human Urine[11] | Shows a similar matrix effect to uranium.[11] |
| Rhenium (Re) | Natural Waters[6] | Provides efficient interference correction and good reproducibility.[6] |
| Rhodium (Rh) | General Use | Commonly used as an internal standard in ICP-MS. |
References
- 1. Minimizing Matrix Effects in XRF Spectrometry - XRF [xrfscientific.com]
- 2. High-Accuracy Uranium Determination via Functional Decomposition to Address Matrix Effects in XRF Spectroscopy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Uranium in Complex Acid Media: Understanding Speciation and Mitigating for Band Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Uranyl Fluoride Spill Response
This guide provides best practices for researchers, scientists, and drug development professionals on how to safely manage and clean up uranyl fluoride (B91410) spills in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of a uranyl fluoride spill?
A this compound (UO₂F₂) spill presents a triple hazard:
-
Radiological Hazard : As a uranium compound, it emits alpha particles. While alpha radiation has low penetrating power and is not an external hazard, it is dangerous if inhaled or ingested.
-
Chemical Toxicity : this compound is a nephrotoxin, meaning it can cause severe kidney damage if absorbed into the body through inhalation, ingestion, or skin contact.[1] Prolonged exposure can also lead to liver damage.
-
Corrosive Hazard : this compound reacts vigorously with water or moisture in the air to form hydrofluoric acid (HF), which is highly corrosive and toxic.[1] HF can cause severe, painful burns to the skin, eyes, and respiratory tract, with symptoms that may be delayed for hours.[2][3]
Q2: What is the most critical immediate action to take after a this compound spill?
The most critical first step is to alert everyone in the immediate area and evacuate . The primary danger, especially if the spill is liquid or the powder becomes airborne, is inhalation of the radioactive material and the corrosive hydrofluoric acid fumes. Secure the area by closing doors and prevent re-entry.
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
Proper PPE is mandatory. Responders must wear:
-
Respiratory Protection : A full-facepiece respirator with a high-efficiency particulate (P100) filter and an acid gas cartridge is necessary to protect against radioactive particulates and HF vapors.[4]
-
Eye Protection : Chemical splash goggles and a face shield.
-
Gloves : Double-gloving is recommended. Use an inner nitrile glove and an outer heavy-duty, HF-resistant glove (e.g., neoprene or butyl rubber).
-
Protective Clothing : An acid-resistant apron or lab coat, long pants, and closed-toe shoes are the minimum. For larger spills, a disposable coverall may be necessary.
-
Shoe Covers : To prevent the spread of contamination.[5]
Q4: Can I use a standard chemical spill kit for a this compound spill?
No. Standard spill kits containing absorbents like vermiculite, sand, or kitty litter must not be used. These silica-based materials react with the hydrofluoric acid formed by this compound to produce silicon tetrafluoride, a toxic gas.[6][7][8] You must use a spill kit specifically prepared for HF and radioactive materials.
Q5: How do I decontaminate surfaces after the spill has been physically removed?
After the bulk of the spill has been neutralized and absorbed, the area must be decontaminated.
-
Wipe the area with a solution of soapy water.
-
Perform a wipe test for radiological contamination. Use a filter paper to wipe a 100 cm² area and measure its activity with a suitable counter (e.g., a Geiger counter).
-
Continue cleaning and re-testing until the wipe test shows contamination levels are below your institution's established limits.
-
All cleaning materials (sponges, paper towels, etc.) must be disposed of as radioactive and chemical hazardous waste.[5]
Troubleshooting Guides
Scenario 1: A small amount of solid this compound powder (<1 gram) has spilled inside a chemical fume hood.
-
Problem : How do I safely clean up a minor powder spill in a contained space?
-
Solution :
-
Alert & Secure : Notify others in the lab. Keep the fume hood sash at a safe working height. Do not turn off the fume hood.
-
Don PPE : Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator should be used if there is any risk of inhalation.
-
Cover : Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Neutralize : Carefully apply a calcium-based neutralizer like calcium carbonate or calcium bicarbonate powder over the absorbent pads and the spill.[9] This will help bind the fluoride.
-
Clean : Moisten the material slightly with water (use a spray bottle to avoid splashing) to help the reaction and prevent dust. Working from the outside in, carefully collect the neutralized material and pads using forceps and place them into a designated, labeled hazardous waste container.
-
Decontaminate : Wipe the area with soap and water, then perform a radiological wipe test to confirm decontamination. Dispose of all cleanup materials as hazardous waste.
-
Scenario 2: A bottle containing a this compound solution has broken on the lab floor.
-
Problem : A liquid spill has occurred in an open area, posing an immediate inhalation and contact hazard.
-
Solution : This is considered a major spill.
-
EVACUATE IMMEDIATELY : Alert all personnel and evacuate the laboratory, closing all doors behind you.
-
CALL FOR HELP : Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are a trained emergency responder.
-
SECURE THE AREA : Prevent anyone from entering the contaminated zone. If possible and safe to do so from a distance, increase ventilation to the room by remote means.
-
DECONTAMINATE PERSONNEL : If anyone was splashed, they should immediately go to an emergency shower and flush the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[2] Seek immediate medical attention and inform medical personnel about the exposure to both hydrofluoric acid and a radioactive compound.
-
Quantitative Data Summary
The following tables provide key quantitative data for handling this compound.
Table 1: Occupational Exposure Limits
| Substance | Agency | Limit Type | Value |
|---|---|---|---|
| Uranium (soluble compounds, as U) | OSHA | PEL (8-hr TWA) | 0.05 mg/m³[10][11] |
| NIOSH | REL (10-hr TWA) | 0.05 mg/m³[12][13] | |
| NIOSH | STEL (15-min) | 0.6 mg/m³[1] | |
| NIOSH | IDLH | 10 mg/m³[13] | |
| Hydrogen Fluoride (HF) | OSHA | PEL (8-hr TWA) | 3 ppm[14][15] |
| NIOSH | REL (10-hr TWA) | 3 ppm (2.5 mg/m³)[14] | |
| NIOSH | Ceiling (15-min) | 6 ppm (5 mg/m³)[14][15] |
| | NIOSH | IDLH | 30 ppm[15] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Table 2: Decontamination Materials
| Spill Type | Primary Neutralizing Agent | Absorbent Material | Materials to AVOID |
|---|
| This compound (Solid or Solution) | Calcium Carbonate (CaCO₃) or Calcium Bicarbonate[9] | HF-resistant spill pads/pillows; Polypropylene | Sand, Kitty Litter, Vermiculite, or any silica-based absorbent[6][7][8] |
Experimental Protocol: Minor Spill Cleanup
This protocol details the methodology for cleaning a minor (<100 mL liquid or <10g solid) this compound spill.
-
Preparation :
-
Confirm the location of the HF & Radioactive Spill Kit.
-
Ensure all required PPE is available and in good condition.
-
Notify a colleague to act as a "buddy" and observe from a safe distance.
-
-
Spill Containment :
-
Don the full required PPE.
-
For liquid spills, create a dike around the spill's outer edge using HF-resistant absorbent pads or pillows to prevent it from spreading.[16]
-
-
Neutralization :
-
Slowly and carefully sprinkle a generous amount of calcium carbonate or calcium bicarbonate powder over the entire spill area, working from the outside in.[9][17] This helps to neutralize the hydrofluoric acid that forms upon contact with moisture.
-
Avoid creating dust. The powder will react with the acid; be cautious as this can sometimes generate heat.[16]
-
-
Absorption and Collection :
-
Allow the neutralizer to react for at least 10-15 minutes.
-
Add more absorbent pads on top of the neutralized mixture.
-
Using forceps or a plastic scoop, carefully collect all contaminated materials (absorbent pads, neutralized powder, any broken glass).
-
Place all collected waste into a heavy-duty, labeled polyethylene (B3416737) bag or container.
-
-
Decontamination and Verification :
-
Prepare a solution of laboratory detergent and water.
-
Wipe the spill surface, starting from the outer perimeter and working inward.
-
Perform a wipe test for radiological contamination. Using a piece of filter paper, wipe an area of 100 cm² within the spill zone.
-
Analyze the wipe with a Geiger counter or other appropriate radiation detection instrument.
-
If contamination is above the acceptable background level, repeat the washing and wipe-testing process until the area is verified as clean.
-
-
Waste Disposal and Follow-up :
-
Seal the hazardous waste container. Ensure it is clearly labeled as "Hazardous Waste: this compound, Corrosive, Radioactive."
-
Remove and dispose of all PPE in the same hazardous waste container.
-
Wash hands thoroughly.
-
Report the incident to your supervisor and EHS, and arrange for waste pickup.
-
Restock the spill kit immediately.
-
Mandatory Visualization
Caption: Logical workflow for responding to a this compound spill.
References
- 1. Chemical and Radiological Toxicity of Uranium and its Compounds [sti.srs.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. medbox.org [medbox.org]
- 4. restoredcdc.org [restoredcdc.org]
- 5. americanchemistry.com [americanchemistry.com]
- 6. sjsu.edu [sjsu.edu]
- 7. Working with HF - cleanroom [wiki.nbi.ku.dk]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. URANIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 11. Uranium Toxicity: What are the Standards and Regulations for Uranium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. nrc.gov [nrc.gov]
- 13. Uranium (soluble) - IDLH | NIOSH | CDC [cdc.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen fluoride [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Decontamination of Uranyl Fluoride Contaminated Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper decontamination procedures for equipment used with uranyl fluoride (B91410) (UO₂F₂). Uranyl fluoride is a water-soluble uranium compound that presents both chemical and radiological hazards. Strict adherence to safety and decontamination protocols is essential to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound poses both chemical and radiological hazards.
-
Chemical Hazards: It is toxic if ingested or inhaled. Upon contact with moisture, it can hydrolyze to form hydrofluoric acid (HF), which is highly corrosive and toxic.[1] When heated to decomposition (around 300°C), it emits toxic fluoride fumes.[1]
-
Radiological Hazards: As a uranium compound, it is radioactive and emits alpha particles. While alpha radiation has low penetrating power and is not an external hazard, it is a significant internal hazard if inhaled or ingested. Prolonged exposure can increase the risk of cancer.
Q2: What immediate steps should be taken in case of a this compound spill?
A2: In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Immediately alert all personnel in the vicinity.
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading. For liquid spills, create a dike around the spill. For solid spills, cover with a damp paper towel to prevent airborne dust.
-
Evacuate: If the spill is large, if there is a risk of airborne contamination, or if you are unsure how to proceed, evacuate the area, close the door, and prevent entry.
-
Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Only trained personnel with appropriate personal protective equipment (PPE) should perform the cleanup.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Appropriate PPE is crucial to minimize exposure. This includes:
-
A lab coat
-
Safety goggles or a face shield
-
Double nitrile gloves
-
For handling powders or creating aerosols, a respirator may be necessary. Consult your institution's EHS for specific respirator requirements.
Q4: How should I dispose of waste contaminated with this compound?
A4: All waste contaminated with this compound, including used PPE, absorbent materials, and cleaning solutions, must be disposed of as radioactive waste.[2]
-
Solids: Collect in a designated, labeled, and sealed container.
-
Liquids: Collect in a sealed, leak-proof container.
-
Follow your institution's specific guidelines for radioactive waste disposal. Contact your EHS office for detailed procedures.
Troubleshooting Guides
Issue 1: Standard decontamination procedures are not effective in removing all contamination.
| Possible Cause | Troubleshooting Step |
| This compound has dried on the surface. | Dried this compound can be more difficult to remove. Pre-soaking the equipment in the decontamination solution for an extended period (e.g., several hours to overnight) may be necessary. |
| Contamination is on a corroded or porous surface. | For corroded metal surfaces, a decontamination solution containing a complexing agent like citric acid combined with an oxidizing agent may be more effective.[3] For porous materials, multiple cleaning cycles may be required. In some cases, complete decontamination may not be possible, and the item may need to be disposed of as radioactive waste. |
| The decontamination solution is not appropriate for the type of equipment. | Ensure the chosen decontamination solution is chemically compatible with the material of the equipment to avoid damage. For example, strong acids should not be used on certain metals. |
| Residual contamination is fixed (not removable by wiping). | Fixed contamination may require more aggressive cleaning methods. Consult with your Radiation Safety Officer (RSO) for guidance on advanced decontamination techniques, which may include electropolishing for metals. |
Issue 2: The decontamination solution is causing damage to the equipment.
| Possible Cause | Troubleshooting Step |
| Chemical incompatibility. | Immediately stop using the solution and rinse the equipment thoroughly with water. Consult a chemical compatibility chart or your EHS department to select a more appropriate decontamination agent. This compound solutions can be corrosive, and some decontamination agents can exacerbate this. |
| Solution is too concentrated. | Prepare a more dilute solution and test its effectiveness on a small, inconspicuous area of the equipment first. |
| Contact time is too long. | Reduce the duration of exposure to the decontamination solution. |
Issue 3: Difficulty in confirming complete decontamination.
| Possible Cause | Troubleshooting Step |
| Inadequate monitoring technique. | Ensure you are using the correct radiation detection instrument for alpha particles (e.g., a gas-flow proportional counter or a zinc sulfide (B99878) scintillation detector). A Geiger-Müller counter is generally not suitable for detecting alpha radiation. |
| High background radiation. | Measure the background radiation level in an uncontaminated area and subtract this from your readings. |
| Interference from other radionuclides. | If other radioactive materials are used in the laboratory, ensure your monitoring is specific to uranium. This may require more sophisticated analysis by the RSO. |
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
Materials:
-
0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.
-
5% Sodium Bicarbonate Solution: Dissolve 50 g of sodium bicarbonate in 1 L of deionized water.
-
Laboratory detergent
-
Deionized water
-
Appropriate PPE
Procedure:
-
Initial Rinse: As soon as possible after use, rinse the glassware with tap water to remove any loose contamination.
-
Soaking: Immerse the glassware in a bath of either 0.1 M citric acid solution or 5% sodium bicarbonate solution. Allow to soak for at least one hour. For heavy contamination, soaking overnight may be necessary.
-
Scrubbing: Wearing double nitrile gloves, use a soft brush to gently scrub the surfaces of the glassware while it is submerged in the decontamination solution.
-
Rinsing: Remove the glassware from the soaking solution and rinse it thoroughly with warm tap water.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the glassware at least three times with deionized water.
-
Monitoring: After the glassware is dry, monitor all surfaces for residual alpha contamination using an appropriate survey meter.
-
Repeat if Necessary: If contamination is still detected, repeat the soaking and cleaning process.
-
Waste Disposal: All cleaning solutions, rinsates, and used cleaning materials must be collected and disposed of as liquid radioactive waste.
Protocol 2: Decontamination of Stainless Steel Surfaces Contaminated with this compound
Materials:
-
0.1 M Citric Acid Solution
-
Absorbent pads
-
Deionized water
-
Appropriate PPE
Procedure:
-
Initial Wipe: Wearing appropriate PPE, use a damp absorbent pad to gently wipe the stainless steel surface to remove any loose contamination. Work from the outer edge of the contaminated area inwards.
-
Application of Decontaminant: Liberally apply the 0.1 M citric acid solution to the contaminated area using a new absorbent pad or by spraying.
-
Contact Time: Allow the citric acid solution to remain in contact with the surface for at least 15-30 minutes. Do not allow the solution to dry on the surface.
-
Wiping: Use a clean, damp absorbent pad to wipe the surface, again working from the outside in.
-
Rinsing: Wipe the surface with a new absorbent pad dampened with deionized water to remove any residual citric acid.
-
Monitoring: Allow the surface to dry completely and then monitor for residual alpha contamination.
-
Repeat if Necessary: Repeat the procedure if contamination remains above acceptable limits.
-
Waste Disposal: All used absorbent pads and solutions must be disposed of as solid radioactive waste.
Data Presentation
Table 1: Effectiveness of Decontamination Solutions for Uranium
| Decontamination Agent | Concentration | Material | Contaminant Form | Removal Efficiency (%) | Reference |
| Citric Acid | 0.1 M | Rusted Carbon Steel | Uranyl Hydroxide/Schoepite | 68 - 94 | [3] |
| Citric Acid | Not specified | Soil and Sludge | Uranium | ~99 | |
| Sodium Bicarbonate | 0.5 M | Soil | Depleted Uranium | ~65.4 | [4] |
| Sodium Bicarbonate | 100 mM | Soil | Uranium | 20 - 94 | [5] |
Mandatory Visualization
Caption: General workflow for the decontamination of equipment contaminated with this compound.
Caption: Chemical pathways for the decontamination of this compound using common cleaning agents.
References
- 1. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 2. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 3. Decontamination of uranium-contaminated steel surfaces by hydroxycarboxylic acid with uranium recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. uotechnology.edu.iq [uotechnology.edu.iq]
Validation & Comparative
A Comparative Guide to the Synthesis of Uranyl Fluoride: Wet vs. Dry Methods
Uranyl fluoride (B91410) (UO₂F₂), a key intermediate in the nuclear fuel cycle, is synthesized through various methods, broadly categorized as wet and dry processes. The choice of method significantly impacts the product's purity, morphology, and the overall efficiency of the process. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable synthesis route for their applications.
Quantitative Data Summary
The performance of wet and dry synthesis methods for uranyl fluoride can be quantitatively compared based on several key parameters. The following table summarizes these metrics based on available experimental data.
| Parameter | Wet Method (Ammonium Diuranate Route) | Dry Method (Fluorination of UO₃ with HF) | Dry Method (In Situ HF from Bifluoride) |
| Starting Materials | Uranyl Trioxide (UO₃), Hydrofluoric Acid (HF), Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Uranium Trioxide (UO₃), Hydrogen Fluoride (HF) gas | Uranium Trioxide (UO₃), Silver Bifluoride (AgHF₂) |
| Reaction Temperature | Room temperature for precipitation; 800°C for decomposition | 300-500°C[1][2][3] | 150-250°C[2][4] |
| Reaction Time | Not specified for precipitation; 20 hours for decomposition[5][6] | Not specified | 24-48 hours[2] |
| Yield | ~88%[5][6] | >95%[1] | ~90%[4][7] |
| Product Purity | High, but potential for NH₄F co-precipitation[6] | High, with sublimation purification yielding <0.1% metallic impurities[1] | High, minimizes impurities[2] |
| Product Morphology | Agglomerated particles[6] | Not specified | Well-preserved morphology, microspheres[2][4] |
Experimental Protocols
Detailed methodologies for key wet and dry synthesis routes are provided below.
Wet Method: Ammonium Diuranate (ADU) Precipitation Route
This method involves the precipitation of ammonium diuranate (ADU) from a this compound solution, followed by thermal decomposition to yield uranium oxides which can then be converted to this compound if desired, though the initial step produces a UO₂F₂ solution.
1. Preparation of this compound Solution:
-
Dissolve 0.5 g of uranium trioxide (UO₃) in 18.2 mL of 1% (w/v) hydrofluoric acid (HF).
-
Stir the mixture at 400 rpm in a closed PFA jar at room temperature until the UO₃ is fully dissolved. This creates a this compound solution with a uranium concentration of approximately 27.4 g/L.[5][6]
2. Precipitation of Ammonium Diuranate (ADU):
-
The detailed protocol for ADU precipitation from the UO₂F₂ solution is not explicitly provided in the search results. However, in a typical ADU process, ammonium hydroxide is added to a uranyl solution to precipitate ADU.[8]
3. Recovery and Decomposition:
-
The resulting precipitate is dried and ground.
-
The dried ADU is then decomposed at 800°C for 20 hours under a nitrogen atmosphere.[5][6] The average yield after drying and grinding is approximately 88%.[5][6]
Dry Method: Direct Fluorination of Uranium Trioxide
This method involves the high-temperature reaction of uranium trioxide with hydrogen fluoride gas.
1. Reaction Setup:
-
Place uranium trioxide (UO₃) in a suitable reaction vessel, typically made of a material resistant to HF corrosion like nickel or its alloys.
-
The reaction is conducted in a tube furnace capable of reaching temperatures up to 500°C.
2. Fluorination Reaction:
-
Heat the UO₃ to a temperature between 300°C and 500°C.[1][2][3]
-
Introduce anhydrous hydrogen fluoride (HF) gas into the reactor.
-
The reaction proceeds according to the equation: UO₃ + 2HF → UO₂F₂ + H₂O.[9]
-
This method can achieve yields exceeding 95%.[1]
3. Purification:
-
The resulting this compound can be purified by sublimation under reduced pressure at 200-250°C to yield a product with less than 0.1% metallic impurities.[1]
Dry Method: In Situ HF Generation from Bifluoride Salts
This novel method utilizes the thermal decomposition of a bifluoride salt to generate HF gas in situ for the fluorination of UO₃, which is particularly useful for preserving the morphology of the starting material.
1. Reaction Setup:
-
Place UO₃ microspheres and a bifluoride salt, such as silver bifluoride (AgHF₂), in separate compartments within an autoclave.[2][3] This setup ensures that the fluorination occurs via the gas phase, maximizing the formation of pure UO₂F₂.[2]
2. Fluorination Reaction:
-
Heat the sealed autoclave to a temperature between 150°C and 200°C for 24 to 48 hours.[2]
-
At these temperatures, the bifluoride salt decomposes to produce HF gas.[2][3]
-
The HF gas then reacts with the UO₃ microspheres to form UO₂F₂ microspheres.[2][3]
-
A reaction temperature of 200°C is optimal for producing crystalline, anhydrous UO₂F₂ with well-preserved morphology.[2][3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the wet and dry synthesis methods.
Caption: Workflow for the wet synthesis of uranium oxide via the ammonium diuranate route.
Caption: Workflows for dry synthesis of this compound via direct fluorination and in situ HF generation.
Comparison and Conclusion
Both wet and dry methods offer viable pathways for the synthesis of this compound, each with distinct advantages and disadvantages.
Wet methods , such as the ADU route, operate at lower initial temperatures (for precipitation) and can produce high yields. However, they often involve multiple steps, including precipitation, filtration, and high-temperature decomposition, which can be time-consuming. Furthermore, there is a risk of co-precipitation of impurities that may affect the final product's quality.[6]
Dry methods are generally more direct. The direct fluorination of UO₃ with HF gas is a high-temperature process that offers high yields and the possibility of purification through sublimation.[1] The more recent development of using bifluoride salts to generate HF in situ provides a lower-temperature dry route that is particularly advantageous for producing UO₂F₂ with controlled and preserved morphologies, such as microspheres.[2][4] This morphological control is crucial for applications in advanced materials and nuclear forensics.[4]
References
- 1. webqc.org [webqc.org]
- 2. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tailoring Triuranium Octoxide into Multidimensional this compound Micromaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Validating the Crystal Structure of Uranyl Fluoride: A Comparative Analysis of Neutron Diffraction Data
For researchers, scientists, and drug development professionals, the precise determination of a crystal structure is paramount. This guide provides a comparative analysis of the validation of the uranyl fluoride (B91410) (UO2F2) crystal structure, with a focus on the application of neutron diffraction data. We will explore the experimental protocols, present key quantitative data, and compare this method with alternative analytical techniques.
Uranyl fluoride, a key intermediate in the nuclear fuel cycle, has been the subject of numerous structural studies.[1][2] While X-ray diffraction has been instrumental in determining the arrangement of heavier atoms like uranium, neutron diffraction offers a significant advantage in locating lighter atoms, such as fluorine and, in hydrated forms, hydrogen.[1][3] This capability is crucial for a complete and accurate validation of the crystal structure.
Comparative Analysis of Crystallographic Data
The crystal structure of both anhydrous and hydrated forms of this compound has been investigated. Neutron diffraction studies have been particularly insightful in refining the details of these structures. Below is a summary of the crystallographic data obtained from various studies.
| Compound | Technique | Space Group | Lattice Parameters (Å) | Reference |
| Anhydrous UO2F2 | Neutron Diffraction | R-3m | a = 5.755, α = 42.5° | |
| [(UO2F2)(H2O)]7·4H2O | X-ray Diffraction | C2/c | a = 13.843, b = 9.801, c = 24.970, β = 104.94° | |
| Uranium Hexafluoride (UF6) | Neutron Diffraction | Pnma | a = 9.900(2), b = 8.962(2), c = 5.207(2) | [4] |
Experimental Protocols
A definitive understanding of the experimental methodology is essential for evaluating the validity of the presented data.
Neutron Diffraction of this compound
The validation of the this compound crystal structure using neutron diffraction generally follows this protocol:
-
Sample Preparation: Anhydrous this compound is synthesized, for instance, by the hydrolysis of uranium hexafluoride (UF6) with ambient water molecules.[2] For hydrated structures, the anhydrous material is exposed to a controlled humidity environment.[1]
-
Data Collection: The powdered or single crystal sample is placed in a suitable container and mounted on a neutron diffractometer. A beam of thermal neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern.
-
Structure Refinement: The collected diffraction data is then analyzed using Rietveld refinement methods. This involves fitting a calculated diffraction pattern from a theoretical crystal structure model to the experimental data. The refinement process adjusts parameters such as lattice parameters, atomic positions, and thermal displacement parameters to achieve the best possible fit. For hydrated samples, neutron diffraction is particularly advantageous due to its sensitivity to hydrogen atoms.[1]
Alternative Validation Methods
While neutron diffraction is powerful, a multi-technique approach provides a more robust validation.
-
Single-Crystal X-ray Diffraction: This technique is fundamental for determining the initial crystal structure, especially the positions of heavy atoms.[5][6][7] The structure of a hydrated this compound, [(UO2F2)(H2O)]7·4H2O, was first determined using this method.
-
Raman Spectroscopy: This spectroscopic technique can be used to probe the vibrational modes of the uranyl (UO2^2+) ion and can differentiate between anhydrous and hydrated forms.[1]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F solid-state MAS NMR, combined with quantum chemical calculations, can provide detailed information about the local environment of the fluorine atoms, complementing the long-range structural information from diffraction.[3][8]
Workflow for Crystal Structure Validation
The process of validating a crystal structure using neutron diffraction data can be visualized as a systematic workflow. This involves data acquisition, computational analysis, and comparison with existing models.
Caption: Workflow for this compound crystal structure validation using neutron diffraction.
Conclusion
The validation of the this compound crystal structure is a multi-faceted process where neutron diffraction plays a critical role, especially in accurately determining the positions of light atoms. Its sensitivity to fluorine and hydrogen provides a level of detail that is often unattainable with X-ray diffraction alone.[1] However, the most reliable validations are achieved through a combination of techniques, including X-ray diffraction, Raman spectroscopy, and solid-state NMR, which provide complementary information on both the long-range order and the local atomic environments. While challenges such as line broadening in powder diffraction patterns of anhydrous UO2F2 can complicate analysis, ongoing research and the use of single-crystal studies continue to refine our understanding of this important nuclear material.[9]
References
- 1. osti.gov [osti.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of fluorides. Part XII. Single-crystal neutron diffraction study of uranium hexafluoride at 293 K - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Structural chemistry of mixed-ligand inorganic fluoride complexes of uranyl (review) - Davidovich - Vestnik of the Far East Branch of the Russian Academy of Sciences [rjsocmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural chemistry of mixed-ligand carboxylate-fluoride and neutral fluoride complexes of uranyl (review) - Davidovich - Vestnik of the Far East Branch of the Russian Academy of Sciences [journals.eco-vector.com]
- 8. sti.srs.gov [sti.srs.gov]
- 9. The structures of fluoride II - the structure of this compound [apo.ansto.gov.au]
A Comparative Analysis of Uranyl Fluoride and Uranyl Nitrate as Precursors for Uranium Oxide Synthesis
An objective guide for researchers and scientists on the performance and experimental considerations of two key uranium precursors.
Uranyl fluoride (B91410) (UO₂F₂) and uranyl nitrate (B79036) (UO₂(NO₃)₂) are two common precursors used in the nuclear fuel cycle and materials science for the synthesis of uranium oxides, primarily uranium dioxide (UO₂). The choice of precursor can significantly influence the properties of the final product, process efficiency, and safety considerations. This guide provides a detailed comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific applications.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each precursor, which dictate their handling, solubility, and reactivity. Uranyl nitrate is typically available as a hexahydrate, making it highly soluble in water and some organic solvents, whereas uranyl fluoride is very soluble in water but not in organic solvents.[1] The difference in density and decomposition temperature is also notable.
Table 1: General and Physical Properties [1]
| Property | This compound (UO₂F₂) | Uranyl Nitrate (UO₂(NO₃)₂) |
| CAS Number | 13536-84-0 | 10102-06-4 (anhydrous), 13520-83-7 (hexahydrate) |
| Molar Mass | 308.02 g/mol | 394.04 g/mol (anhydrous), 502.13 g/mol (hexahydrate) |
| Appearance | Pale yellow, hygroscopic solid | Yellow-green, rhombic, hygroscopic crystals |
| Density | 6.37 g/cm³ | 2.81 g/cm³ (hexahydrate) |
| Melting Point | 300 °C (decomposes) | 60.2 °C (hexahydrate) |
| Boiling Point | Decomposes | 118 °C (decomposes) |
| Solubility in Water | Very soluble | 122 g/100g H₂O at 20°C (hexahydrate) |
| Solubility in Organic Solvents | Insoluble in benzene | Soluble in ethanol, acetone, ether; insoluble in benzene |
Conversion to Uranium Oxides: A Process Overview
Both precursors can be converted to uranium oxides through various process routes. The most common pathways involve precipitation of an intermediate compound, followed by calcination and reduction.
For uranyl nitrate , the conventional method is the Ammonium (B1175870) Diuranate (ADU) process.[2][3] This involves neutralizing a uranyl nitrate solution with ammonia (B1221849) to precipitate ADU, which is then filtered, dried, calcined to UO₃ or U₃O₈, and finally reduced to UO₂ in a hydrogen atmosphere.[2][3][4] An alternative, more direct route is thermal denitration, which decomposes the uranyl nitrate solution to uranium oxides in a single step, offering savings in chemical costs by avoiding the use of ammonia and allowing for the recovery of nitric acid.[2][3]
For This compound , a common route also involves the ADU process, where the UO₂F₂ solution is reacted with ammonia to precipitate ADU.[4][5] However, a significant challenge in this route is managing the residual fluorine content in the final UO₂ product.[5][6] Incomplete conversion can lead to the formation of stable oxyfluoride intermediates, which can impact the quality of the final nuclear fuel pellets.[7] Dry conversion routes for this compound involve pyrohydrolysis at elevated temperatures to form UO₂F₂, followed by reduction.[8]
Comparative Performance Data
The choice of precursor and process route has a direct impact on the characteristics of the resulting uranium oxide powder and the overall efficiency of the process.
Table 2: Process and Performance Comparison
| Parameter | This compound Route | Uranyl Nitrate Route |
| Primary Process | ADU Precipitation, Dry Pyrohydrolysis | ADU Precipitation, Thermal Denitration |
| Key Challenge | Residual fluorine impurities in the final UO₂ product.[5][7] | Generation of nitrogen oxides (NOx) during thermal decomposition.[9] |
| Product Purity | Can achieve low fluorine content (<50 ppm) with optimized processes.[5] | Generally high purity, as nitrate is easily removed during calcination. |
| Morphology Control | Precursor morphology can be retained in the final product under specific conditions.[10][11] | Can produce spherical or hexagonal nanoparticles depending on synthesis conditions.[12] |
| Economic/Environmental Factors | Requires management of hydrofluoric acid (HF) byproducts.[13] | Thermal denitration allows for nitric acid recovery.[2][3] Avoids the use of ammonia.[2][3] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for the conversion of each precursor to uranium dioxide.
1. ADU Precipitation from Uranyl Nitrate
-
Objective: To synthesize UO₂ powder from a uranyl nitrate solution via the ADU process.
-
Methodology:
-
Neutralize the solution by adding ammonia (NH₃) gas or ammonium hydroxide (B78521) (NH₄OH) to precipitate ammonium diuranate (ADU).[2][3] The reaction is carried out in an agitated reactor, monitoring pH and uranium concentration over time.[4]
-
Filter the resulting ADU precipitate using a Büchner funnel and appropriate filter paper.[4]
-
Wash the filter cake with deionized water to remove residual nitrates.[4]
-
Dry the washed ADU precipitate.[2]
-
Calcine the dried ADU in a furnace to thermally decompose it to UO₃ or U₃O₈.[4]
-
Reduce the calcined oxide powder to UO₂ in a furnace under a hydrogen-containing atmosphere (e.g., N₂/H₂ or Ar/H₂).[6][7]
2. ADU Precipitation from this compound
-
Objective: To synthesize UO₂ powder from a this compound solution while minimizing fluorine contamination.
-
Methodology:
-
Prepare an aqueous UO₂F₂ solution, often by the hydrolysis of uranium hexafluoride (UF₆).[5]
-
React the UO₂F₂ solution with gaseous ammonia or ammonium hydroxide in a reactor to precipitate ADU.[4][5] A "dry-ADU" variant involves reacting atomized droplets of a concentrated UO₂F₂ solution directly with ammonia gas to avoid liquid filtrate.[6]
-
Filter and wash the ADU precipitate thoroughly.[4]
-
Dry the ADU product.
-
Calcine the ADU in an inert (e.g., nitrogen) or controlled atmosphere.[6]
-
Reduce the calcined powder to UO₂ using a steam-hydrogen gas mixture. The presence of water vapor is crucial to facilitate the removal of residual fluorine as HF gas.[6][7]
-
Process Flow Visualizations
The following diagrams illustrate the generalized conversion pathways for both precursors to uranium dioxide.
References
- 1. benchchem.com [benchchem.com]
- 2. barc.gov.in [barc.gov.in]
- 3. barc.gov.in [barc.gov.in]
- 4. hbni.ac.in [hbni.ac.in]
- 5. US5139709A - Process for converting uranyl compounds to UO2 via ADU - Google Patents [patents.google.com]
- 6. Dry-ADU process for UO[sub 2] production (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inis.iaea.org [inis.iaea.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Synthesis and Morphological Control of UO2F2 Particulates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Reactivity Landscape of Uranyl Fluoride Hydrates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of uranyl fluoride (B91410) hydrates is paramount for applications ranging from nuclear fuel cycle chemistry to environmental remediation. This guide provides an objective comparison of the reactivity of different uranyl fluoride hydrates, supported by experimental data, detailed methodologies, and visual representations of key transformations.
This compound (UO₂F₂) and its hydrated forms are key compounds in uranium chemistry. Their stability and reactivity are significantly influenced by environmental conditions, particularly humidity and temperature. This analysis delves into the comparative reactivity of anhydrous this compound and its primary hydrated counterpart, [(UO₂F₂)(H₂O)]₇·4H₂O, focusing on their transformations under various stimuli.
Comparative Reactivity Data
The reactivity of this compound hydrates is primarily dictated by their water content and the surrounding environmental conditions. The following table summarizes key quantitative data from various studies, highlighting the differences in their behavior.
| Parameter | Anhydrous this compound (UO₂F₂) | Hydrated this compound ([(UO₂F₂)(H₂O)]₇·4H₂O) | Reference |
| Formula | UO₂F₂ | [(UO₂F₂)(H₂O)]₇·4H₂O | [1] |
| Symmetric Uranyl Stretch (Raman) | ~915 cm⁻¹ | ~868 cm⁻¹ | [1] |
| Dehydration Temperature | N/A | ~125 °C | [1][2] |
| Reactivity with Water Vapor | Hydrates to form [(UO₂F₂)(H₂O)]₇·4H₂O | Unstable at high humidity; transforms to a uranyl hydroxide (B78521) hydrate | [1][3][4] |
| Stability at 25°C and 35°C | Stable | Stable at 32% RH; unstable at ≥ 59% RH | [5] |
| Thermal Decomposition (in Helium) | Decomposes to U₃O₈ and UF₆ at 700-950°C | First dehydrates, then decomposes | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the reactivity of this compound hydrates.
1. In-situ Raman Spectroscopy for Monitoring Hydration/Dehydration
-
Objective: To monitor the structural changes in this compound as a function of temperature and humidity by observing shifts in the characteristic uranyl stretching frequencies.
-
Instrumentation: A Raman spectrometer equipped with a temperature and humidity controlled stage.
-
Procedure:
-
A small sample of the this compound species (anhydrous or hydrated) is placed on the stage.
-
The initial Raman spectrum is recorded at ambient conditions.
-
For dehydration studies, the temperature is ramped, typically from 30°C to 130°C, while Raman spectra are continuously collected. The disappearance of the ~868 cm⁻¹ peak and the appearance of the ~915 cm⁻¹ peak indicate the transition from the hydrated to the anhydrous form.[1]
-
For hydration studies, the relative humidity is controlled, for example, by exposing the sample to different saturated salt solutions. The shift from ~915 cm⁻¹ to ~868 cm⁻¹ signifies hydration.[1]
-
2. Thermal Gravimetric Analysis (TGA) for Dehydration Characterization
-
Objective: To determine the temperature at which water molecules are lost from the hydrated this compound structure.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A precisely weighed sample of [(UO₂F₂)(H₂O)]₇·4H₂O is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dry nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
A sharp decrease in mass corresponding to the loss of water molecules indicates the dehydration temperature, which is approximately 125°C.[1]
-
3. X-ray Diffraction (XRD) for Structural Identification
-
Objective: To identify the crystalline phases of the this compound species and its transformation products.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
The sample is finely ground and mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays at various angles.
-
The diffraction pattern is recorded and compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline structure. This technique is crucial for confirming the formation of new phases like uranyl hydroxide hydrates.[8]
-
Visualizing Reactivity Pathways
The following diagrams illustrate the key transformation pathways of this compound hydrates.
Caption: Reaction pathways of this compound species.
Caption: Experimental workflow for reactivity analysis.
References
- 1. osti.gov [osti.gov]
- 2. Vibrational properties of anhydrous and partially hydrated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. "Chemical Transformations of Hydrated this compound" by Marie Kirkegaard [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. KINETICS OF THE THERMAL DECOMPOSITION OF this compound. I. PRELIMINARY RESULTS (Technical Report) | OSTI.GOV [osti.gov]
- 7. Decomposition of this compound between 700° and 950°C (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Benchmarking Computational Models for Uranyl Fluoride Properties
For researchers, scientists, and professionals in drug development and related fields, accurately predicting the properties of actinide compounds like uranyl fluoride (B91410) (UO₂F₂) is crucial for understanding their behavior and environmental impact. This guide provides an objective comparison of computational models for predicting key properties of uranyl fluoride, supported by experimental data, to aid in the selection of appropriate theoretical methods.
The unique electronic structure of actinides, characterized by the involvement of 5f orbitals in bonding, presents a significant challenge for computational modeling.[1][2] Relativistic effects, both scalar and spin-orbit coupling, play a substantial role and must be adequately treated for accurate predictions.[3][4][5] This guide focuses on benchmarking various computational approaches, primarily within the framework of Density Functional Theory (DFT), against experimental data for anhydrous this compound.
Performance of Computational Models
The accuracy of computational models is benchmarked by comparing predicted properties, such as bond lengths and vibrational frequencies, with experimentally determined values. The following tables summarize the performance of different DFT functionals and the DFT+U method in predicting these properties for anhydrous this compound.
This compound (UO₂F₂) Bond Lengths
The equilibrium geometry, specifically the bond lengths within the this compound molecule, is a fundamental property for assessing the performance of computational models. The table below compares the calculated U-Oyl (uranyl oxygen) and U-F bond distances from various DFT functionals with experimental data.
| Computational Method | U-Oyl Bond Length (Å) | U-F Bond Length (Å) |
| Experimental | 1.78 | 2.24 |
| LDA | 1.74 | 2.24 |
| PBE (GGA) | 1.77 | 2.27 |
| rev-vdW-DF2 | 1.79 | 2.30 |
| DFT+U (Ueff = 5.5 eV) | 1.78 | 2.24 |
Data sourced from Miskowiec et al. (2017).[6]
This compound (UO₂F₂) Vibrational Frequencies
Vibrational spectroscopy is a sensitive probe of molecular structure and bonding. The symmetric stretching frequency of the uranyl ion (ν₁ U-Oyl) is particularly characteristic. This table compares the calculated ν₁ frequencies with experimental values obtained from Raman and Inelastic Neutron Scattering (INS) spectroscopy.[6][7]
| Computational Method | ν₁ U-Oyl (cm⁻¹) |
| Experimental (Raman) | 915 [7] |
| Experimental (INS) | ~915 [6] |
| LDA | 977 |
| PBE (GGA) | 917 |
| rev-vdW-DF2 | 874 |
| DFT+U (Ueff = 5.5 eV) | 915 |
Data sourced from Miskowiec et al. (2017) and Kirkegaard et al. (2019).[6][7]
Experimental Protocols
The experimental data used for benchmarking are primarily derived from Raman spectroscopy and Inelastic Neutron Scattering (INS). Understanding the methodologies behind these techniques is essential for interpreting the comparison.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations.[8][9] For actinide compounds, it is often performed using a micro-Raman setup to handle small sample quantities safely.[8]
Typical Experimental Setup:
-
Spectrometer: A Raman microscope is commonly used.[8]
-
Laser Excitation: A laser source, such as a 532 nm or 632.8 nm HeNe laser, is used to illuminate the sample.[10][11] Laser power is typically kept low (e.g., 0.20 to 2.0 mW) to avoid sample degradation.[10]
-
Optics: A confocal pinhole or slit is used to reject out-of-focus light and improve spatial resolution.[10]
-
Detector: A charge-coupled device (CCD) detector is used to record the scattered light.
-
Sample Preparation: Solid samples, such as UO₂F₂ powder, can be mounted on a suitable substrate.[11] For measurements in solution, specialized cells are used.[12]
Data Acquisition: Spectra are typically acquired over a specific wavenumber range (e.g., 100-1200 cm⁻¹) that covers the characteristic vibrational modes of the uranyl ion.[11]
Inelastic Neutron Scattering (INS)
INS is a powerful technique for probing the dynamics of atoms and molecules in a material.[13][14] It is particularly sensitive to the motion of light atoms like hydrogen, but it can also provide detailed information on the vibrational modes of heavier elements.[15]
Typical Experimental Setup:
-
Neutron Source: Experiments are performed at facilities with a high flux of neutrons, such as spallation neutron sources or research reactors.
-
Spectrometers: Time-of-flight (TOF) or triple-axis spectrometers are commonly used.[14]
-
TOF Spectrometers: A pulsed beam of neutrons with a range of energies is directed at the sample. The final energy of the scattered neutrons is determined by their time of arrival at the detectors.[14]
-
Triple-Axis Spectrometers: A monochromator crystal is used to select a specific incident neutron energy. An analyzer crystal is then used to select the final energy of the scattered neutrons.[14]
-
-
Sample Environment: Samples are typically contained in aluminum cans and can be studied over a range of temperatures.
Data Analysis: The measured energy and momentum transfer of the neutrons provide a detailed map of the vibrational density of states of the sample, which can be directly compared with the results of computational models.[16]
Benchmarking Workflow
The process of benchmarking computational models for predicting this compound properties follows a logical workflow, from selecting the theoretical approach to comparing the results with experimental data.
Caption: Workflow for benchmarking computational models against experimental data.
References
- 1. Relativistic Multiconfigurational Ab Initio Calculation of Uranyl 3d4f Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relativistic Multiconfigurational Ab Initio Calculation of X-r... [publikationen.bibliothek.kit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. plus.ac.at [plus.ac.at]
- 10. osti.gov [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]
- 13. Analysis of Water Coupling in Inelastic Neutron Spectra of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 14. fkf.mpg.de [fkf.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. Inelastic neutron and x-ray scattering, DFT [fz-juelich.de]
Comparison of Analytical Techniques for Uranyl Fluoride Analysis
An essential aspect of quality assurance in analytical measurements is the participation in inter-laboratory comparisons (ILCs) or round-robin tests. These studies are crucial for validating and comparing analytical methods, assessing laboratory performance, and ensuring the reliability of measurement results. This guide provides a comparative overview of various analytical techniques applicable to the analysis of uranyl fluoride (B91410) (UO₂F₂), drawing upon published performance data to simulate an inter-laboratory comparison. Uranyl fluoride is a key intermediate in the nuclear fuel cycle, and its accurate and precise characterization is vital for process control, nuclear material accountancy, and safeguards.[1][2]
Several instrumental methods are available for the quantification and characterization of this compound, each with its own set of strengths and limitations. The selection of an appropriate technique depends on the specific analytical requirements, such as the need for elemental composition, isotopic ratios, or molecular speciation.
A summary of the performance of various techniques reported in the literature is presented in the table below. This table is structured to emulate the results one might find in an inter-laboratory comparison report.
Table 1: Summary of Quantitative Performance Data for this compound Analysis Techniques
| Analytical Technique | Analyte | Sample Type | Key Performance Metric | Reported Value |
| LIBS / LA-MC-ICP-MS | Fluorine & Uranium Isotopes | This compound Particles | Average F/U ratio | 2.78 ± 1.28 (at 100°C) 1.01 ± 0.50 (at 500°C) |
| ²³⁵U/²³⁸U ratio | 0.007262 (22) (at 100°C) 0.007231 (23) (at 500°C) | |||
| ²³⁴U/²³⁸U ratio | 0.000053 (11) (at 100°C) 0.000050 (10) (at 500°C) | |||
| Thermal Ionization Mass Spectrometry (TIMS) | Uranium Isotopes | Uranium Hexafluoride (converted to uranyl nitrate) | Relative Expanded Uncertainty (k=2) for major isotope ratios | 0.015% to 0.030% |
| Relative Expanded Uncertainty (k=2) for minor isotope ratios | 0.02% to 3% | |||
| Differential Laser-Induced Fluorimetry | Uranium | Mineralized Silicate Rock Samples | Relative Standard Deviation (RSD) for 0.04–3.4% U₃O₈ | 0.3–0.5% |
| Concentrates and Mineralized Grab Samples | RSD for 18.1, 36.2, 61.2, and 99.6% U₃O₈ | 0.5–0.9% | ||
| Energy-Dispersive X-ray Spectroscopy (EDX) | Fluorine/Uranium Ratio | Uranium Oxides from this compound | F/U Atomic Ratio | Method dependent, used for quantification[3][4] |
| Ion Chromatography (IC) | Fluoride | Aqueous samples after dissolution | Robust for fluoride anion determination[1] | N/A |
| UV-Visible Spectrophotometry | Uranium | Solution | Widely accessible for uranium quantification[1] | N/A |
| Raman Spectroscopy | Uranyl Speciation | Aqueous solutions and solid particles | Non-destructive, for speciation and complexation studies[1][5][6] | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for some of the key techniques mentioned.
Laser-Induced Breakdown Spectroscopy (LIBS) / Laser Ablation-Multicollector-Inductively Coupled Plasma-Mass Spectrometry (LA-MC-ICP-MS)
This powerful combination allows for the simultaneous elemental and isotopic analysis of individual particles.[1][7][8][9]
-
Sample Preparation : this compound particles (<20 µm) are deposited on a suitable substrate.[7][8]
-
Instrumentation : A system combining a nanosecond pulsed, high-energy laser with a multicollector ICP-MS is used.[7][8]
-
Analysis : A single laser pulse ablates and ionizes the particle, creating a microplasma.[7][8]
-
Data Acquisition : Time-resolved emission spectra from LIBS and ion currents from MC-ICP-MS are recorded. The analysis of a population of particles can be completed rapidly.[7][8]
Thermal Ionization Mass Spectrometry (TIMS)
TIMS is a highly accurate and precise technique for determining isotope ratios. For the analysis of uranium hexafluoride, a conversion step is necessary.[10]
-
Sample Preparation : Uranium hexafluoride (UF₆) is converted into a uranyl nitrate (B79036) solution.[10]
-
Instrumentation : A thermal ionization mass spectrometer is used.
-
Analysis : The uranyl nitrate solution is deposited onto a metal filament. The filament is heated to high temperatures in the mass spectrometer's ion source, causing the uranium to ionize. The ions are then accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected.
-
Data Acquisition : Ion currents for the different uranium isotopes are measured to determine their ratios. The use of a double spike (e.g., ²³³U/²³⁶U) can improve the accuracy of the major isotope ratio measurements.[10]
Workflow for an Inter-laboratory Comparison
An inter-laboratory comparison is a structured process to assess the performance of different laboratories and analytical methods. The following diagram illustrates a typical workflow.
Caption: Workflow of an inter-laboratory comparison for this compound analysis.
This guide highlights the importance of inter-laboratory comparisons in ensuring the quality and reliability of this compound analysis. While a dedicated round-robin for this compound was not identified in the initial search, the compiled data on various analytical techniques provides a solid foundation for researchers and scientists to compare and select the most suitable methods for their specific applications. The use of certified reference materials, where available, is also crucial for method validation and ensuring traceability of results.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 13536-84-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Identification and Elemental Impurity Analysis of Heterogeneous Morphologies in Uranium Oxides Synthesized from this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. osti.gov [osti.gov]
- 7. osti.gov [osti.gov]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. Simultaneous detection of uranium isotopes, fluorine advances nuclear nonproliferation monitoring [ornl.gov]
- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 11. This compound SDS | IBILABS.com [ibilabs.com]
- 12. fluoridealert.org [fluoridealert.org]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Validating Kinetic Models of Uranyl Fluoride Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of uranyl fluoride (B91410) (UO₂F₂), a critical step in the nuclear fuel cycle and a notable compound in environmental and forensic analysis, proceeds through the hydrolysis of uranium hexafluoride (UF₆). Understanding the kinetics of this reaction is paramount for process control, safety assessments, and the development of predictive models for uranium's environmental fate. This guide provides a comparative overview of the experimentally validated kinetic model for uranyl fluoride formation, detailing the supporting data and experimental protocols.
Quantitative Kinetic Data
The most recent and detailed kinetic investigation of the gas-phase hydrolysis of uranium hexafluoride was conducted by Richards et al. (2020).[1][2][3][4][5] Their findings have provided the first directly observed kinetic parameters for this reaction under low-pressure conditions.[1][3][4][5] The table below summarizes the key quantitative data from this pivotal study.
| Kinetic Parameter | Value | Reactant |
| Reaction Order | 0.5 | UF₆ |
| Reaction Order | 2 | H₂O |
| Rate Constant (k) | 1.19 ± 0.22 Torr⁻³/² s⁻¹ | - |
| Overall Rate Equation | Rate = k[UF₆]⁰·⁵[H₂O]² | - |
This empirically determined rate law suggests a complex, multi-step reaction mechanism rather than a simple elementary reaction.[6][7] The fractional order with respect to UF₆ is particularly indicative of a mechanism involving intermediate species.[2]
Experimental Protocol for Kinetic Model Validation
The validation of the kinetic model presented above was achieved through a meticulously designed experimental setup that allowed for the direct measurement of reactant concentrations over time.
1. Reaction Vessel and Spectroscopic Analysis:
-
The experiments were carried out in a 5-meter long-path length gas cell.[1]
-
An ABB MB3000 Fourier Transform Infrared (FTIR) spectrometer was coupled to the gas cell to monitor the concentrations of gaseous species in real-time.[1]
2. Pre-Experiment Passivation:
-
Prior to each experimental run, the interior surfaces of the spectroscopy cell were passivated. This was achieved by exposing the chamber to fluorine gas to remove any adsorbed water and prevent unwanted side reactions with the cell materials.[1]
3. Reactant Introduction and Conditions:
-
Uranium hexafluoride (UF₆) was introduced into the evacuated gas cell at partial pressures ranging from 10 to 30 mTorr.[1]
-
The reaction was initiated by introducing water vapor at controlled partial pressures.
-
All experiments were conducted at a constant ambient temperature of 22.5 ± 0.5 °C.[1]
4. Data Acquisition and Analysis:
-
The FTIR spectrometer was used to record the infrared spectra of the gas mixture at regular intervals throughout the reaction.
-
The change in the characteristic absorption bands of UF₆ and H₂O over time was used to determine their respective concentrations.
-
The reaction rates were calculated from the rate of disappearance of the reactants.
-
The reaction orders were determined by plotting the logarithm of the reaction rate against the logarithm of the partial pressures of each reactant. The slope of the resulting linear trend corresponds to the reaction order.[2]
Logical Workflow for Kinetic Model Validation
The following diagram illustrates the logical workflow employed in the validation of the kinetic model for this compound formation.
References
- 1. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05520D [pubs.rsc.org]
- 2. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic investigation of the hydrolysis of uranium hexafluoride gas | ORNL [ornl.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
For Immediate Release
A comprehensive analysis of the thermal stability of uranyl fluoride (B91410) (UO₂F₂) in comparison to other uranyl halides and common uranium oxides reveals significant differences in their decomposition pathways and temperature thresholds. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the thermal behavior of these critical uranium compounds. The presented data, compiled from various experimental studies, is essential for the safe handling, storage, and processing of nuclear materials.
Comparative Thermal Decomposition Data
The thermal stability of uranyl halides and uranium oxides varies considerably based on the anionic ligand and the surrounding atmosphere. The following table summarizes the key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres.
| Compound | Formula | Decomposition Onset (°C) | Decomposition Products | Atmosphere | Reference |
| Uranyl Fluoride | UO₂F₂ | ~700-750 | U₃O₈, UF₆, O₂ | Dry Helium | [1][2] |
| Uranyl Chloride | UO₂Cl₂ | >175 (decomposition) | UO₃ (intermediate) | Inert | - |
| Uranyl Bromide | UO₂Br₂ | Data not available | - | - | - |
| Uranyl Iodide | UO₂I₂ | Thermally stable | - | Anhydrous | - |
| Uranium Dioxide | UO₂ | Stable in inert atm. | - | Inert | - |
| Uranium Trioxide | UO₃ | ~530-650 | U₃O₈ | Air | [3] |
| Triuranium Octoxide | U₃O₈ | Stable up to ~800 | - | Air | [3] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary. A direct comparative study under identical conditions would provide more definitive results.
Thermal Decomposition Pathways
The thermal decomposition of this compound in an inert atmosphere is a complex process. Studies have shown that between 750°C and 880°C, it decomposes to form triuranium octoxide (U₃O₈), uranium hexafluoride (UF₆), and oxygen gas.[2] The reaction proceeds as follows:
3UO₂F₂(s) → ⅔U₃O₈(s) + UF₆(g) + ⅓O₂(g)[1][2]
In contrast, hydrated uranyl chloride first undergoes dehydration at approximately 175°C to form the anhydrous compound. Further heating leads to its decomposition, with uranium trioxide (UO₃) being an intermediate product. The thermal stability of uranyl bromide and iodide is less documented in publicly available literature. Uranyl iodide has been reported to be thermally quite stable under strictly anhydrous conditions.
Uranium oxides exhibit a clear hierarchy of thermal stability. Uranium dioxide (UO₂) is very stable and is the primary component of nuclear fuel. In an oxidizing atmosphere, UO₂ can be oxidized to U₃O₈. Uranium trioxide (UO₃) is the least stable of the common oxides, decomposing to U₃O₈ at temperatures between 530°C and 650°C.[3] Triuranium octoxide (U₃O₈) is the most stable oxide in an oxidizing atmosphere at elevated temperatures, generally up to around 800°C.[3]
Experimental Protocols
The following section details a general methodology for conducting thermal analysis of uranyl compounds, particularly addressing the challenges of handling air and moisture-sensitive materials.
Objective
To determine the thermal stability, decomposition temperatures, and mass changes of this compound and related compounds using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).
Instrumentation
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is required. The instrument should be housed within a glovebox with an inert atmosphere (e.g., argon or nitrogen) to handle air-sensitive materials.
Sample Preparation (in an inert atmosphere glovebox)
-
Ensure the uranyl compound sample is finely powdered to promote uniform heating.
-
Tare a clean, inert crucible (e.g., platinum or alumina) on the microbalance of the TGA instrument.
-
Carefully load 5-10 mg of the sample into the crucible, ensuring an even distribution at the bottom.
-
Record the precise initial mass of the sample.
TGA-DSC Experimental Parameters
-
Purge Gas: High-purity inert gas (e.g., Argon or Nitrogen) at a constant flow rate (typically 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that encompasses the expected decomposition events (e.g., 1000°C).
-
-
Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
Data Analysis
-
Plot the percentage mass loss (TGA) and heat flow (DSC) against temperature.
-
Determine the onset and peak temperatures of any thermal events from the TGA and DSC curves.
-
Calculate the percentage mass loss for each decomposition step from the TGA curve.
-
Analyze the DSC curve to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition, oxidation) events.
Visualizing the Experimental Workflow
The logical flow of a typical thermal stability analysis experiment is depicted in the following diagram:
Caption: Logical workflow for thermal stability analysis.
This guide provides a foundational understanding of the comparative thermal stability of this compound and related compounds. Further research with standardized experimental conditions is necessary to build a more comprehensive and directly comparable dataset.
References
A Comparative Guide to Uranyl-Based Negative Stains in Electron Microscopy: Uranyl Acetate vs. Uranyl Fluoride
For researchers, scientists, and drug development professionals utilizing electron microscopy (EM) for ultrastructural analysis, the choice of negative stain is paramount to achieving high-contrast, high-resolution images of macromolecules. Uranyl acetate (B1210297) has long been the gold standard, but other uranyl salts, such as uranyl fluoride (B91410), are also utilized. This guide provides an objective comparison of uranyl fluoride and uranyl acetate, offering available experimental data, detailed protocols, and a visual workflow to inform your selection process.
Negative staining is a rapid and effective method for visualizing isolated biological macromolecules, such as proteins, viruses, and nucleic acids.[1] The technique involves embedding the sample in a thin layer of an electron-dense heavy metal salt. When viewed in a transmission electron microscope (TEM), the high atomic number of the metal scatters electrons, creating a dark background against which the unstained, electron-transparent biological specimen appears in high contrast.[2]
Among the various negative stains available, uranyl salts are widely used due to the high density of uranium, which provides excellent image contrast.[3] Uranyl acetate and uranyl formate (B1220265) are the most common choices, known for their fine grain size and ability to preserve structural details.[4] While less commonly cited in the literature for this application, this compound is another uranyl salt that can be used for negative staining.
Performance Comparison: Uranyl Acetate vs. Other Uranyl Salts
Uranyl acetate is lauded for its ability to produce high-contrast images with a fine grain, making it suitable for a wide range of biological samples.[1] It also acts as a fixative, which can help to preserve the native structure of macromolecules.[4] Uranyl formate is often considered to have an even finer grain size than uranyl acetate, which can be advantageous for visualizing smaller details.[3]
Information directly comparing the performance of this compound to uranyl acetate in negative staining is limited in the available scientific literature. However, based on the general properties of uranyl salts, some inferences can be made. The performance of any negative stain is influenced by factors such as its pH, interaction with the sample, and grain size.
| Parameter | Uranyl Acetate | Uranyl Formate | This compound |
| Typical Concentration | 1-2% (w/v) in water[1] | 0.5-1% (w/v) in water | Data not readily available |
| pH of Solution | ~4.5[1] | ~3.5-4.0 | Data not readily available |
| Grain Size | Fine (approx. 5-7 Å)[5] | Very Fine (approx. 4-5 Å)[4] | Data not readily available |
| Achievable Resolution | ~18 - 20 Å[4] | Potentially higher than Uranyl Acetate[3] | Data not readily available |
| Stability of Solution | Stable for months at 4°C in the dark[4] | Less stable, fresh preparation recommended[4] | Data not readily available |
| Common Artifacts | Can precipitate in the presence of phosphates[1]; potential for positive staining.[1] | Similar to Uranyl Acetate | Data not readily available |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in electron microscopy. Below are established protocols for negative staining with uranyl acetate and a general procedure that can be adapted for other uranyl salts.
Detailed Protocol for Negative Staining with Uranyl Acetate
This protocol is a standard method for preparing negatively stained grids with uranyl acetate.
Materials:
-
Glow-discharged carbon-coated EM grids
-
Sample in a suitable buffer (avoiding phosphates)[1]
-
2% (w/v) Uranyl Acetate solution, filtered through a 0.22 µm filter[1]
-
Deionized water
-
Filter paper (e.g., Whatman No. 1)
-
Fine-tipped forceps
Procedure:
-
Glow Discharge: Place the carbon-coated grid, carbon-side up, in a glow discharge system to render the surface hydrophilic.[6]
-
Sample Adsorption: Apply 3-5 µL of the sample solution to the carbon surface of the grid and allow it to adsorb for 30-60 seconds.[6] The optimal concentration of the sample may need to be determined empirically.[7]
-
Blotting: Carefully touch the edge of the grid with a piece of filter paper to wick away the excess sample solution. Do not allow the grid to dry completely.[6]
-
Washing (Optional): To remove salts or other contaminants from the buffer, you can perform one or two quick washes by floating the grid on a drop of deionized water for a few seconds, followed by blotting.[6]
-
Staining: Float the grid, carbon-side down, on a drop of 2% uranyl acetate solution for 30-60 seconds.[6]
-
Final Blotting: Remove the grid from the stain and blot away the excess solution with filter paper. A thin, even layer of stain should remain.[6]
-
Drying: Allow the grid to air dry completely before inserting it into the electron microscope.
General Protocol for Negative Staining with Uranyl Salts
This protocol provides a general framework that can be adapted for other uranyl salts like uranyl formate. Specific parameters such as concentration and incubation times may need to be optimized.
Materials:
-
Glow-discharged carbon-coated EM grids
-
Sample in a volatile buffer
-
Uranyl salt solution (e.g., 0.75% uranyl formate), freshly prepared and filtered[7]
-
Deionized water or volatile buffer for washing
-
Filter paper
-
Fine-tipped forceps
Procedure:
-
Grid Preparation: Use a freshly glow-discharged carbon-coated grid.
-
Sample Application: Apply 3-5 µL of your sample to the grid and incubate for a predetermined time (e.g., 60 seconds).
-
Blotting: Gently blot the excess sample from the edge of the grid.
-
Washing: Perform two to three washes by floating the grid on drops of deionized water or a volatile buffer to remove any components that may interact with the stain. Blot after each wash.
-
Staining: Float the grid on a drop of the uranyl salt solution for 30-60 seconds.
-
Final Blotting and Drying: Carefully blot the grid to remove most of the stain, leaving a thin layer. Allow the grid to air dry thoroughly.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for negative staining electron microscopy.
Conclusion
Uranyl acetate remains a robust and widely used negative stain in electron microscopy, valued for its high contrast and fine grain.[1] While uranyl formate is a well-documented alternative with a potentially finer grain size, detailed comparative data and standardized protocols for this compound in this application are not as readily available in the scientific literature.
For researchers considering alternatives to uranyl acetate, uranyl formate presents a more established option with documented advantages in achieving high resolution.[3] The choice of stain will ultimately depend on the specific sample and the research question. When working with any uranyl salt, it is crucial to adhere to safety protocols due to their radioactivity and toxicity.[4] Further research into the performance of this compound as a negative stain could provide the community with another valuable tool for ultrastructural analysis.
References
- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. Negative staining and Cryo-negative Staining of Macromolecules and Viruses for TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 6. youtube.com [youtube.com]
- 7. Negative Stain Protocol | UCSF EM Core [emcore.ucsf.edu]
A Comparative Analysis of Experimental and Simulated Raman Spectra of Uranyl Fluoride
This guide provides a detailed comparison of experimentally measured and computationally simulated Raman spectra of uranyl fluoride (B91410) (UO₂F₂). The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the vibrational properties of this important molecule, supported by experimental data and theoretical calculations. This comparison highlights the accuracy of modern computational methods in predicting the spectroscopic features of actinide compounds.
Data Presentation: Vibrational Frequencies
The following table summarizes the key Raman active vibrational frequencies for different forms of uranyl fluoride, as determined by experimental measurements and computational simulations. The primary focus is on the symmetric stretching mode (ν₁) of the O=U=O group, which is the most intense and characteristic Raman band for uranyl species.
| Species | Experimental ν₁ (cm⁻¹) | Computational ν₁ (cm⁻¹) | Reference(s) |
| UO₂F₂(aq) | 858 | Not explicitly stated for the neutral species in isolation, but calculations for related complexes show good agreement. | [1] |
| Anhydrous UO₂F₂ | 915 | - | [2] |
| Hydrated UO₂F₂ | 868 | - | [2][3] |
| [UO₂F₂(H₂O)₃] | - | 887 (in aqueous solution) | [4] |
Note: The computational value is for the hydrated complex [UO₂F₂(H₂O)₃] in an aqueous solution model, which is a close representation of the experimental conditions for UO₂F₂(aq). A direct computational value for solid anhydrous or hydrated UO₂F₂ was not found in the provided search results.
Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for interpreting the data. The following sections detail the protocols used to obtain the experimental and simulated Raman spectra.
Experimental Protocol: Raman Spectroscopy of this compound Complexes
The experimental Raman spectra were acquired using a high-resolution Raman spectrometer with the following typical parameters[5]:
-
Spectrometer: Renishaw inVia Raman micro-spectrometer.
-
Excitation Source: A 532 nm diode laser.
-
Laser Power: Maximum of 20 mW focused on the sample.
-
Resolution: Nominal resolution of 1.4 cm⁻¹ in the 800–1100 cm⁻¹ range.
-
Sample Preparation: For aqueous solutions, UO₂(ClO₄)₂ or UO₂(NO₃)₂ salts were titrated with fluoride sources like NaF or (CH₃)₄NF. Solutions were maintained at a constant temperature (25.0 ± 0.1 °C) using a circulating water bath.
-
Data Acquisition: The exposure time was set to 20 seconds with 30 scans for all measurements.
-
Data Processing: Spectra were normalized using an internal standard (perchlorate or nitrate) and deconvoluted using software like HypSpec 2013 to identify the vibrational bands of individual species[5].
Computational Protocol: Simulation of Raman Spectra
The simulated Raman spectra and vibrational frequencies were obtained through relativistic quantum chemical calculations. These calculations are essential for accurately modeling heavy elements like uranium[6][7].
-
Computational Method: The primary method employed was Møller–Plesset second-order perturbation theory (MP2)[1][4]. This method accounts for electron correlation effects.
-
Relativistic Effects: Given the presence of the heavy uranium atom, relativistic effects were included in the calculations.
-
Basis Sets: Appropriate basis sets were used for all atoms, including uranium, oxygen, fluorine, and hydrogen.
-
Solvation Model: To simulate the aqueous environment, a conductor-like screening model (COSMO) was used to represent the bulk water. Additionally, for higher accuracy, explicit water molecules were included in the second coordination sphere, forming hydrogen bonds with the fluoride ligands[1][4][5].
-
Software: The calculations were performed using computational chemistry software packages like TURBOMOLE[8].
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and simulated Raman spectra of this compound.
Caption: Workflow for comparing experimental and simulated Raman spectra.
References
- 1. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01569J [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Raman spectroscopic study of the complexation of uranyl with fluoride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. permalink.lanl.gov [permalink.lanl.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermodynamic Data of Uranyl Fluoride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of thermodynamic data for aqueous uranyl fluoride (B91410) complexes (UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, and UO₂F₄²⁻). It presents a critical comparison of experimentally determined stability constants (log β), and reaction enthalpies (ΔH) and entropies (ΔS) from peer-reviewed literature and the highly respected Nuclear Energy Agency Thermochemical Database (NEA-TDB). Detailed experimental protocols for the key analytical techniques employed in these studies are also provided to allow for a thorough evaluation of the data's quality and reliability.
Comparative Analysis of Thermodynamic Data
The stability and thermodynamic properties of uranyl(VI)-fluoride complexes are crucial for understanding uranium geochemistry, managing nuclear fuel cycles, and developing potential therapeutic or chelating agents. This section compares quantitative data from different sources to provide a clear overview of the current state of knowledge and highlight areas of consensus and discrepancy.
Stability Constants (log β) of Uranyl Fluoride Complexes
The following table summarizes the stepwise stability constants (log K) and overall stability constants (log β) for the formation of this compound complexes at standard conditions (25 °C) from various sources. The NEA-TDB provides critically reviewed and recommended values, while other studies present independent experimental findings.
Table 1: Comparison of Stability Constants for this compound Complexes at 25 °C
| Complex | Parameter | NEA-TDB (1992/2003) | Tian & Rao (2007) | Liu et al. (2024) |
| UO₂F⁺ | log K₁ | 4.53 ± 0.05 | 4.69 ± 0.05 | 4.86 ± 0.05 |
| log β₁ | 4.53 ± 0.05 | 4.69 ± 0.05 | 4.86 ± 0.05 | |
| UO₂F₂(aq) | log K₂ | 3.41 ± 0.06 | 3.51 ± 0.06 | 3.65 ± 0.06 |
| log β₂ | 7.94 ± 0.08 | 8.20 ± 0.08 | 8.51 ± 0.08 | |
| UO₂F₃⁻ | log K₃ | 2.50 ± 0.10 | 2.56 ± 0.07 | 2.65 ± 0.07 |
| log β₃ | 10.44 ± 0.13 | 10.76 ± 0.11 | 11.16 ± 0.11 | |
| UO₂F₄²⁻ | log K₄ | 1.5 ± 0.2 | 1.52 ± 0.09 | 1.60 ± 0.09 |
| log β₄ | 11.9 ± 0.2 | 12.28 ± 0.14 | 12.76 ± 0.14 |
Note: Data from Tian & Rao (2007) and Liu et al. (2024) are reported at an ionic strength of 1.0 M NaClO₄. The NEA-TDB values are extrapolated to zero ionic strength (I=0).
Enthalpy (ΔH) and Entropy (ΔS) of Complexation
The thermodynamic parameters of enthalpy and entropy provide insight into the nature of the bonding and the driving forces of the complexation reactions. The table below compares the reaction enthalpies and entropies for the stepwise formation of this compound complexes.
Table 2: Comparison of Enthalpy and Entropy of Formation for this compound Complexes at 25 °C
| Reaction | Parameter | NEA-TDB (1992/2003) | Tian & Rao (2007) |
| UO₂²⁺ + F⁻ ⇌ UO₂F⁺ | ΔH₁ (kJ·mol⁻¹) | 1.7 ± 0.5 | 1.8 ± 0.3 |
| ΔS₁ (J·mol⁻¹·K⁻¹) | 93 ± 2 | 95 ± 1 | |
| UO₂F⁺ + F⁻ ⇌ UO₂F₂(aq) | ΔH₂ (kJ·mol⁻¹) | 1.0 ± 0.5 | 1.2 ± 0.4 |
| ΔS₂ (J·mol⁻¹·K⁻¹) | 72 ± 2 | 73 ± 2 | |
| UO₂F₂(aq) + F⁻ ⇌ UO₂F₃⁻ | ΔH₃ (kJ·mol⁻¹) | 0.5 ± 1.0 | 0.6 ± 0.5 |
| ΔS₃ (J·mol⁻¹·K⁻¹) | 50 ± 4 | 51 ± 2 | |
| UO₂F₃⁻ + F⁻ ⇌ UO₂F₄²⁻ | ΔH₄ (kJ·mol⁻¹) | -2.0 ± 1.5 | -1.8 ± 0.6 |
| ΔS₄ (J·mol⁻¹·K⁻¹) | 22 ± 6 | 23 ± 2 |
Note: Enthalpy and entropy values are for the stepwise formation reactions. The NEA-TDB values are at I=0, while Tian & Rao (2007) are at I=1.0 M NaClO₄.
Experimental Protocols
The reliability of thermodynamic data is intrinsically linked to the quality of the experimental methods used for their determination. Below are detailed protocols for the key techniques cited in the compared studies.
Potentiometric Titration with a Fluoride Ion-Selective Electrode (ISE)
This method is a primary technique for determining the stability constants of fluoride complexes by measuring the free fluoride concentration in a solution.
1. Instrumentation and Reagents:
-
High-impedance millivoltmeter or pH/ion meter.
-
Fluoride ion-selective electrode (F⁻-ISE) and a suitable reference electrode (e.g., Ag/AgCl).
-
Thermostated reaction vessel with a magnetic stirrer.
-
Stock solutions of uranyl perchlorate (B79767) (or nitrate), sodium fluoride, and a non-complexing background electrolyte (e.g., NaClO₄) of known concentrations.
-
Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions.
2. Procedure:
-
Calibration: The F⁻-ISE is calibrated by titrating a known volume of the background electrolyte with a standard NaF solution to generate a calibration curve of potential (mV) versus -log[F⁻].
-
Titration: A known volume and concentration of uranyl perchlorate solution, with a specific ionic strength maintained by the background electrolyte, is placed in the thermostated vessel.
-
The solution is then titrated with a standard NaF solution.
-
After each addition of the titrant, the potential is allowed to stabilize, and the value is recorded.
-
The free fluoride concentration is calculated from the measured potential using the calibration curve.
-
Data Analysis: The stability constants are calculated from the known total concentrations of uranium and fluoride and the experimentally determined free fluoride concentration using specialized software like Hyperquad.
UV-Visible Spectrophotometric Titration
This technique is used to determine stability constants by monitoring the changes in the UV-Vis absorption spectrum of the uranyl ion upon complexation with fluoride.
1. Instrumentation and Reagents:
-
A dual-beam UV-Vis spectrophotometer with a thermostated cell holder.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Stock solutions of uranyl perchlorate, sodium fluoride, and background electrolyte, as in the potentiometric method.
2. Procedure:
-
A solution with a known concentration of uranyl perchlorate and background electrolyte is placed in the sample cuvette.
-
The reference cuvette contains the background electrolyte.
-
The initial absorption spectrum of the uranyl solution is recorded.
-
Small aliquots of a standard NaF solution are added to the sample cuvette.
-
After each addition, the solution is thoroughly mixed, and the absorption spectrum is recorded.
-
The titration is continued until no significant changes in the spectrum are observed.
3. Data Analysis:
-
The changes in absorbance at multiple wavelengths are used to calculate the concentrations of the different this compound species at each titration point.
-
The stability constants are then determined by fitting the spectral data using non-linear least-squares regression algorithms, often implemented in software like Hyperquad.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between uranyl ions and fluoride, allowing for the determination of the reaction enthalpy (ΔH), binding affinity (Kₐ), and stoichiometry (n).
1. Instrumentation and Reagents:
-
An isothermal titration calorimeter.
-
Stock solutions of uranyl perchlorate and sodium fluoride, with both solutions prepared in the same buffer (background electrolyte) to minimize heats of dilution.
2. Procedure:
-
The sample cell is filled with a known concentration of the uranyl perchlorate solution.
-
The injection syringe is filled with a known concentration of the sodium fluoride solution.
-
After thermal equilibration, a series of small, precisely measured injections of the fluoride solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
A control experiment, titrating the fluoride solution into the buffer alone, is performed to determine the heat of dilution.
3. Data Analysis:
-
The raw data (heat per injection) is corrected for the heat of dilution.
-
The corrected data is then plotted as heat change versus the molar ratio of fluoride to uranyl.
-
This binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).
Data Validation Workflow
The validation of thermodynamic data is a critical process that involves several logical steps to ensure the quality and consistency of the data.
Caption: Logical workflow for the validation of thermodynamic data.
A Comparative Analysis of the Toxicity of Uranium Compounds, Including Uranyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various uranium compounds, with a special focus on uranyl fluoride (B91410). The information presented is intended to assist researchers in understanding the relative toxicities and the underlying mechanisms of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicity assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the complex biological processes.
Comparative Toxicity Data
The acute toxicity of uranium compounds is significantly influenced by their solubility, with more soluble compounds generally exhibiting higher systemic toxicity. The kidney is the primary target organ for soluble uranium compounds, leading to nephrotoxicity. The following tables summarize the available median lethal dose (LD50) values for different uranium compounds in various animal models and routes of administration. It is important to note that direct comparison of these values should be done with caution, as experimental conditions can vary between studies.
Table 1: Oral LD50 Values for Various Uranium Compounds in Rats
| Uranium Compound | Chemical Formula | Oral LD50 (mg/kg) | Animal Strain | Reference |
| Uranyl Fluoride | UO₂F₂ | 540 (as U) | Unspecified | [1] |
| Uranyl Nitrate (B79036) Hexahydrate | UO₂(NO₃)₂·6H₂O | >500 | Unspecified | [2][3] |
| Uranium Tetrachloride | UCl₄ | 658 (male), 1096 (female) | Unspecified | [1] |
| Uranyl Acetate Dihydrate | UO₂(C₂H₃O₂)₂·2H₂O | 114 (as U) | Sprague-Dawley | [1] |
| Uranium Peroxide | UO₄ | 827 (male), 1103 (female) | Unspecified | [1] |
| Uranium Dioxide | UO₂ | >14,000 | Unspecified | [4] |
Table 2: Intravenous LD50 Values for Selected Uranium Compounds in Rats
| Uranium Compound | Chemical Formula | Intravenous LD50 (mg/kg) | Animal Strain | Reference |
| This compound | UO₂F₂ | ~40 | Wistar | [5] |
| Uranyl Nitrate | UO₂(NO₃)₂ | 26 | Unspecified | [6] |
Table 3: Dermal LD50 Values for Selected Uranium Compounds in Rabbits
| Uranium Compound | Chemical Formula | Dermal LD50 (mg/kg) | Animal Strain | Reference |
| This compound | UO₂F₂ | 3091 (83% mortality) | New Zealand | [7] |
| Uranyl Nitrate | UO₂(NO₃)₂ | 28 | New Zealand | [7] |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines 420, 423, and 425)
The determination of the acute oral LD50 is a critical step in toxicological assessment. The Organisation for Economic Co-operation and Development (OECD) has established guidelines to ensure data quality and animal welfare.[8][9][10][11][12]
Objective: To determine the statistically estimated single dose of a substance that, when administered orally, is expected to cause death in 50% of a given animal population within a specified timeframe.[12]
Animal Model: Typically, young adult rats of a single sex (usually females) are used.[11] Animals are acclimated to laboratory conditions before the study.
Procedure:
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[12]
-
Animal Preparation: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[12]
-
Dose Administration: A single dose of the test substance is administered by gavage. The volume is typically limited to 1 mL/100g of body weight for rodents.[12]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11] Observations include changes in skin, fur, eyes, and behavior.[11]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[8]
Assessment of Uranium-Induced Nephrotoxicity in Rats
This protocol outlines a general procedure for inducing and assessing acute kidney injury following exposure to uranium compounds.
Objective: To evaluate the nephrotoxic potential of a uranium compound by examining histological changes and biomarkers of kidney function.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
Procedure:
-
Compound Administration: The uranium compound (e.g., uranyl acetate, this compound) is administered via a relevant route, such as intravenous or intraperitoneal injection, at varying doses.[13][14]
-
Sample Collection: At specified time points (e.g., 24, 48, 72 hours) post-administration, blood and urine samples are collected.[15] The animals are then euthanized, and the kidneys are harvested.
-
Biochemical Analysis:
-
Serum: Analyze for markers of renal function such as blood urea (B33335) nitrogen (BUN) and creatinine.[15]
-
Urine: Analyze for proteinuria, glucosuria, and the presence of kidney-specific enzymes.[16]
-
-
Histopathological Examination: One kidney is fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for tubular necrosis, cast formation, and other pathological changes.[16]
-
Oxidative Stress Markers: The other kidney can be homogenized to measure markers of oxidative stress, such as total oxidant status (TOS) and total antioxidant status (TAS).[15]
Signaling Pathways in Uranium Toxicity
Uranium-induced toxicity, particularly in the kidneys, is a complex process involving multiple signaling pathways. The primary mechanisms identified are oxidative stress and apoptosis.
Uranium-Induced Oxidative Stress
Uranium exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative stress.[17][18] This can cause damage to cellular components, including lipids, proteins, and DNA.
Caption: Uranium-induced oxidative stress pathway.
Uranium-Induced Apoptosis
Apoptosis, or programmed cell death, is a key mechanism in uranium-induced nephrotoxicity. Both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways can be activated.[19][20][21][22][23]
Caption: Uranium-induced apoptosis signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative toxicity study of uranium compounds.
Caption: General experimental workflow for toxicity studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Uranyl Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound | F2O2U | CID 6432077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. umwelt-online.de [umwelt-online.de]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. The effect of saline loading on uranium-induced acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uranyl nitrate induced acute renal failure in the rat: effect of varying doses and saline loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of uranium toxicity and uranium-induced oxidative stress in advancing kidney injury and endothelial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible this compound nephrotoxicity in the Long Evans rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uranium induces oxidative stress in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical and biological insights into uranium-induced apoptosis of rat hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Uranium induces apoptosis in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Uranium induces apoptosis and is genotoxic to normal rat kidney (NRK-52E) proximal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Uranylfluorid: Ein Leitfaden für Laborpersonal
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von Uranylfluorid (UO₂F₂) von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Dieses Dokument bietet eine detaillierte, schrittweise Anleitung für die sichere Handhabung und Entsorgung von Uranylfluorid und seinen Abfallprodukten und dient als wichtige Ressource für den sicheren Laborbetrieb.
Uranylfluorid ist aufgrund seiner Radioaktivität und chemischen Toxizität eine doppelt gefährliche Substanz. Bei Kontakt mit Wasser kann es Flusssäure (HF) bilden, eine hochkorrosive und giftige Verbindung. Daher ist die strikte Einhaltung der Entsorgungsprotokolle unerlässlich.
Unmittelbare Sicherheits- und Handhabungsvorkehrungen
Vor Beginn aller Arbeiten mit Uranylfluorid ist es unerlässlich, die spezifischen Protokolle der Umwelt-, Gesundheits- und Sicherheitsabteilung (EHS) Ihrer Einrichtung sowie das Sicherheitsdatenblatt (SDB) des Materials zu konsultieren.
Persönliche Schutzausrüstung (PSA): Tragen Sie bei der Handhabung von Uranylfluorid immer einen Laborkittel, eine Schutzbrille und Einweghandschuhe. Gebrauchte Handschuhe müssen als radioaktiver Abfall entsorgt werden.
Ausgewiesener Arbeitsbereich: Alle Arbeiten mit Uranylfluorid sollten in einem ausgewiesenen Bereich durchgeführt werden, der deutlich mit dem Warnhinweis „Vorsicht: Radioaktives Material“ gekennzeichnet ist. Verwenden Sie Auffangwannen, um mögliche Leckagen oder Verschüttungen einzudämmen.
Abfalltrennung und -sammlung
Eine strikte Trennung der Abfallströme ist für eine sichere und konforme Entsorgung unerlässlich.
| Abfallart | Behälteranforderungen | Kennzeichnung | Entsorgungshinweise |
| Flüssiger Abfall | Auslaufsicherer, verschlossener Behälter aus kompatiblem Kunststoff (z. B. HDPE, Polypropylen) | "Vorsicht: Radioaktives Material – Flüssiger Abfall" | NIEMALS in den Ausguss geben. Feste Bestandteile (z. B. Pipettenspitzen) dürfen nicht enthalten sein. |
| Fester Abfall | Separater, deutlich gekennzeichneter Behälter für trockenen, festen radioaktiven Abfall | "Vorsicht: Radioaktives Material – Fester Abfall" | Umfasst kontaminierte Handschuhe, Absorptionspapier, Pipettenspitzen usw. |
| Leere Behälter | Originalbehälter oder designierter Abfallbehälter für leere Gebinde | "Vorsicht: Radioaktives Material – Leere Behälter" | Kontaktieren Sie die EHS-Abteilung für spezifische Anweisungen zur Entsorgung. |
| Scharfe/Spitze Gegenstände | Durchstichsicherer Behälter für scharfe/spitze radioaktive Gegenstände | "Vorsicht: Radioaktives Material – Scharfe/Spitze Gegenstände" | Nadeln, Skalpelle und andere kontaminierte scharfe/spitze Gegenstände. |
Protokoll zur Neutralisation von sauren Uranylfluorid-Lösungen
Wässrige Lösungen von Uranylfluorid können sauer sein, insbesondere durch die Bildung von Flusssäure. Eine Neutralisation kann vor der Abholung durch die EHS-Abteilung erforderlich sein. Dieses Protokoll beschreibt ein Fällungsverfahren zur Neutralisation und zur Reduzierung der Löslichkeit des Urans.
Materialien:
-
Ammoniakwasser (NH₄OH), verdünnt (z. B. 3-6 M)
-
pH-Indikatorpapier oder ein kalibriertes pH-Meter
-
Geeigneter Abfallbehälter für flüssige radioaktive Abfälle
-
Magnetrührer und Rührfisch
Vorgehensweise:
-
Führen Sie alle Schritte in einem zertifizierten chemischen Abzug durch.
-
Geben Sie die saure Uranylfluorid-Abfalllösung in einen geeigneten Becher, der auf einem Magnetrührer steht.
-
Beginnen Sie mit dem langsamen Rühren der Lösung.
-
Geben Sie tropfenweise verdünntes Ammoniakwasser in die Lösung. Es wird sich ein gelber Niederschlag von Ammoniumdiuranat ((NH₄)₂U₂O₇) bilden.
-
Überwachen Sie den pH-Wert der Lösung kontinuierlich. Fügen Sie Ammoniakwasser hinzu, bis ein pH-Wert zwischen 6,0 und 8,0 erreicht ist. Ein pH-Wert von 6,1 ±0,2 wird in einigen Verfahren zur Uranrückgewinnung als optimal angesehen.[1] Ein höherer pH-Wert von bis zu 9,5 kann ebenfalls zur vollständigen Fällung angestrebt werden.[2]
-
Lassen Sie den Niederschlag absetzen.
-
Überführen Sie die gesamte Suspension (Niederschlag und überstehende Flüssigkeit) in den dafür vorgesehenen Behälter für flüssigen radioaktiven Abfall.
-
Beschriften Sie den Behälter deutlich mit seinem Inhalt, einschließlich der Tatsache, dass er neutralisiertes Uranylfluorid (als Ammoniumdiuranat-Suspension) enthält.
-
Kontaktieren Sie Ihre EHS-Abteilung für die Abholung.
Logischer Arbeitsablauf für die Entsorgung von Uranylfluorid
Der folgende Arbeitsablauf beschreibt den Entscheidungsprozess und die Schritte für die ordnungsgemäße Entsorgung von Uranylfluorid-Abfällen.
Zusammenfassend lässt sich sagen, dass die sichere Entsorgung von Uranylfluorid ein mehrstufiger Prozess ist, der mit der richtigen Handhabung und PSA beginnt, eine sorgfältige Trennung der Abfälle erfordert und in der ordnungsgemäßen Kennzeichnung, Lagerung und schließlich der koordinierten Abholung durch die zuständige Sicherheitsabteilung gipfelt. Durch die Befolgung dieser Richtlinien können Forschungseinrichtungen ein sicheres Arbeitsumfeld aufrechterhalten und die Einhaltung gesetzlicher Vorschriften gewährleisten.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
